molecular formula C36H73NO4 B131901 Ceramide 3 CAS No. 34354-88-6

Ceramide 3

Cat. No.: B131901
CAS No.: 34354-88-6
M. Wt: 584.0 g/mol
InChI Key: IEZRNEGTKRQRFV-LFBNJJMOSA-N
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Description

Ceramide 3, also known as Ceramide NP or N-stearoyl phytosphingosine, is a sphingolipid that is a fundamental component of the skin's stratum corneum, where it accounts for approximately 22.1% of the total ceramide pool . It is characterized by its phytosphingosine base acylated with stearic acid . In research, this compound is essential for investigating skin barrier homeostasis, as it plays a critical role in forming the lipid lamellae that limit transepidermal water loss (TEWL) and protect against environmental stressors . Studies have demonstrated that this compound acts synergistically with Ceramide 1 to significantly improve skin hydration and restore barrier function in compromised skin, making it a key compound for dermatological and cosmetic research . Its mechanism of action involves integrating into lipid bilayers to increase membrane microviscosity and stability, which is crucial for modeling and repairing the skin's permeability barrier . Consequently, this compound is a vital reagent in the development and testing of advanced liposomal drug delivery systems and topical formulations aimed at treating conditions like atopic dermatitis and xerosis . This product is provided for research applications only.

Properties

IUPAC Name

N-[(2S,3S,4R)-1,3,4-trihydroxyoctadecan-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H73NO4/c1-3-5-7-9-11-13-15-17-18-19-21-23-25-27-29-31-35(40)37-33(32-38)36(41)34(39)30-28-26-24-22-20-16-14-12-10-8-6-4-2/h33-34,36,38-39,41H,3-32H2,1-2H3,(H,37,40)/t33-,34+,36-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEZRNEGTKRQRFV-LFBNJJMOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(CO)C(C(CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H]([C@@H](CCCCCCCCCCCCCC)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H73NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963881, DTXSID901335580
Record name N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid
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Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide
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Molecular Weight

584.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34354-88-6, 475995-75-6
Record name Ceramide 3
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Record name N-(1,3,4-Trihydroxyoctadecan-2-yl)octadecanimidic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[(1S,2S,3R)-2,3-Dihydroxy-1-(hydroxymethyl)heptadecyl]octadecanamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ceramide (Octadecanamide, N-[(1S,2S,3R)-2,3-dihydroxy-1-(hydroxymethyl)heptadecyl])
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Foundational & Exploratory

The Integral Role of Ceramide 3 in Maintaining Skin Barrier Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The skin barrier, primarily orchestrated by the intricate lipid matrix of the stratum corneum, is fundamental to cutaneous homeostasis. Among the diverse lipid species, Ceramide 3 (also known as Ceramide NP) has emerged as a cornerstone of barrier integrity and function. This technical guide provides an in-depth exploration of the multifaceted role of this compound, delineating its structural significance, its impact on barrier function parameters, and its involvement in crucial signaling pathways that govern epidermal differentiation and homeostasis. This document synthesizes quantitative data, details key experimental methodologies, and presents visual representations of molecular and experimental workflows to serve as a comprehensive resource for professionals in dermatology, cosmetology, and pharmaceutical sciences.

Introduction: The Architecture of the Skin Barrier

The outermost layer of the epidermis, the stratum corneum (SC), functions as a vital protective shield against environmental insults and prevents excessive transepidermal water loss (TEWL).[1][2] This "brick and mortar" structure is composed of terminally differentiated keratinocytes (corneocytes, the "bricks") embedded in a highly organized lipid matrix (the "mortar").[2] This lipid matrix is predominantly composed of ceramides, cholesterol, and free fatty acids.[3][4]

Ceramides, a family of sphingolipids, are the most abundant lipid class in the SC and are critical for the structural integrity and permeability of the skin barrier. They are composed of a sphingoid base linked to a fatty acid via an amide bond. Variations in the sphingoid base and the fatty acid chain length give rise to at least 12 different ceramide classes in human skin.

This compound (Ceramide NP): Structure and Function

This compound, or Ceramide NP, is characterized by a non-hydroxy fatty acid linked to a phytosphingosine base. Its unique structure allows it to integrate seamlessly into the lamellar lipid bilayers of the stratum corneum.

The primary functions of this compound in maintaining skin barrier integrity include:

  • Moisture Retention: By forming a hydrophobic barrier, this compound effectively prevents the evaporation of water from the deeper layers of the skin, thereby maintaining skin hydration and reducing TEWL.

  • Structural Support: this compound contributes to the highly ordered and dense packing of the lipid lamellae, which is essential for the mechanical strength and flexibility of the stratum corneum.

  • Protection against External Aggressors: A robust lipid barrier rich in this compound helps to prevent the penetration of irritants, allergens, and pathogens.

Deficiencies in this compound have been strongly linked to various skin conditions characterized by a compromised barrier, most notably atopic dermatitis (AD). Studies have consistently shown significantly lower levels of this compound in the stratum corneum of individuals with AD compared to healthy individuals.

Quantitative Impact of this compound on Skin Barrier Function

The crucial role of this compound in skin barrier function is substantiated by quantitative data from numerous clinical and preclinical studies. These studies typically assess parameters such as Transepidermal Water Loss (TEWL) and skin hydration.

ParameterConditionThis compound StatusObservationReference
This compound Levels Healthy Skin vs. Atopic Dermatitis (AD)N/ASignificantly lower levels of this compound in the stratum corneum of AD patients.
TEWL Healthy Skin vs. Atopic Dermatitis (AD)N/ANegative correlation between this compound levels and TEWL in AD patients.
Skin Hydration Healthy Volunteers with Dry SkinTopical application of this compound-containing lotionSignificant increase in skin hydration at 12 and 24 hours post-application.
TEWL Healthy Volunteers with Dry SkinTopical application of this compound-containing lotionSignificant reduction in TEWL at 12 and 24 hours post-application.
Erythema Score & TEWL Experimentally induced barrier dysfunction (tape stripping)Topical application of this compound-containing emollientSignificant decrease in erythema score and TEWL after 4 days of treatment compared to untreated site.

Signaling Pathways Involving this compound

Beyond its structural role, this compound is a bioactive molecule that participates in intracellular signaling cascades, influencing keratinocyte differentiation and the expression of genes crucial for skin barrier homeostasis. A key pathway involves the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

Ceramide3_Signaling cluster_extracellular Extracellular Space cluster_cell Keratinocyte This compound\n(Topical Application) This compound (Topical Application) This compound\n(Intracellular) This compound (Intracellular) This compound\n(Topical Application)->this compound\n(Intracellular) Penetration PPARs\n(PPARα, PPARβ/δ) PPARs (PPARα, PPARβ/δ) This compound\n(Intracellular)->PPARs\n(PPARα, PPARβ/δ) Activation Gene Expression\n(Nucleus) Gene Expression (Nucleus) PPARs\n(PPARα, PPARβ/δ)->Gene Expression\n(Nucleus) Upregulation of target genes Increased Synthesis of\nBarrier Lipids Increased Synthesis of Barrier Lipids Gene Expression\n(Nucleus)->Increased Synthesis of\nBarrier Lipids e.g., CERS3, ELOVL4 Enhanced Keratinocyte\nDifferentiation Enhanced Keratinocyte Differentiation Gene Expression\n(Nucleus)->Enhanced Keratinocyte\nDifferentiation e.g., Involucrin, Loricrin Improved Skin\nBarrier Function Improved Skin Barrier Function Increased Synthesis of\nBarrier Lipids->Improved Skin\nBarrier Function Enhanced Keratinocyte\nDifferentiation->Improved Skin\nBarrier Function

Caption: this compound signaling pathway in keratinocytes.

Activation of PPARs by this compound leads to the upregulation of genes involved in the synthesis of other essential barrier lipids and proteins that are critical for the terminal differentiation of keratinocytes, such as involucrin, loricrin, and filaggrin. This creates a positive feedback loop that reinforces the integrity of the skin barrier.

Experimental Protocols

A thorough understanding of the methodologies used to assess skin barrier function and the role of this compound is essential for researchers. The following sections detail key experimental protocols.

Measurement of Transepidermal Water Loss (TEWL)

TEWL is a primary indicator of skin barrier function. The open-chamber method is a widely accepted non-invasive technique.

Objective: To quantify the rate of water evaporation from the skin surface.

Apparatus: Tewameter® (or equivalent open-chamber device).

Protocol:

  • Acclimatization: The subject should acclimatize in a room with controlled temperature (20-22°C) and humidity (40-60%) for at least 20-30 minutes before measurements.

  • Probe Placement: The probe of the Tewameter® is placed gently on the skin surface, ensuring it is perpendicular to the skin. The probe should be held steady without applying excessive pressure.

  • Measurement: The device measures the water vapor pressure gradient between two pairs of sensors within the hollow probe. This gradient is used to calculate the TEWL in g/m²/h.

  • Data Acquisition: Continuous measurements are taken for a predefined period (e.g., 30-60 seconds) until a stable reading is achieved. The mean of several consecutive readings is typically recorded.

  • Calibration: The instrument should be regularly calibrated according to the manufacturer's instructions to ensure accuracy.

TEWL_Workflow cluster_preparation Preparation cluster_measurement Measurement cluster_analysis Analysis A Subject Acclimatization (20-30 min, controlled environment) C Gentle Probe Placement (Perpendicular to skin) A->C B Instrument Calibration B->C D Data Acquisition (Stable reading over 30-60s) C->D E Calculate Mean TEWL (g/m²/h) D->E F Statistical Analysis E->F

Caption: Experimental workflow for TEWL measurement.

Stratum Corneum Tape Stripping and Ceramide Analysis

This technique allows for the collection of stratum corneum layers for subsequent lipid analysis.

Objective: To isolate stratum corneum lipids for the quantification of this compound.

Materials: D-Squame® adhesive tapes, forceps, microcentrifuge tubes.

Protocol:

  • Site Selection: Define the area of skin to be sampled.

  • Tape Application: Apply an adhesive tape disc firmly to the selected skin area. Apply consistent pressure for a few seconds.

  • Tape Removal: Remove the tape strip smoothly and consistently in one motion using forceps.

  • Sequential Stripping: Repeat the process with new tapes on the same site to collect sequential layers of the stratum corneum. The number of strips can be varied depending on the desired depth of analysis.

  • Sample Storage: Place the tape strips in a labeled microcentrifuge tube and store at -80°C until lipid extraction.

Lipid Extraction and HPLC-MS/MS Analysis:

  • Extraction: Lipids are extracted from the tape strips using a solvent mixture, typically chloroform/methanol.

  • Separation: The extracted lipids are separated using High-Performance Liquid Chromatography (HPLC) with a reversed-phase or normal-phase column.

  • Detection and Quantification: The separated lipids are introduced into a tandem mass spectrometer (MS/MS) for identification and quantification. This compound is identified based on its specific mass-to-charge ratio and fragmentation pattern.

Ceramide_Analysis_Workflow cluster_sampling Stratum Corneum Sampling cluster_analysis Lipid Analysis A Apply Adhesive Tape B Remove Tape Strip A->B C Repeat for Sequential Layers B->C D Store Sample at -80°C C->D E Lipid Extraction (e.g., Chloroform/Methanol) D->E F HPLC Separation E->F G MS/MS Detection & Quantification F->G

Caption: Workflow for ceramide analysis from tape strips.

In Vitro Keratinocyte Differentiation Assay

This assay is used to assess the effect of this compound on the expression of markers associated with keratinocyte differentiation.

Objective: To determine if this compound promotes the expression of differentiation markers in cultured human keratinocytes.

Protocol:

  • Cell Culture: Culture primary human epidermal keratinocytes in appropriate growth medium.

  • Induction of Differentiation: Induce differentiation by switching to a high-calcium medium or by adding other differentiation-inducing agents.

  • Treatment: Treat the differentiating keratinocytes with varying concentrations of this compound or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • Analysis of Differentiation Markers:

    • Quantitative PCR (qPCR): Extract RNA and perform qPCR to quantify the mRNA expression levels of differentiation markers such as involucrin (IVL), loricrin (LOR), and filaggrin (FLG).

    • Western Blotting: Extract total protein and perform Western blotting to analyze the protein expression levels of the same markers.

    • Immunofluorescence: Fix the cells and perform immunofluorescence staining to visualize the localization and expression of the differentiation proteins.

Construction of 3D Human Skin Equivalents (HSEs)

HSEs provide a more physiologically relevant model to study skin barrier function in vitro.

Objective: To create a 3D skin model that mimics the structure and function of human skin for testing the effects of this compound.

Protocol:

  • Dermal Equivalent Preparation: Embed human dermal fibroblasts in a collagen or other extracellular matrix gel. Allow the fibroblasts to contract the gel to form a dermal equivalent.

  • Keratinocyte Seeding: Seed human epidermal keratinocytes on top of the dermal equivalent.

  • Air-Liquid Interface (ALI) Culture: After an initial submerged culture period, raise the construct to the air-liquid interface. This exposes the keratinocytes to air, which promotes their stratification and differentiation into a multi-layered epidermis, including a stratum corneum.

  • Treatment: The HSEs can be treated topically with formulations containing this compound.

  • Barrier Function Assessment: The barrier integrity of the HSEs can be assessed by measuring TEWL using a specialized probe or by performing penetration studies with marker molecules.

Conclusion

This compound is an indispensable component of the skin's protective barrier. Its role extends beyond being a simple structural lipid; it is a key regulator of skin barrier homeostasis through its influence on lipid organization, moisture retention, and cellular signaling pathways that govern epidermal differentiation. A thorough understanding of the function of this compound and the methodologies to evaluate its impact is critical for the development of effective therapeutic and cosmetic interventions aimed at restoring and maintaining a healthy skin barrier. This guide provides a foundational resource for researchers and drug development professionals to further explore the potential of this compound in dermatological applications.

References

The Discovery and Historical Context of Ceramide 3: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the initial identification, characterization, and scientific landscape surrounding Ceramide 3 (N-stearoyl-phytosphingosine), a cornerstone of skin barrier function.

Introduction: The Dawn of Ceramide Research

The story of this compound is intrinsically linked to the broader scientific endeavor to understand the complex lipid composition of the skin's outermost layer, the stratum corneum. While ceramides were first identified in the 1950s during general lipid research, their profound importance in skin health remained largely unrecognized until the 1980s.[1] Early research focused on more abundant lipids, but a paradigm shift occurred as scientists began to unravel the intricate molecular architecture of the skin's permeability barrier. This guide delves into the pivotal discovery and characterization of this compound, a specific N-acylphytosphingosine, and the historical scientific context that illuminated its critical role.

The Seminal Discovery: Wertz and Downing's Pioneering Work

The foundational research that led to the specific identification of what was then classified as "this compound" was conducted by Dr. Philip W. Wertz and Dr. Donald T. Downing. Their meticulous work in the early 1980s systematically fractionated and characterized the complex mixture of ceramides found in the epidermis.

A landmark 1983 study by Wertz and Downing, titled "Ceramides of pig epidermis: structure determination," was among the first to comprehensively detail the different classes of ceramides.[2] In this paper, they isolated and identified seven distinct groups of ceramides from pig epidermis. The third fraction, in order of increasing polarity, was identified as N-acylphytosphingosines , which they designated as This compound .[2] This class was found to constitute a significant portion of the total ceramide content.

Two years later, in their 1985 paper "The Composition of the Ceramides From Human Stratum Corneum and From Comedones," Wertz and his colleagues extended this research to human skin.[1][3] They isolated six distinct ceramide fractions and provided a detailed structural analysis of each. This work solidified the understanding of the ceramide profile in human skin and laid the groundwork for future research into the specific functions of each ceramide class, including the one corresponding to the previously named this compound.

Historical Scientific Context: A Shift in Understanding the Skin Barrier

The discovery of this compound and other ceramides occurred at a time of significant evolution in the scientific understanding of the skin. For many years, the stratum corneum was viewed as an inert, brick-and-mortar structure. However, by the 1980s, researchers like Wertz and Downing were revealing that the "mortar" was a highly organized and complex lipid matrix, with ceramides as a major component. Their work demonstrated that these lipids were not just passive structural elements but were crucial for the skin's barrier function, preventing water loss and protecting against environmental insults. This period marked a transition from a purely structural view of the stratum corneum to a more dynamic and biochemical understanding of its function.

Experimental Protocols: Unraveling the Structure of this compound

The initial isolation and characterization of this compound relied on a combination of chromatographic and analytical techniques that were state-of-the-art for the time. The following is a summary of the methodologies described in the seminal papers by Wertz and Downing.

Lipid Extraction and Fractionation

The experimental workflow for isolating ceramide fractions from the stratum corneum was a multi-step process.

experimental_workflow cluster_extraction Lipid Extraction cluster_fractionation Ceramide Fractionation cluster_analysis Structural Analysis start Stratum Corneum Sample extraction Lipid Extraction (e.g., Ethanol Wash) start->extraction tlc Thin-Layer Chromatography (TLC) extraction->tlc isolation Isolation of Ceramide Fractions tlc->isolation gc Gas Chromatography (GC) isolation->gc structural_id Structural Identification of Fatty Acids and Sphingoid Bases gc->structural_id

Figure 1. Experimental workflow for the isolation and characterization of ceramide fractions.

Protocol for Lipid Extraction:

  • Sample Collection: Human epidermal surface lipids were collected using an ethanol wash.

  • Extraction: The collected lipid samples were subjected to solvent extraction to isolate the total lipid content.

Protocol for Thin-Layer Chromatography (TLC) and Fractionation:

  • Stationary Phase: Silica gel plates were used as the stationary phase.

  • Mobile Phase: A solvent system was used to separate the lipid classes based on their polarity.

  • Visualization: The separated lipid bands were visualized, often using iodine vapor or a fluorescent dye.

  • Isolation: The distinct ceramide bands were scraped from the TLC plates and the ceramides were eluted from the silica gel using a solvent.

Structural Analysis of this compound

Once isolated, the structure of the this compound fraction (N-acylphytosphingosines) was determined by analyzing its constituent parts: the fatty acid and the sphingoid base.

Protocol for Gas Chromatography (GC) Analysis:

  • Hydrolysis: The isolated ceramide fraction was hydrolyzed to break the amide bond, releasing the fatty acid and the phytosphingosine base.

  • Derivatization: The fatty acids were converted to their methyl esters (FAMEs) to make them volatile for GC analysis.

  • GC Separation: The FAMEs were separated on a GC column based on their chain length and degree of saturation.

  • Identification: The individual fatty acids were identified by comparing their retention times to those of known standards.

Quantitative Data from Early Studies

The pioneering work of Wertz and Downing also provided the first quantitative estimates of the relative abundance of different ceramide classes.

Ceramide FractionChemical NameRelative Percentage in Pig Epidermis
1N-(omega-acyloxy)acylsphingosines7.7%
2N-acylsphingosines42.4%
3 N-acylphytosphingosines 10.2%
4N-(alpha-hydroxy)acylsphingosines12.1%
5N-(alpha-hydroxy)acylsphingosines10.5%
6aN-[omega-(alpha-hydroxy)acyloxy]acylsphingosines1.7%
6bN-(alpha-hydroxy)-acylphytosphingosines15.5%

Signaling Pathways and Functional Significance

While the initial discovery of this compound focused on its structural role, subsequent research has revealed its involvement in various cellular signaling pathways. Ceramides, in general, are now recognized as important second messengers involved in processes such as apoptosis, cell differentiation, and proliferation.

The de novo synthesis pathway is a key process for generating this compound.

de_novo_synthesis cluster_synthesis De Novo Ceramide Synthesis serine Serine + Palmitoyl-CoA keto 3-ketodihydrosphingosine serine->keto Serine palmitoyltransferase dihydro Dihydrosphingosine keto->dihydro Reductase dihydroceramide Dihydroceramide dihydro->dihydroceramide Ceramide synthase ceramide Ceramide dihydroceramide->ceramide Desaturase

Figure 2. Simplified de novo synthesis pathway of ceramides.

Conclusion

The discovery and characterization of this compound by Wertz, Downing, and their colleagues in the 1980s was a watershed moment in skin biology. Their meticulous application of analytical techniques provided the first detailed map of the ceramide landscape in the stratum corneum. This foundational work not only established the chemical identity of this compound as an N-acylphytosphingosine but also provided the crucial context for its indispensable role in maintaining a healthy skin barrier. The insights gleaned from these early studies continue to inform research and development in dermatology and cosmetology, underscoring the enduring legacy of this pioneering research.

References

Ceramide 3 interaction with other lipids in the stratum corneum

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Interaction of Ceramide 3 with other Lipids in the Stratum Corneum

For Researchers, Scientists, and Drug Development Professionals

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, functions as the primary barrier between the body and the external environment. This barrier is critically dependent on the unique composition and intricate organization of its intercellular lipids, which are primarily composed of ceramides, cholesterol, and free fatty acids. This compound (also known as Ceramide NP) is a vital constituent of this lipid matrix. This technical guide provides a detailed examination of the interactions between this compound and other key lipids within the stratum corneum. It summarizes key quantitative data, outlines relevant experimental protocols, and visualizes the structural and functional relationships of these lipids, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Introduction to Stratum Corneum Lipids

The intercellular lipid matrix of the stratum corneum is a complex mixture responsible for the skin's barrier function, regulating water loss and protecting against external insults.[1][2][3] This matrix is predominantly composed of ceramides (approximately 50% by weight), cholesterol (around 25%), and free fatty acids (10-25%).[4][5] These lipids are organized into highly ordered lamellar structures, which are essential for the barrier's integrity.

Ceramides are a diverse class of sphingolipids, and this compound (Ceramide NP) is one of the most abundant types in the human stratum corneum. It consists of a phytosphingosine backbone N-acylated with a saturated fatty acid, typically stearic acid. Its molecular structure allows it to form stable, ordered structures with other lipids, contributing significantly to the cohesion and impermeability of the skin barrier.

Molecular Interactions of this compound

The precise organization of the stratum corneum lipids is crucial for its barrier function. This compound, in conjunction with cholesterol and free fatty acids, forms a highly ordered and dense lipid matrix.

Role in Lamellar Phases

The lipids of the stratum corneum are organized into two main lamellar phases: the short periodicity phase (SPP) with a repeat distance of approximately 50-60 Å and the long periodicity phase (LPP) with a repeat distance of about 120-130 Å. This compound is a key component in the formation of these lamellar structures. Its interactions with cholesterol and free fatty acids contribute to the formation of a dense, orthorhombic lateral packing, which is critical for a competent skin barrier.

Hydrogen Bonding Network

The amide and hydroxyl groups of this compound are capable of forming extensive hydrogen bond networks with adjacent lipid molecules, including other ceramides, cholesterol, and free fatty acids. These hydrogen bonds play a significant role in the tight packing and stability of the lipid lamellae. Molecular dynamics simulations have shown that cholesterol can intercalate between the hydrocarbon chains of ceramides, with its hydroxyl group forming hydrogen bonds with the ceramide's amide group.

Quantitative Analysis of this compound Interactions

While extensive research has been conducted on stratum corneum lipids, precise quantitative data on the specific interactions of this compound can be challenging to isolate. The following tables summarize available data on the composition and physical properties of stratum corneum lipid models.

Table 1: Molar Ratios in Stratum Corneum Lipid Models

ComponentMolar Ratio (Typical)Reference
Ceramides (total)1
Cholesterol1
Free Fatty Acids1

Note: The exact molar ratios can vary between different model systems and in vivo conditions.

Table 2: Impact of Lipid Composition on Stratum Corneum Model Properties

ParameterConditionObservationReference
Bilayer ThicknessAddition of Cholesterol to Ceramide NSDecrease
InterdigitationAddition of Cholesterol to Ceramide NSIncrease
Hydrogen BondsAddition of Cholesterol to Ceramide NSDecrease
Lipid PackingApplication of Ceramide-containing formulationDenser orthorhombic packing

Experimental Protocols for Studying Lipid Interactions

The investigation of this compound's interactions within the stratum corneum relies on a variety of biophysical and analytical techniques.

Lipid Extraction and Analysis via LC/MS/MS

This protocol provides a general workflow for the extraction and quantification of ceramides from stratum corneum samples.

  • Sample Collection: Stratum corneum samples are obtained from subjects using the cyanoacrylate stripping method.

  • Lipid Extraction:

    • The collected stratum corneum sheets are placed in a solvent mixture (e.g., chloroform/methanol) to extract the lipids.

    • The mixture is vortexed and sonicated to ensure complete extraction.

    • The solvent is evaporated under a stream of nitrogen.

  • LC/MS/MS Analysis:

    • The dried lipid extract is reconstituted in an appropriate solvent for injection into the liquid chromatography-tandem mass spectrometry (LC/MS/MS) system.

    • Separation of different ceramide species is achieved using a suitable chromatography column and gradient elution.

    • Mass spectrometry is used for the detection and quantification of this compound and other lipid species, often using multiple reaction monitoring (MRM) for high sensitivity and specificity.

X-Ray Diffraction for Lamellar Structure Analysis

Small-angle X-ray diffraction (SAXD) is employed to determine the organization of the lipid lamellae.

  • Sample Preparation: Isolated stratum corneum or reconstituted lipid mixtures are hydrated and mounted in a sample holder.

  • Data Acquisition: The sample is exposed to a collimated X-ray beam, and the scattered X-rays are detected.

  • Data Analysis: The diffraction pattern provides information on the repeating distances of the lamellar phases (SPP and LPP).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to probe the conformational order and lateral packing of the lipid acyl chains.

  • Sample Preparation: Similar to SAXD, hydrated stratum corneum or lipid models are used.

  • Data Acquisition: An infrared spectrum of the sample is recorded.

  • Data Analysis: The positions of specific vibrational bands (e.g., CH2 scissoring and rocking modes) indicate the lateral packing of the lipids (hexagonal vs. orthorhombic).

Visualization of Interactions and Workflows

Logical Relationship of Stratum Corneum Barrier Components

SC Stratum Corneum Barrier Lipids Intercellular Lipids SC->Lipids Corneocytes Corneocytes SC->Corneocytes Ceramides Ceramides (e.g., this compound) Lipids->Ceramides Cholesterol Cholesterol Lipids->Cholesterol FFAs Free Fatty Acids Lipids->FFAs Lamellar Lamellar Organization (SPP & LPP) Ceramides->Lamellar Cholesterol->Lamellar FFAs->Lamellar H_Bonds Hydrogen Bonding Network Lamellar->H_Bonds Orthorhombic Orthorhombic Packing Lamellar->Orthorhombic

Caption: Organization of the stratum corneum barrier.

Experimental Workflow for Lipid Analysis

cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Data Interpretation Start Stratum Corneum Stripping Extraction Lipid Extraction Start->Extraction LCMS LC/MS/MS Extraction->LCMS XRD X-Ray Diffraction Extraction->XRD FTIR FTIR Spectroscopy Extraction->FTIR Quant Quantification of Lipids LCMS->Quant Lamellar Lamellar Structure XRD->Lamellar Packing Lateral Packing FTIR->Packing

Caption: Workflow for stratum corneum lipid analysis.

Signaling and Regulatory Roles

While this compound's primary role is structural, emerging research suggests that ceramides and other lipids can also act as signaling molecules that regulate keratinocyte differentiation and the formation of the stratum corneum. For instance, ceramides can influence gene expression related to the formation of lamellar bodies, the secretory organelles for intercellular lipids. Fatty acids and cholesterol metabolites can also activate nuclear hormone receptors (PPARs and LXRs), which in turn stimulate keratinocyte differentiation.

Conclusion

This compound is an indispensable component of the stratum corneum, where its interactions with cholesterol and free fatty acids are fundamental to the formation of a competent skin barrier. The highly ordered lamellar structure, stabilized by extensive hydrogen bonding and dense lateral packing, is a direct consequence of these molecular interactions. A thorough understanding of these relationships, facilitated by advanced analytical techniques, is crucial for the development of effective skincare products and novel therapeutic strategies for skin disorders characterized by a compromised barrier function. Further research into the signaling roles of these lipids will continue to unveil new avenues for intervention in dermatological conditions.

References

The Integral Role of Ceramide 3 in Maintaining Skin Hydration: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Abstract

The stratum corneum (SC), the outermost layer of the epidermis, serves as the primary barrier against environmental aggressors and prevents excessive transepidermal water loss (TEWL). The integrity of this barrier is critically dependent on its lipid composition, of which ceramides are a major component. Ceramide 3, also known as Ceramide NP, is a cornerstone of this lipid matrix. This technical guide provides an in-depth analysis of the multifaceted role of this compound in skin hydration. It details the structural and signaling functions of this compound, presents quantitative data from clinical and in-vitro studies on its efficacy, and outlines the experimental protocols used to substantiate these findings. This document is intended for researchers, scientists, and drug development professionals engaged in dermatological and cosmetic science.

Introduction: The Architecture of the Skin Barrier

The skin's barrier function is often described by the "brick and mortar" model, where the corneocytes (bricks) are embedded in a lipid-rich extracellular matrix (mortar). This lipid matrix is meticulously organized into lamellar sheets and is primarily composed of ceramides, cholesterol, and free fatty acids. Ceramides, constituting approximately 50% of the SC lipids, are a heterogeneous group of sphingolipids. This compound (Ceramide NP) is one of the most abundant ceramides in the human SC and is distinguished by its N-acylated phytosphingosine base. Its unique structure allows it to integrate seamlessly into the lipid bilayers, providing structural integrity and regulating water flux.

A deficiency in ceramides, particularly this compound, is strongly correlated with compromised barrier function, leading to increased TEWL and the clinical manifestations of dry, sensitive, and atopic skin. Topical application of this compound aims to replenish these depleted lipids, thereby restoring barrier function and enhancing skin hydration.

The Dual Mechanism of this compound in Skin Hydration

This compound contributes to skin hydration through two primary mechanisms: structural reinforcement of the epidermal barrier and modulation of keratinocyte differentiation and lipid synthesis.

Structural Role in the Stratum Corneum

This compound, with its phytosphingosine backbone, forms hydrogen bonds with adjacent lipids and water molecules, creating a highly ordered and impermeable lamellar structure. This dense packing of lipids is crucial for preventing the diffusion of water out of the skin.

cluster_0 Stratum Corneum Intercellular Space cluster_1 Lipid Lamellae (Mortar) Corneocyte1 Corneocyte (Brick) Corneocyte2 Corneocyte (Brick) Cer3 This compound (NP) Chol Cholesterol Cer3->Chol Exterior External Environment Cer3->Exterior Prevents TEWL FFA Free Fatty Acids Chol->FFA Water Water Molecules Water->Cer3 Forms Hydrogen Bonds Dermis Dermis Dermis->Water Internal Moisture

Fig. 1: Structural role of this compound in the stratum corneum.
Signaling Role in Epidermal Homeostasis

Beyond its structural importance, evidence suggests that ceramides can act as signaling molecules that influence epidermal differentiation. Exogenous ceramides can be taken up by keratinocytes and may serve as precursors for endogenous ceramide synthesis. Furthermore, ceramides can activate peroxisome proliferator-activated receptors (PPARs), particularly PPARβ/δ and PPARγ.[1] These nuclear receptors are key regulators of genes involved in keratinocyte differentiation and the synthesis of barrier lipids. Activation of PPARs can lead to the upregulation of enzymes like Ceramide Synthase 3 (CERS3) and Fatty Acid Elongase 4 (ELOVL4), as well as differentiation-associated proteins such as filaggrin and involucrin, which are crucial for a fully functional and hydrated epidermis.[1][2]

cluster_genes Target Genes Cer3 Topical this compound KC Keratinocyte Cer3->KC Uptake PPAR PPARβ/δ and PPARγ Activation KC->PPAR Signal Transduction GeneExp Increased Gene Expression PPAR->GeneExp CERS3 CERS3 GeneExp->CERS3 ELOVL4 ELOVL4 GeneExp->ELOVL4 Filaggrin Filaggrin GeneExp->Filaggrin Involucrin Involucrin GeneExp->Involucrin LipidSynth Enhanced Endogenous Lipid Synthesis CERS3->LipidSynth ELOVL4->LipidSynth KCDiff Accelerated Keratinocyte Differentiation Filaggrin->KCDiff Involucrin->KCDiff Barrier Improved Barrier Function and Hydration LipidSynth->Barrier KCDiff->Barrier

Fig. 2: Signaling pathway of this compound in epidermal homeostasis.

Quantitative Data on the Efficacy of this compound

The efficacy of topical formulations containing this compound in improving skin hydration and barrier function has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In-Vivo Studies on Skin Hydration (Corneometry)

Study ReferenceFormulationSubjectsDurationKey Findings
Huang et al., 2008[3]O/W emulsion with Ceramide 1 & 315 healthy women with SLS-irritated skin28 daysMaximum increase in skin humidity of 21.9 ± 1.8% compared to 8.9 ± 0.9% for control emulsion.
Spada et al., 2018[4]Cream with ceramides10 healthy adults24 hoursSignificantly greater increase in skin hydration at 24h post-application compared to three reference moisturizers (P<0.05).
Clinical Study, 2024Lotion with essential ceramides32 adults with dry skin24 hoursSkin hydration increased from 13.57 ± 2.67 at baseline to 36.36 ± 10.77 at 24h under occlusion (P<0.001).

Table 2: In-Vivo Studies on Transepidermal Water Loss (TEWL)

Study ReferenceFormulationSubjectsDurationKey Findings
Huang et al., 2008O/W emulsion with Ceramide 1 & 315 healthy women with SLS-irritated skin28 daysMaximum decrease in TEWL of 36.7 ± 4.7% compared to 5.1 ± 0.8% for control emulsion.
Spada et al., 2018Cream with ceramides10 healthy adults24 hoursTEWL significantly decreased by ~25% compared to baseline at 2 hours post-application.
Clinical Study, 2024Lotion with essential ceramides32 adults with dry skin24 hoursTEWL at the test site was 3.08 ± 2.32 g/m²/h compared to 4.54 ± 2.76 g/m²/h at the control site at 24h.

Table 3: In-Vitro Studies on Gene Expression

Study ReferenceModelTreatmentKey Findings
Kim et al., 2022Human Keratinocytes0.5% HP-C. sinensis Ceramide NP creamSignificantly enhanced expression of Filaggrin (FLG), Caspase-14 (CASP14), and Involucrin (INV).
Hama et al., 2011Human KeratinocytesC2-Ceramide and C6-CeramideIncreased mRNA and protein levels of Caspase-14.
Uchida et al., 2022Human Keratinocytes250 µM of Ceramide NP or NDSBoth ceramides promoted keratinocyte differentiation.

Experimental Protocols

The following section details the methodologies for key experiments cited in the evaluation of this compound's efficacy.

In-Vivo Evaluation of Skin Hydration and Barrier Function

start Start: Subject Recruitment (e.g., healthy volunteers with dry skin) acclimatization Acclimatization (20-30 min in a climate-controlled room) start->acclimatization baseline Baseline Measurements - Corneometry (Hydration) - Tewametry (TEWL) acclimatization->baseline application Product Application (Defined amount of this compound formulation to a specific test area) baseline->application measurement_points Post-Application Measurements (e.g., at 2, 4, 8, 24 hours) application->measurement_points data_analysis Data Analysis (Comparison to baseline and control/placebo sites) measurement_points->data_analysis end End: Efficacy Conclusion data_analysis->end

References

An In-depth Technical Guide to the Genetic Regulation of Ceramide 3 Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 3 (also known as Ceramide NP) is a critical component of the sphingolipid family, playing an essential role in maintaining the skin's barrier function and regulating various cellular processes. The synthesis of this compound, particularly those with ultra-long-chain fatty acid moieties, is primarily catalyzed by Ceramide Synthase 3 (CERS3). Dysregulation of CERS3 expression and activity is implicated in several skin disorders, including ichthyosis, and has emerging roles in other pathologies such as cancer. This technical guide provides a comprehensive overview of the genetic regulation of CERS3, detailing the signaling pathways, experimental protocols for its study, and quantitative data on its expression and activity.

The Role of CERS3 in this compound Synthesis

This compound is synthesized through the de novo pathway, which begins in the endoplasmic reticulum. The final and rate-limiting step in the formation of the ceramide backbone is the acylation of a sphingoid base, a reaction catalyzed by a family of six ceramide synthases (CERS1-6). Each CERS enzyme exhibits specificity for fatty acyl-CoAs of different chain lengths.

CERS3 is unique in its preference for ultra-long-chain fatty acyl-CoAs (ULC-CoAs), typically those with 26 or more carbon atoms, to produce ultra-long-chain ceramides (ULC-Cers)[1][2]. These ULC-Cers are vital for the formation of the epidermal permeability barrier[1].

Transcriptional Regulation of CERS3

The expression of the CERS3 gene is tightly controlled by a network of transcription factors and signaling pathways.

Key Transcription Factors and Signaling Pathways

PPARδ/ILK/Akt/mTOR/STAT3 Pathway: Porcine placenta extract has been shown to upregulate CERS3 expression through the activation of a PPARδ/ILK/Akt/mTOR/STAT3 signaling cascade. In this pathway, the activation of PPARδ leads to the downstream activation of Integrin-Linked Kinase (ILK), which in turn phosphorylates and activates Akt. Activated Akt then stimulates the mTOR pathway, leading to the phosphorylation and activation of the transcription factor STAT3, which is suggested to directly or indirectly promote the transcription of the CERS3 gene.

SMAD6: In the context of hepatocellular carcinoma, CERS3 has been shown to participate in cell proliferation, invasion, and metastasis through the activation of the SMAD6 gene[3][4]. While the precise mechanism of how CERS3 activates SMAD6 is still under investigation, it highlights a potential feedback loop or interconnected regulatory network.

Predicted Transcription Factors: Bioinformatic analyses have identified several potential transcription factor binding sites in the promoter region of the CERS3 gene. These include:

  • AREB6

  • Arnt

  • C/EBPalpha

  • GATA-1

  • Max1

  • NF-AT

  • NF-AT1

  • NF-AT2

  • NF-AT3

  • NF-AT4

Experimental validation of the binding and functional effect of these transcription factors on CERS3 expression is an active area of research.

Signaling Pathway Diagrams

CERS3_Regulation cluster_0 PPARδ/ILK/Akt/mTOR/STAT3 Pathway Activators Activators PPARδ PPARδ Activators->PPARδ activate ILK ILK PPARδ->ILK upregulates Akt Akt ILK->Akt phosphorylates mTOR mTOR Akt->mTOR activates STAT3 STAT3 mTOR->STAT3 activates CERS3_Gene_1 CERS3 Gene STAT3->CERS3_Gene_1 promotes transcription

PPARδ/ILK/Akt/mTOR/STAT3 signaling pathway upregulating CERS3 expression.

CERS3_SMAD6_Pathway cluster_1 CERS3 and SMAD6 Interplay in Cancer CERS3 CERS3 SMAD6 SMAD6 CERS3->SMAD6 activates Cell_Proliferation Cell_Proliferation SMAD6->Cell_Proliferation promotes Invasion_Metastasis Invasion_Metastasis SMAD6->Invasion_Metastasis promotes

CERS3-mediated activation of SMAD6 in hepatocellular carcinoma.

Post-Transcriptional Regulation of CERS3

The regulation of CERS3 is not limited to the transcriptional level. Post-transcriptional mechanisms, including the action of microRNAs (miRNAs), can also modulate CERS3 expression.

microRNA-mediated Regulation

miRNAs are small non-coding RNAs that can bind to the 3'-untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. While the specific miRNAs that regulate CERS3 are still being elucidated, this is a promising area for therapeutic intervention. The validation of miRNA targets is crucial and can be performed using techniques like the luciferase reporter assay.

Quantitative Data on CERS3 Regulation

The following tables summarize the available quantitative data on the regulation of CERS3 expression.

Regulator Cell/Tissue Type Effect on CERS3 mRNA Expression Fold Change Reference
β-Sitosterol 3-O-D-glucosideHaCaT keratinocytesUpregulation1.19 - 1.55
Eucalyptus citriodora extractLC-HaCaT cellsUpregulation(Data not quantified)
PPARδ agonist (L-165041)KeratinocytesUpregulation(Data not quantified)
CERS3 overexpressionHep3B cells(Increased cell viability)(Significant increase)
CERS3 shRNAHCCLM3 cells(Decreased cell viability)(Significant decrease)
Regulator Cell/Tissue Type Effect on CERS3 Protein Expression Fold Change Reference
β-Sitosterol 3-O-D-glucosideHaCaT keratinocytesUpregulation~1.78

Note: Further research is required to determine the kinetic parameters (Km and Vmax) of CERS3 for its various ultra-long-chain fatty acyl-CoA substrates.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the genetic regulation of this compound synthesis.

Quantification of CERS3 mRNA Expression by qRT-PCR

qrt_pcr_workflow RNA_Isolation 1. Total RNA Isolation (from cells or tissue) cDNA_Synthesis 2. cDNA Synthesis (Reverse Transcription) RNA_Isolation->cDNA_Synthesis qPCR 3. Quantitative PCR (with CERS3-specific primers) cDNA_Synthesis->qPCR Data_Analysis 4. Data Analysis (Relative quantification, e.g., ΔΔCt method) qPCR->Data_Analysis

Workflow for quantifying CERS3 mRNA expression by qRT-PCR.

Protocol:

  • Total RNA Isolation: Isolate total RNA from cultured cells or tissues using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) or a TRIzol-based method, following the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).

  • cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) with a mix of oligo(dT) and random hexamer primers.

  • Quantitative PCR (qPCR):

    • Prepare a reaction mixture containing cDNA template, forward and reverse primers for CERS3, and a SYBR Green or TaqMan-based qPCR master mix.

    • Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.

    • Perform the qPCR reaction in a real-time PCR detection system with the following typical cycling conditions:

      • Initial denaturation: 95°C for 10 minutes.

      • 40 cycles of:

        • Denaturation: 95°C for 15 seconds.

        • Annealing/Extension: 60°C for 1 minute.

    • Include a melt curve analysis at the end of the run for SYBR Green-based assays to ensure product specificity.

  • Data Analysis: Calculate the relative expression of CERS3 mRNA using the comparative Ct (ΔΔCt) method.

Quantification of CERS3 Protein Expression by Western Blot

western_blot_workflow Protein_Extraction 1. Protein Extraction (from cells or tissue) Quantification 2. Protein Quantification (e.g., BCA assay) Protein_Extraction->Quantification SDS_PAGE 3. SDS-PAGE Quantification->SDS_PAGE Transfer 4. Transfer to Membrane (PVDF or Nitrocellulose) SDS_PAGE->Transfer Blocking 5. Blocking Transfer->Blocking Primary_Ab 6. Primary Antibody Incubation (anti-CERS3) Blocking->Primary_Ab Secondary_Ab 7. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 8. Detection (Chemiluminescence) Secondary_Ab->Detection Analysis 9. Densitometry Analysis Detection->Analysis

Workflow for quantifying CERS3 protein expression by Western Blot.

Protocol:

  • Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.

  • SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer and separate the proteins on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CERS3 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin, GAPDH).

Ceramide Synthase 3 Activity Assay (Fluorescent Method)

cers_assay_workflow Homogenate_Prep 1. Prepare Cell/Tissue Homogenates Reaction_Setup 2. Set up Reaction Mixture (NBD-sphinganine, ULC-CoA) Homogenate_Prep->Reaction_Setup Incubation 3. Incubate at 37°C Reaction_Setup->Incubation Extraction 4. Stop Reaction & Lipid Extraction Incubation->Extraction Quantification 5. Quantification of NBD-Ceramide 3 (HPLC or SPE) Extraction->Quantification

Workflow for fluorescent Ceramide Synthase 3 activity assay.

Protocol:

  • Prepare Homogenates: Homogenize cells or tissues in a suitable buffer.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Cell/tissue homogenate (source of CERS3)

    • NBD-sphinganine (fluorescent substrate)

    • An ultra-long-chain fatty acyl-CoA (e.g., C26:0-CoA)

    • Reaction buffer (e.g., 20 mM HEPES, pH 7.4, 25 mM KCl, 2 mM MgCl2, 0.5 mM DTT, 0.1% fatty acid-free BSA)

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).

  • Lipid Extraction: Stop the reaction by adding a chloroform/methanol mixture and extract the lipids.

  • Quantification: Separate the fluorescent product (NBD-Ceramide 3) from the unreacted substrate using either High-Performance Liquid Chromatography (HPLC) or Solid-Phase Extraction (SPE) and quantify the fluorescence.

Quantification of this compound by LC-MS/MS

Protocol:

  • Lipid Extraction: Extract lipids from samples using a modified Bligh-Dyer or Folch method.

  • Internal Standard: Spike the samples with a known amount of a non-endogenous ceramide internal standard (e.g., C17:0 ceramide) for accurate quantification.

  • Chromatographic Separation: Separate the lipid extract using reverse-phase liquid chromatography (LC) with a C8 or C18 column. A typical mobile phase gradient would involve water with formic acid and an organic solvent mixture like acetonitrile/isopropanol with formic acid.

  • Mass Spectrometry (MS/MS):

    • Introduce the eluent into a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify this compound. The precursor ion will be the protonated molecule [M+H]+ of the specific this compound species, and the product ion is typically m/z 264.3, which corresponds to the sphingoid backbone after the loss of the fatty acyl chain and water.

  • Data Analysis: Quantify the amount of each this compound species by comparing its peak area to that of the internal standard and referencing a standard curve.

Validation of Transcription Factor Binding by ChIP-qPCR

Protocol:

  • Cross-linking: Cross-link proteins to DNA in live cells using formaldehyde.

  • Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments (200-1000 bp) by sonication or enzymatic digestion.

  • Immunoprecipitation (IP): Immunoprecipitate the chromatin with an antibody specific to the transcription factor of interest (e.g., STAT3, PPARδ). Include a non-specific IgG as a negative control.

  • Reverse Cross-linking and DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • qPCR Analysis: Perform qPCR on the purified DNA using primers designed to amplify the predicted binding site in the CERS3 promoter. Analyze the results as a percentage of input DNA.

Validation of miRNA Targeting by Luciferase Reporter Assay

Protocol:

  • Construct Reporter Vector: Clone the 3'-UTR of the CERS3 mRNA, containing the predicted miRNA binding site, downstream of a luciferase reporter gene in a suitable vector. Create a mutant version of the 3'-UTR with a mutated seed region as a control.

  • Co-transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter vector (wild-type or mutant) and a miRNA mimic or inhibitor (or a corresponding negative control).

  • Luciferase Assay: After 24-48 hours, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A significant decrease in luciferase activity in the presence of the miRNA mimic with the wild-type 3'-UTR construct (but not the mutant) indicates direct targeting.

Conclusion

The genetic regulation of this compound synthesis, primarily through the control of CERS3 gene expression, is a complex process involving a network of signaling pathways and transcription factors. This technical guide provides a foundational understanding of these regulatory mechanisms and detailed protocols for their investigation. A deeper understanding of CERS3 regulation will be instrumental in developing novel therapeutic strategies for a range of diseases, from dermatological conditions to cancer. Further research is needed to fully elucidate the roles of all predicted transcription factors and miRNAs in the fine-tuning of CERS3 expression and to determine the precise kinetic properties of the CERS3 enzyme.

References

Methodological & Application

Application Note: Advanced Analytical Techniques for the Quantification of Ceramide 3 (NP)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Ceramide 3, also known as Ceramide NP, is a vital lipid component of the skin's stratum corneum, playing a crucial role in maintaining the skin barrier function, retaining moisture, and protecting against environmental stressors[1][2]. Structurally, it consists of a phytosphingosine base linked to a non-hydroxy fatty acid (N)[3]. Beyond its structural role, ceramide acts as a critical second messenger in various cellular signaling pathways, regulating processes like apoptosis, cell differentiation, and proliferation[4][5]. Accurate quantification of this compound is therefore essential for research in dermatology, cosmetics, and drug development. This document provides detailed protocols and a comparative overview of the primary analytical techniques for its quantification.

Overview of Analytical Techniques

The quantification of this compound can be achieved through several sophisticated analytical methods. The choice of technique depends on the required sensitivity, specificity, sample matrix, and available instrumentation. The most prominent methods are Liquid Chromatography-Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Enzyme-Linked Immunosorbent Assay (ELISA). LC-MS/MS is widely considered the gold standard due to its high sensitivity and specificity.

Table 1: Comparison of Analytical Techniques for this compound Quantification

ParameterLC-MS/MSGC-MSELISA (Competitive)
Principle Chromatographic separation followed by mass-to-charge ratio detection.Chromatographic separation of volatile derivatives followed by mass-to-charge ratio detection.Immunoassay based on antigen-antibody competition.
Sensitivity High (pg/mL to ng/mL range).High, especially for long-chain ceramides.High (pg/mL to ng/mL range).
Limit of Quantification (LOQ) ~0.01 - 10 ng/mLVaries with derivatization efficiency.~1.0 ng/mL or <18.75 pg/mL
Linearity Range Wide (e.g., 10 - 800 ng/mL).Good, but dependent on derivatization consistency.Narrower (e.g., 31.2 - 2000 pg/mL).
Specificity Very High; can distinguish between different ceramide species.High; provides structural information based on fragmentation.Moderate to High; depends on antibody cross-reactivity.
Sample Preparation Lipid extraction required.Lipid extraction and chemical derivatization required.Minimal, direct use of lysates or diluted samples possible.
Throughput Moderate.Low to Moderate.High; suitable for screening large sample numbers.
Pros Unparalleled precision and specificity for lipidomic profiling.Excellent for fatty acid composition analysis.Easy to use, rapid, and cost-effective for targeted analysis.
Cons High instrument cost and complexity.Derivatization adds steps and potential for analyte loss.Limited to specific ceramide species; no structural information.

Experimental Workflows & Protocols

Accurate quantification begins with robust and reproducible sample preparation. The following section details common extraction protocols and the analytical workflows.

G cluster_prep General Sample Preparation Workflow sample Sample Collection (e.g., Tissue, Cells, Skin Strips) extract Lipid Extraction (e.g., Bligh & Dyer) sample->extract dry Solvent Evaporation (Under Nitrogen Stream) extract->dry reconstitute Reconstitution (In appropriate solvent) dry->reconstitute analysis Analytical Technique (LC-MS/MS, GC-MS, ELISA) reconstitute->analysis Ready for Analysis

Caption: General workflow for preparing biological samples for this compound analysis.

Protocol 2.1: Lipid Extraction from Tissues or Cells (Bligh & Dyer Method)

This protocol is a standard method for extracting total lipids, including ceramides, from biological matrices.

  • Homogenization: Homogenize the tissue sample or cell pellet in a chloroform:methanol (1:2, v/v) solution. For every 100 mg of tissue, use 3 mL of solvent.

  • Phase Separation: Add 1 mL of chloroform for every 3 mL of the initial solvent mixture and vortex thoroughly. Then, add 1 mL of distilled water for every 3 mL of the initial solvent mixture and vortex again to induce phase separation.

  • Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes to clarify the layers. Three layers will form: an upper aqueous layer (methanol/water), a protein disk at the interface, and a lower organic layer (chloroform) containing the lipids.

  • Lipid Collection: Carefully collect the lower organic phase using a glass Pasteur pipette, ensuring not to disturb the protein layer.

  • Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for the chosen analytical method (e.g., methanol/chloroform for LC-MS).

Detailed Analytical Protocols

Protocol 3.1: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the preferred method for its high sensitivity and ability to resolve individual ceramide species.

G cluster_lcms LC-MS/MS Workflow for this compound inject Inject Reconstituted Sample Extract hplc HPLC Separation (Reversed-Phase C8/C18 Column) inject->hplc esi Electrospray Ionization (ESI) (Positive Mode) hplc->esi ms1 Mass Selection (Q1) (Precursor Ion) esi->ms1 cid Collision-Induced Dissociation (Q2) ms1->cid ms2 Fragment Ion Analysis (Q3) (Product Ion) cid->ms2 detect Detection & Quantification ms2->detect

Caption: Step-by-step workflow for the quantification of this compound using LC-MS/MS.

Methodology:

  • Chromatographic Separation:

    • HPLC System: Waters 2690 Separation Module or equivalent.

    • Column: Reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.

    • Flow Rate: 0.3 mL/min.

    • Gradient: Start with 50% B for 1 min, ramp to 100% B over 3 min, hold at 100% B for 12 min, then re-equilibrate at 50% B for 5 min.

    • Injection Volume: 25 µL.

  • Mass Spectrometry Detection:

    • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Micromass Quattro Ultima).

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for this compound and internal standards.

    • Internal Standards: Use non-physiological odd-chain ceramides (e.g., C17 or C25 ceramide) for accurate quantification.

  • Quantification:

    • Generate a calibration curve using this compound standards of known concentrations.

    • Quantify this compound in samples by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Protocol 3.2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for analyzing the fatty acid composition of ceramides but requires derivatization to increase volatility.

G cluster_gcms GC-MS Workflow for this compound deriv Derivatization of Dried Extract (e.g., Trimethylsilylation) inject Inject Derivatized Sample deriv->inject gc GC Separation (e.g., HP-5 Capillary Column) inject->gc ei Electron Impact (EI) Ionization gc->ei ms Mass Analysis (Full Scan or SIM) ei->ms detect Identification & Quantification ms->detect

Caption: Key steps involved in the GC-MS analysis of this compound after derivatization.

Methodology:

  • Derivatization (Trimethylsilylation):

    • To the dried lipid extract, add a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane) in a suitable solvent like pyridine.

    • Incubate at room temperature for 30 minutes or as specified by the reagent manufacturer to convert polar hydroxyl groups to volatile trimethylsilyl (TMS) ethers.

  • GC Separation:

    • GC System: Agilent GC or equivalent.

    • Column: Fused silica capillary column such as an HP-5 (30 m x 0.32 mm i.d.).

    • Carrier Gas: Helium.

    • Temperature Program: Start at an initial temperature (e.g., 150°C), then ramp up to a final temperature (e.g., 320°C) to elute the derivatized ceramides.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Impact (EI) ionization.

    • Analysis Mode: Scan mode for structural identification or Selected Ion Monitoring (SIM) mode for targeted quantification. Mass spectra of TMS-derivatized ceramides provide characteristic fragments that indicate the fatty acid and sphingoid base structures.

Protocol 3.3: Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for quantifying total ceramide or specific ceramide species using a competitive immunoassay format.

G cluster_elisa Competitive ELISA Workflow for this compound plate Plate Pre-coated with Ceramide Antigen add_sample Add Standards & Samples, plus Biotinylated Anti-Ceramide Ab plate->add_sample incubate1 Incubate (Competition Step) add_sample->incubate1 wash1 Wash to Remove Unbound Ab incubate1->wash1 add_hrp Add HRP-Streptavidin Conjugate wash1->add_hrp incubate2 Incubate add_hrp->incubate2 wash2 Wash to Remove Unbound Conjugate incubate2->wash2 add_sub Add TMB Substrate wash2->add_sub stop Stop Reaction (with Acid) add_sub->stop read Read Absorbance (450 nm) stop->read

Caption: Workflow of a competitive ELISA for quantifying this compound in biological samples.

General Methodology (based on commercial kits):

  • Sample/Standard Addition: Add 50 µL of standards and samples to the appropriate wells of the ceramide-coated 96-well plate.

  • Competitive Binding: Immediately add 50 µL of Biotinylated Anti-Ceramide detection antibody to each well. The ceramide in the sample competes with the ceramide coated on the plate for binding to the antibody. Incubate for 45-60 minutes at 37°C.

  • Washing: Wash the plate multiple times with the provided wash buffer to remove unbound antibodies and sample components.

  • Conjugate Addition: Add HRP-Streptavidin conjugate to each well and incubate. This binds to the biotinylated antibody captured on the plate.

  • Second Wash: Wash the plate again to remove any unbound HRP conjugate.

  • Substrate Reaction: Add TMB substrate to the wells. The HRP enzyme catalyzes a color change. The intensity of the color is inversely proportional to the amount of ceramide in the initial sample.

  • Stop Reaction: Add a stop solution (e.g., dilute acid) to terminate the reaction, which typically changes the color from blue to yellow.

  • Data Acquisition: Measure the optical density (OD) at 450 nm using a microplate reader. Calculate the concentration of this compound based on the standard curve.

This compound Signaling Pathways

Ceramide is a central hub in sphingolipid metabolism and signaling. It can be generated through three primary pathways: the de novo synthesis pathway, the sphingomyelinase (or hydrolysis) pathway, and the salvage pathway. Dysregulation of these pathways can alter cellular ceramide levels, impacting cell fate decisions such as apoptosis.

G cluster_synthesis Ceramide Generation Pathways cluster_apoptosis Downstream Apoptotic Signaling serine Serine + Palmitoyl-CoA spt SPT serine->spt label_denovo De Novo Pathway dihydrocer Dihydroceramide spt->dihydrocer degs DEGS dihydrocer->degs ceramide CERAMIDE degs->ceramide pp2a Activates PP1 / PP2A ceramide->pp2a jnk Activates JNK/SAPK ceramide->jnk caspase Activates Caspases ceramide->caspase sm Sphingomyelin (Cell Membrane) smase SMase sm->smase label_smase Sphingomyelinase Pathway smase->ceramide stress Stress Stimuli (TNF-α, UV) stress->smase sphingosine Sphingosine cers CerS sphingosine->cers cers->ceramide complex complex complex->sphingosine label_salvage Salvage Pathway apoptosis Apoptosis pp2a->apoptosis jnk->apoptosis caspase->apoptosis

Caption: Major pathways of Ceramide generation and its role in initiating apoptosis.

References

Application Note: Quantitative Analysis of Ceramide NP using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Ceramide NP (N-stearoyl-phytosphingosine) is a crucial lipid component of the skin's stratum corneum, playing a vital role in maintaining the skin's barrier function and preventing transepidermal water loss. Structurally, it consists of a phytosphingosine base linked to a non-hydroxylated fatty acid (stearic acid). Accurate quantification of Ceramide NP is essential in dermatological research, the development of cosmetic and therapeutic skincare products, and for understanding its role in skin disorders. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for this purpose, offering high sensitivity, specificity, and the ability to distinguish Ceramide NP from other structurally similar ceramides.[1]

This application note provides detailed protocols and quantitative data for the analysis of Ceramide NP using LC-MS/MS methods.

General Experimental Workflow

The analysis of Ceramide NP by LC-MS/MS follows a structured workflow, beginning with sample collection and concluding with data analysis. This process is designed to ensure accurate and reproducible quantification.

Ceramide NP Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection (e.g., Skin Tape Strips, Tissue Biopsy, Plasma) Homogenize Homogenization (for tissues) Spike Spike Internal Standard (e.g., Deuterated Cer-NP, Odd-Chain Ceramide) Sample->Spike Extract Lipid Extraction (e.g., Folch, Bligh & Dyer) Spike->Extract Purify Purification (Optional) (e.g., Silica Column for Plasma) Extract->Purify Dry Dry Down & Reconstitute Purify->Dry LC LC Separation (Reversed-Phase C18) Dry->LC MS MS Detection (ESI+, MRM Mode) LC->MS Integration Peak Integration MS->Integration Calibration Calibration Curve Generation Integration->Calibration Quant Quantification Calibration->Quant

Caption: General workflow for Ceramide NP quantification.

Experimental Protocols

Two primary protocols are presented, one optimized for skin matrices and another for biological tissues and plasma.

Protocol 1: Quantification of Exogenous Ceramide NP in Skin Layers

This method is adapted for quantifying Ceramide NP applied to the skin, for example, in studies of cosmetic formulation penetration. It utilizes a stable isotope-labeled internal standard to differentiate from endogenous ceramides.[2]

1. Sample Preparation and Extraction:

  • Sample Collection: Use tape stripping to collect samples from the stratum corneum.

  • Internal Standard (IS): Spike the sample with a deuterated Ceramide NP, such as Ceramide [NP]-D3-18, to serve as an internal standard for extraction and ionization control.[2]

  • Lipid Extraction (Modified Folch Method):

    • Add 1 mL of a chloroform/methanol/water mixture (2:1:1, v/v/v) to the sample.[3]

    • Vortex for 5 minutes to ensure thorough mixing.[3]

    • Centrifuge at 7,500 rpm for 10 minutes to separate the phases.

    • Carefully collect the lower organic phase (chloroform layer).

    • Dry the collected solvent under a gentle stream of nitrogen gas.

    • Reconstitute the dried lipid extract in an appropriate solvent for LC-MS injection (e.g., acetonitrile/isopropanol).

2. LC-MS/MS Parameters:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • LC Separation:

    • Column: ACQUITY UPLC CSH C18 (2.1 x 100 mm, 1.7 µm) or similar reversed-phase column.
    • Mobile Phase A: Acetonitrile:Water (3:2, v/v) with 10 mM ammonium formate.
    • Mobile Phase B: Isopropanol:Acetonitrile (9:1, v/v) with 10 mM ammonium formate and 0.1% formic acid.
    • Flow Rate: 0.3 mL/min.
    • Gradient: A typical gradient runs from ~40% B to 95% B over 15-20 minutes.

  • MS Detection:

    • Ionization Mode: ESI Positive.
    • Scan Mode: Multiple Reaction Monitoring (MRM) to specifically detect the precursor-to-product ion transitions for both Ceramide NP and the deuterated internal standard.

Protocol 2: Quantification of Endogenous Ceramide NP in Biological Tissues and Plasma

This protocol is designed for measuring naturally occurring Ceramide NP levels in complex biological samples like tissue homogenates or plasma. It employs non-physiological odd-chain ceramides as internal standards.

1. Sample Preparation and Extraction:

  • Sample Collection: Use homogenized tissue (e.g., liver, muscle) or plasma.

  • Internal Standard (IS): Spike the sample with non-endogenous ceramides, such as C17:0 and C25:0 ceramides.

  • Lipid Extraction (Bligh and Dyer Method):

    • To the tissue homogenate, add an ice-cold chloroform:methanol (1:2, v/v) mixture.

    • Vortex thoroughly.

    • Add chloroform and water to induce phase separation.

    • Collect the lower organic phase. Repeat the extraction on the remaining aqueous phase with additional chloroform.

    • Pool the organic extracts and dry under nitrogen.

  • Purification (for plasma samples):

    • Reconstitute the dried extract in methylene chloride.

    • Load the sample onto a silica gel column.

    • Wash the column with methylene chloride to remove non-polar lipids.

    • Elute ceramides with 30% isopropanol in methylene chloride.

    • Dry the eluent and reconstitute for LC-MS analysis.

2. LC-MS/MS Parameters:

  • LC Separation:

    • Column: Xperchrom 100 C8 (2.1 x 150 mm, 5 µm) or similar.
    • Mobile Phase A: Water with 0.2% formic acid.
    • Mobile Phase B: Acetonitrile:Isopropanol (60:40, v/v) with 0.2% formic acid.
    • Flow Rate: 0.3 mL/min.
    • Gradient: A fast gradient, for example, starting at 50% A, moving to 100% B over 3 minutes, holding for 12 minutes, followed by re-equilibration.

  • MS Detection:

    • Ionization Mode: ESI Positive.
    • Scan Mode: MRM for specific ceramide species and internal standards.

Mass Spectrometric Fragmentation of Ceramide NP

In positive ion mode ESI-MS/MS, Ceramide NP ([M+H]⁺) undergoes collision-induced dissociation (CID) to produce characteristic fragment ions. These fragments originate from the phytosphingosine backbone and are crucial for definitive identification and specific quantification in MRM mode. The fragmentation typically involves sequential losses of water molecules and cleavage of the sphingoid base.

Ceramide NP Fragmentation Precursor Ceramide NP Precursor Ion [M+H]⁺ Frag1 [M+H - H₂O]⁺ Precursor->Frag1 - H₂O Frag3 Phytosphingosine Backbone Ions (e.g., m/z 300, 282) Precursor->Frag3 CID Fragmentation Frag2 [M+H - 2H₂O]⁺ Frag1->Frag2 - H₂O

Caption: Characteristic fragmentation of Ceramide NP in MS/MS.

Quantitative Data Summary

The performance of LC-MS/MS methods for Ceramide NP analysis is characterized by excellent linearity, low detection limits, and high precision and accuracy.

ParameterMethod for Exogenous Ceramide NP in SkinMethod for Endogenous Ceramides in Tissue
Analyte Ceramide NPVarious Ceramide Species
Internal Standard Ceramide [NP]-D3-18C17:0 and C25:0 Ceramides
Linearity Range 10 - 800 ng/mLNot specified
Limit of Detection (LOD) 3 ng/mL5 - 50 pg/mL
Limit of Quantification (LOQ) 10 ng/mL5 - 50 pg/mL
Accuracy (Recovery) Within-run: 97.1 - 103.2% Between-run: 99.0 - 104.9%Liver: 70 - 99% Muscle: 71 - 95%
Precision (%RSD) Within-run: 0.9 - 5.4% Between-run: 2.1 - 7.4%Not specified

Conclusion

LC-MS/MS provides a robust, sensitive, and specific platform for the quantitative analysis of Ceramide NP in a variety of complex matrices, from cosmetic preparations and skin layers to biological tissues and plasma. The use of appropriate internal standards and optimized sample preparation protocols, as detailed in this note, is critical for achieving accurate and reliable results. These methods are indispensable tools for quality control in the cosmetics industry and for advancing research in dermatology and lipid biology.

References

Application Note: High-Performance Liquid Chromatography for the Separation and Quantification of Ceramide 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ceramides are a class of lipid molecules that are integral structural components of cell membranes and play a crucial role in various cellular signaling pathways, including apoptosis, cell differentiation, and proliferation. Ceramide 3 (also known as Ceramide NP) is particularly important for maintaining the skin's barrier function and is a common ingredient in cosmetic and dermatological products.[1] Accurate and reliable quantification of this compound is essential for quality control in product formulation and for research into its biological functions. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound, applicable to various sample matrices. Both normal-phase and reversed-phase HPLC methods are presented, offering flexibility depending on the available instrumentation and specific analytical needs.

Introduction

Ceramides consist of a sphingosine or phytosphingosine backbone linked to a fatty acid via an amide bond. The nomenclature "this compound" or "Ceramide NP" refers to a ceramide containing a phytosphingosine base and a non-hydroxy fatty acid, typically stearic acid. Its structure contributes to the highly ordered lipid lamellae in the stratum corneum, which is critical for the skin's protective barrier.

The analysis of ceramides presents challenges due to their hydrophobicity and the structural similarity among different ceramide species. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating these complex lipids.[1][2] Common detection methods include Mass Spectrometry (MS), Evaporative Light Scattering Detection (ELSD), and Ultraviolet (UV) detection.[3] LC-MS/MS is considered the gold standard for its high sensitivity and specificity.[2] This note provides detailed protocols for both normal-phase and reversed-phase HPLC separation of this compound.

Signaling Pathway and Experimental Workflow

Ceramides are central to sphingolipid metabolism and signaling. The de novo synthesis pathway begins with the condensation of serine and palmitoyl-CoA, leading to the formation of dihydrosphingosine, which is then acylated to form dihydroceramide. A final desaturation step yields ceramide.

Ceramide Signaling Pathway cluster_0 De Novo Synthesis cluster_1 Sphingomyelin Hydrolysis cluster_2 Downstream Signaling Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketodihydrosphingosine 3-Ketodihydrosphingosine Serine + Palmitoyl-CoA->3-Ketodihydrosphingosine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketodihydrosphingosine->Dihydrosphingosine KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Phosphocholine Phosphocholine Apoptosis Apoptosis Ceramide->Apoptosis Cell Cycle Arrest Cell Cycle Arrest Ceramide->Cell Cycle Arrest Differentiation Differentiation Ceramide->Differentiation Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide SMase Experimental Workflow Sample Sample Lipid_Extraction Lipid Extraction (e.g., Bligh-Dyer or Folch method) Sample->Lipid_Extraction Solid_Phase_Extraction Solid Phase Extraction (SPE) (Optional, for sample cleanup) Lipid_Extraction->Solid_Phase_Extraction HPLC_Separation HPLC Separation (Normal or Reversed-Phase) Solid_Phase_Extraction->HPLC_Separation Detection Detection (MS, ELSD, or UV) HPLC_Separation->Detection Data_Analysis Data Analysis (Quantification) Detection->Data_Analysis Result Result Data_Analysis->Result

References

Application Note: Lipidomics Approaches for Profiling Ceramide NP in Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ceramides are a class of sphingolipids that are integral structural components of cell membranes and also function as critical signaling molecules in various cellular processes, including apoptosis, cell differentiation, and stress responses.[1][2] Ceramide NP (N-non-hydroxy fatty acid-phytosphingosine) is a specific subclass of ceramide, predominantly found in the stratum corneum of the skin, where it plays a vital role in establishing and maintaining the epidermal permeability barrier.[3][4] Alterations in the levels and composition of Ceramide NP and other ceramides have been linked to skin disorders like atopic dermatitis and psoriasis, as well as other conditions such as insulin resistance and neurodegenerative diseases.[5]

Lipidomics, the large-scale study of lipids, provides powerful tools for the comprehensive profiling and quantification of ceramide species in various biological tissues. This application note details robust protocols for the extraction, separation, and quantification of Ceramide NP from tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), providing researchers with a reliable framework for investigating the role of these lipids in health and disease.

Principle of the Method

The quantitative analysis of Ceramide NP from complex tissue matrices involves a multi-step workflow. The process begins with the mechanical homogenization of the tissue sample, followed by the extraction of total lipids using organic solvents. Classic methods like the Folch or Bligh-Dyer procedures are effective, while newer methods using methyl-tert-butyl ether (MTBE) offer a safer and higher-throughput alternative.

Following extraction, the lipid sample is analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS). Reverse-phase liquid chromatography is commonly employed to separate different ceramide species based on their acyl chain length and hydroxylation. The separated lipids are then ionized, typically using electrospray ionization (ESI), and detected by a tandem mass spectrometer. Quantification is achieved with high specificity and sensitivity using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions for each ceramide species are monitored. The use of internal standards, such as non-physiological odd-chain or stable isotope-labeled ceramides, is essential for accurate and reproducible quantification.

Experimental Workflow

// Style Edges edge [color="#4285F4"]; Tissue -> Homogenize; Homogenize -> Spike; Spike -> Extract; Extract -> PhaseSep; PhaseSep -> Collect; Collect -> Dry; Dry -> LCMS; LCMS -> Data; Data -> Quantify; Quantify -> Report; } enddot Caption: General experimental workflow for Ceramide NP profiling in tissues.

Detailed Experimental Protocols

Protocol 1: Lipid Extraction from Tissue (Modified Folch Method)

This protocol is suitable for a variety of tissues, including the brain, liver, and muscle.

  • Homogenization:

    • Weigh approximately 20-30 mg of frozen tissue into a 2 mL tube containing ceramic beads.

    • Add 500 µL of ice-cold deionized water and homogenize using a bead beater (e.g., 2 cycles of 30 seconds at 6000 rpm). Keep samples on ice.

    • Determine protein concentration from an aliquot of the homogenate using a standard assay (e.g., BCA).

  • Extraction:

    • To 100 µL of the tissue homogenate, add a known amount of internal standard (e.g., C17:0 Ceramide).

    • Add 1.5 mL of a 2:1 (v/v) chloroform:methanol mixture.

    • Vortex vigorously for 2 minutes and then agitate on an orbital shaker at room temperature for 15-20 minutes.

    • Add 300 µL of 0.9% NaCl solution to induce phase separation.

    • Vortex for another 1 minute and centrifuge at 2000 x g for 10 minutes at 4°C to separate the layers.

    • Carefully collect the lower organic phase (chloroform layer) using a glass pipette and transfer to a new tube.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a suitable volume (e.g., 100-200 µL) of the initial LC mobile phase (e.g., acetonitrile/2-propanol 60:40 v/v with 0.2% formic acid) for LC-MS/MS analysis.

Protocol 2: High-Throughput Lipid Extraction (MTBE Method)

This method is faster and uses less toxic solvents than the Folch method.

  • Homogenization:

    • Follow Step 1 from Protocol 1.

  • Extraction:

    • To 100 µL of tissue homogenate, add a known amount of internal standard.

    • Add 300 µL of methanol, and vortex.

    • Add 1 mL of methyl-tert-butyl ether (MTBE) and vortex for 10 minutes.

    • Add 250 µL of MS-grade water to induce phase separation. Vortex for 1 minute.

    • Centrifuge at 1000 x g for 10 minutes.

    • Carefully collect the upper organic phase and transfer to a new tube. The lipids are in the upper phase with this method.

    • Evaporate, and reconstitute as described in Protocol 1 (Step 2).

Protocol 3: LC-MS/MS Analysis and Quantification
  • Chromatographic Separation:

    • Inject 5-25 µL of the reconstituted sample onto a reverse-phase C8 or C18 column (e.g., 2.1 x 150 mm, 5 µm).

    • Use a gradient elution program. For example:

      • Mobile Phase A: Water with 0.1-0.2% formic acid.

      • Mobile Phase B: Acetonitrile/2-propanol (e.g., 60:40 v/v) with 0.1-0.2% formic acid.

      • Gradient: Start at 40-50% B, ramp to 100% B over ~15 minutes, hold for 5 minutes, then re-equilibrate at initial conditions.

    • Maintain a flow rate of 0.3 mL/min and a column temperature of 40°C.

  • Mass Spectrometry Detection:

    • Analyze the column effluent using a triple quadrupole mass spectrometer with an ESI source operating in positive ion mode.

    • For Ceramide NP, the precursor ion in the first quadrupole (Q1) is typically the [M+H]+ ion.

    • After fragmentation, a specific product ion corresponding to the phytosphingosine backbone is monitored in the third quadrupole (Q3).

    • Optimize MS parameters such as capillary voltage, cone voltage, and collision energy for each ceramide species using authentic standards.

  • Quantification:

    • Prepare a calibration curve using a series of known concentrations of authentic Ceramide NP standards and a fixed concentration of the internal standard.

    • Quantify endogenous Ceramide NP in the tissue samples by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to the calibration curve.

    • Normalize the final concentration to the initial tissue weight or protein content (e.g., pmol/mg tissue).

Data Presentation

Quantitative data should be presented in a clear, tabular format to allow for easy comparison across different tissues or experimental conditions.

Table 1: Representative Ceramide Concentrations in Various Tissues

Tissue TypeCeramide SpeciesConcentration (pmol/mg tissue)Method
Human Lung Adenocarcinoma (Tumor)Ceramide (d18:1/24:1)~1.5 - 2.0LC-MS/MS
Human Lung (Uninvolved)Ceramide (d18:1/24:1)~0.5 - 1.0LC-MS/MS
Rat LiverTotal Ceramides~150 - 250LC-ESI-MS/MS
Rat Skeletal MuscleTotal Ceramides~50 - 100LC-ESI-MS/MS
Human Stratum CorneumCeramide NP~22% of total ceramidesLC-MS/MS

(Note: The values presented are representative and can vary significantly based on species, physiological state, and specific analytical methodology. Data compiled from multiple sources for illustrative purposes).

Table 2: Typical LC-MS/MS Parameters for Ceramide NP Analysis

ParameterSetting
Liquid Chromatography
ColumnReverse Phase C8 or C18 (e.g., 2.1 x 150 mm, 5 µm)
Mobile Phase AWater + 0.2% Formic Acid
Mobile Phase BAcetonitrile/Isopropanol (60:40, v/v) + 0.2% Formic Acid
Flow Rate0.3 mL/min
Column Temperature40°C
Injection Volume5 - 25 µL
Mass Spectrometry
Ionization ModeESI Positive
Analysis ModeMultiple Reaction Monitoring (MRM)
Capillary Voltage~2.5 - 3.0 kV
Desolvation Temperature~350 - 600°C
Precursor Ion (Q1)[M+H]+ for Ceramide NP
Product Ion (Q3)Specific fragment of phytosphingosine backbone

Ceramide Signaling Pathways

Ceramide is not merely a structural lipid; it is a potent second messenger generated in response to cellular stress. Its synthesis can occur via two main pathways: de novo synthesis in the endoplasmic reticulum or through the hydrolysis of sphingomyelin at the cell membrane by sphingomyelinases (SMases).

Ceramide Biosynthesis

// Invisible nodes for layout node [style=invis, width=0]; p1; p2;

Cer -> p1 [style=invis]; Cer2 -> p2 [style=invis];

// Title labelloc="t"; label="Ceramide Biosynthesis Pathways"; fontsize=14; fontcolor="#202124"; } enddot Caption: Major pathways for the generation of ceramide in the cell.

Downstream Signaling Events

Once generated, ceramide can influence numerous downstream signaling cascades, often leading to apoptosis or cell cycle arrest. It can form membrane platforms that facilitate receptor clustering or directly interact with and activate downstream effector proteins, such as protein phosphatases (PP1, PP2A) and certain kinases.

// Nodes Stress [label="Cellular Stress\n(e.g., TNF-α, Chemo)", fillcolor="#FBBC05", fontcolor="#202124"]; Ceramide [label="Ceramide Accumulation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PP2A [label="Activation of\nProtein Phosphatase 2A (PP2A)", fillcolor="#FFFFFF", fontcolor="#202124"]; JNK [label="Activation of\nJNK/SAPK Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Akt [label="Inhibition of\nAkt/PKB Pathway", fillcolor="#FFFFFF", fontcolor="#202124"]; Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; CellCycle [label="Cell Cycle Arrest", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Stress -> Ceramide [color="#EA4335"]; Ceramide -> PP2A [color="#34A853"]; Ceramide -> JNK [color="#34A853"]; Ceramide -> Akt [color="#EA4335", arrowhead=tee];

PP2A -> Apoptosis [color="#5F6368"]; JNK -> Apoptosis [color="#5F6368"]; Akt -> Apoptosis [label="Pro-survival\nsignals blocked", color="#EA4335", arrowhead=tee, style=dashed, fontcolor="#5F6368"]; PP2A -> CellCycle [color="#5F6368"];

// Title labelloc="t"; label="Key Downstream Signaling of Ceramide"; fontsize=14; fontcolor="#202124"; } enddot Caption: Simplified overview of ceramide-mediated signaling pathways.

References

Synthesis of Ceramide 3 (N-Stearoyl-phytosphingosine): A Detailed Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramide 3, also known as Ceramide NP (N-stearoyl-phytosphingosine), is a vital lipid molecule essential for maintaining the skin's barrier function and cellular signaling.[1][2] Composed of a phytosphingosine backbone N-acylated with stearic acid, this compound plays a crucial role in regulating cell differentiation, proliferation, and apoptosis.[1] Its unique structure allows it to integrate into the stratum corneum, reinforcing the lipid barrier and preventing excessive water loss.[2] This document provides detailed protocols for the chemical synthesis of this compound in a laboratory setting, methods for its purification, and an overview of its role in cellular signaling pathways.

Chemical Synthesis of this compound

The synthesis of this compound is typically achieved through the amidation of a phytosphingosine base with stearic acid or its activated derivative. Two common and effective methods are presented below: the carbodiimide-mediated coupling and the N-hydroxysuccinimide ester acylation.

Method 1: Carbodiimide-Mediated Synthesis

This method utilizes a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like 1-hydroxybenzotriazole (HOBt), to facilitate the formation of the amide bond between phytosphingosine and stearic acid. This approach offers good yields and is a widely used strategy in peptide and amide synthesis.[3]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask, dissolve phytosphingosine (1 equivalent) and stearic acid (1.1 equivalents) in a suitable solvent mixture, such as dichloromethane (DCM) and dimethylformamide (DMF) (e.g., 4:1 v/v).

  • Activation: To the solution, add 1-hydroxybenzotriazole (HOBt) (1.2 equivalents) and stir until fully dissolved.

  • Coupling: Cool the reaction mixture to 0°C in an ice bath. Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) hydrochloride (1.2 equivalents) portion-wise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of chloroform:methanol (e.g., 9:1 v/v).

  • Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 5% aqueous hydrochloric acid, saturated aqueous sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography.

Method 2: N-Hydroxysuccinimide (NHS) Ester Acylation

This alternative method involves the pre-activation of stearic acid with N-hydroxysuccinimide to form a stable NHS ester. This activated ester then readily reacts with the amino group of phytosphingosine to form this compound with high efficiency and yield.

Experimental Protocol:

  • Activation of Stearic Acid:

    • Dissolve stearic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in a suitable solvent like tetrahydrofuran (THF).

    • Add a coupling agent such as dicyclohexylcarbodiimide (DCC) (1.1 equivalents) at 0°C.

    • Stir the reaction mixture at room temperature for 4-6 hours.

    • Filter off the dicyclohexylurea (DCU) byproduct and concentrate the filtrate to obtain the stearoyl-NHS ester.

  • Acylation of Phytosphingosine:

    • Dissolve phytosphingosine (1 equivalent) in a mixture of THF and a mild base like triethylamine (TEA) (1.2 equivalents).

    • Add the prepared stearoyl-NHS ester (1.1 equivalents) to the solution.

    • Stir the reaction at room temperature for 6-12 hours, monitoring by TLC.

  • Workup and Purification:

    • Once the reaction is complete, concentrate the mixture under reduced pressure.

    • Redissolve the residue in DCM and wash with water and brine.

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent.

    • Purify the crude this compound by silica gel column chromatography.

Purification and Characterization

Purification by Silica Gel Column Chromatography:

The crude this compound can be purified using flash column chromatography with a silica gel stationary phase. A gradient elution system is often employed to achieve optimal separation.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase: A gradient of chloroform and methanol is commonly used. The elution can be started with pure chloroform, and the polarity is gradually increased by adding methanol (e.g., from 0% to 10% methanol).

  • Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.

  • Final Product: The pure fractions are combined and the solvent is removed under reduced pressure to yield this compound as a white to off-white solid.

Characterization:

The identity and purity of the synthesized this compound should be confirmed by various analytical techniques.

Technique Parameter Expected Result
Purity Gas Chromatography (GC)>98%
Molecular Weight Mass Spectrometry (MS)Molecular Ion Peak (e.g., [M+H]⁺) corresponding to C₃₆H₇₃NO₄ (MW: 583.97 g/mol )
Structure ¹H NMR, ¹³C NMRCharacteristic peaks corresponding to the phytosphingosine backbone and the stearoyl acyl chain.
Functional Groups Infrared (IR) SpectroscopyAbsorption bands for hydroxyl (-OH), amide (N-H and C=O), and alkyl (C-H) groups.

Table 1: Summary of Analytical Characterization Data for this compound.

This compound in Cellular Signaling

This compound is not only a structural component of the cell membrane but also a key signaling molecule involved in various cellular processes. It is synthesized through three major pathways: the de novo pathway, the sphingomyelinase pathway, and the salvage pathway.

Ceramide_Biosynthesis_Pathways cluster_de_novo De Novo Pathway cluster_sphingomyelinase Sphingomyelinase Pathway cluster_salvage Salvage Pathway Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine 3-KSR Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide CerS Ceramide_Pool Ceramide Dihydroceramide->Ceramide_Pool DEGS1 Sphingomyelin Sphingomyelin Sphingomyelin->Ceramide_Pool SMase Complex Sphingolipids Complex Sphingolipids Sphingosine Sphingosine Complex Sphingolipids->Sphingosine Sphingosine->Ceramide_Pool CerS Ceramide_Signaling_Pathway cluster_apoptosis Apoptosis Induction cluster_proliferation Cell Cycle Arrest Ceramide Ceramide Mitochondrial Pathway Mitochondrial Pathway Ceramide->Mitochondrial Pathway PP2A Activation PP2A Activation Ceramide->PP2A Activation Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Akt/PKB Dephosphorylation Akt/PKB Dephosphorylation PP2A Activation->Akt/PKB Dephosphorylation Cell Cycle Arrest Cell Cycle Arrest Akt/PKB Dephosphorylation->Cell Cycle Arrest

References

Application of Ceramide 3 in 3D Human Skin Equivalent Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ceramides are a class of lipid molecules that are essential components of the skin's outermost layer, the stratum corneum. They play a critical role in maintaining the skin's barrier function, preventing water loss, and protecting against environmental insults. Ceramide 3, also known as Ceramide NP (N-stearoyl phytosphingosine), is a key species of ceramide naturally found in human skin. Deficiencies in this compound levels have been linked to various skin conditions characterized by a compromised barrier, such as atopic dermatitis and xerosis (dry skin).

Three-dimensional (3D) human skin equivalent models, such as reconstructed human epidermis (RHE) and full-thickness skin models (FTMs), have emerged as powerful in vitro tools for dermatological research and the efficacy testing of topical formulations. These models closely mimic the structure and function of native human skin, providing a relevant and ethical alternative to animal testing.

These application notes provide detailed protocols for the preparation of this compound formulations and their topical application to 3D human skin equivalent models to assess their effects on skin barrier function and integrity.

Data Presentation

The following tables summarize the quantitative effects of ceramide-containing formulations on key skin barrier parameters in 3D human skin models and related in vivo studies.

Table 1: Effect of Ceramide-Containing Formulations on Skin Barrier Protein Expression in a 3D Full-Thickness Skin Model

BiomarkerTreatment (0.025% Ceramide Complex)Change from ControlCitation
Filaggrin (FLG)UV-induced photodamage + Ceramide Complex+108%[1]
Claudin-1 (CLDN)UV-induced photodamage + Ceramide Complex+67%[1]
Loricrin-Associated Enzyme 1 (LCE-A1)UV-induced photodamage + Ceramide Complex+1835%[1]
Type I CollagenUV-induced photodamage + Ceramide Complex+45%[1]
Matrix Metallopeptidase-1 (MMP-1)UV-induced photodamage + Ceramide Complex-45%[1]

Table 2: Effect of Ceramide-Containing Emulsions on Skin Barrier Function (In Vivo)

ParameterTreatment GroupBaselineAfter 4 Weeks% ChangeCitation
Skin Hydration (Corneometer Units) Emulsion with Ceramide 1 & 3--+21.9 ± 1.8%
Control Emulsion--+8.9 ± 0.9%
Transepidermal Water Loss (TEWL, g/m²/h) Emulsion with Ceramide 1 & 3---36.7 ± 4.7%
Control Emulsion---5.1 ± 0.8%

Experimental Protocols

Protocol 1: Construction of a Full-Thickness 3D Human Skin Model

This protocol outlines the general steps for constructing a full-thickness 3D human skin model. Specifics may vary based on the commercial kit or in-house method used.

Materials:

  • Normal Human Dermal Fibroblasts (NHDFs)

  • Normal Human Epidermal Keratinocytes (NHEKs)

  • Fibroblast growth medium

  • Keratinocyte growth medium

  • Collagen I solution

  • Cell culture inserts (e.g., 0.4 µm pore size)

  • 24-well plates

  • Air-Liquid Interface (ALI) culture medium

Procedure:

  • Dermal Equivalent Preparation:

    • Culture and expand NHDFs in fibroblast growth medium.

    • Prepare a collagen I hydrogel containing NHDFs according to the manufacturer's instructions.

    • Pipette the fibroblast-collagen mixture into cell culture inserts placed in a 24-well plate and allow it to polymerize.

    • Submerge the dermal equivalents in fibroblast growth medium and culture for 5-7 days to allow for contraction and formation of the dermal layer.

  • Epidermal Layer Seeding:

    • Culture and expand NHEKs in keratinocyte growth medium.

    • Once the dermal equivalents are ready, seed the NHEKs onto the surface of the dermal layer at a high density.

    • Culture the co-culture submerged in keratinocyte growth medium for 2-3 days to allow for keratinocyte attachment and proliferation.

  • Air-Liquid Interface (ALI) Culture:

    • Raise the co-culture to the air-liquid interface by feeding the model from below with ALI culture medium, leaving the epidermal surface exposed to the air.

    • Culture at the ALI for 14-21 days to promote epidermal differentiation and stratification, leading to the formation of a stratum corneum. Change the medium every 2-3 days.

Diagram: Experimental Workflow for this compound Application on 3D Skin Models

experimental_workflow cluster_model 3D Skin Model Construction cluster_treatment This compound Treatment cluster_analysis Analysis fibroblasts Culture & Seed Fibroblasts in Collagen dermal_equiv Form Dermal Equivalent fibroblasts->dermal_equiv keratinocytes Seed Keratinocytes on Dermal Equivalent dermal_equiv->keratinocytes ali_culture Air-Liquid Interface Culture keratinocytes->ali_culture topical_app Topical Application of this compound ali_culture->topical_app prep_cer3 Prepare this compound Formulation prep_cer3->topical_app incubation Incubation topical_app->incubation barrier_function Barrier Function (TEWL) incubation->barrier_function histology Histology & IHC (Filaggrin, Loricrin) incubation->histology gene_expression Gene Expression (RT-qPCR) incubation->gene_expression protein_expression Protein Expression (Western Blot) incubation->protein_expression

Caption: Workflow for 3D skin model generation, this compound treatment, and subsequent analysis.

Protocol 2: Preparation and Topical Application of a this compound Formulation

This protocol describes the preparation of a basic oil-in-water (o/w) nanoemulsion containing this compound for topical application.

Materials:

  • This compound (Ceramide NP) powder

  • Oil phase (e.g., Octyldodecanol)

  • Surfactant (e.g., Polysorbate 80)

  • Aqueous phase (e.g., deionized water, glycerin)

  • Ultrasonic homogenizer

  • Positive displacement pipette

Procedure:

  • Formulation Preparation:

    • Dissolve this compound in the oil phase at a desired concentration (e.g., 0.1-1% w/w). Gentle heating may be required to facilitate dissolution.

    • Prepare the aqueous phase, which may contain humectants like glycerin.

    • Add the surfactant to the aqueous phase.

    • Slowly add the oil phase containing this compound to the aqueous phase while stirring.

    • Homogenize the mixture using an ultrasonic homogenizer to form a nanoemulsion. The particle size should ideally be around 100 nm for better skin penetration.

  • Topical Application:

    • Once the 3D skin models have fully differentiated (after ALI culture), carefully apply a defined amount of the this compound formulation (e.g., 10-20 µL) onto the surface of the stratum corneum using a positive displacement pipette.

    • Spread the formulation evenly over the surface.

    • A vehicle control (the formulation without this compound) should be applied to a separate set of skin models.

    • Incubate the treated models for a specified period (e.g., 24-48 hours) under standard cell culture conditions (37°C, 5% CO₂).

Protocol 3: Evaluation of Skin Barrier Function

1. Transepidermal Water Loss (TEWL) Measurement:

  • TEWL is a key indicator of the skin's barrier function.

  • Use a TEWL meter with an open-chamber probe.

  • Allow the 3D skin models to equilibrate to room temperature for 15-20 minutes before measurement.

  • Gently place the probe on the surface of the stratum corneum and record the TEWL value (in g/m²/h).

  • Compare the TEWL values of this compound-treated models, vehicle-treated models, and untreated controls. A decrease in TEWL indicates an improved barrier function.

2. Histology and Immunohistochemistry (IHC):

  • This method is used to visualize the structure of the skin model and the expression of specific barrier-related proteins.

  • Procedure:

    • Fix the skin models in 10% neutral buffered formalin.
    • Process the fixed tissues and embed them in paraffin.
    • Section the paraffin blocks (e.g., 4-5 µm thickness).
    • Perform Hematoxylin and Eosin (H&E) staining to assess the overall morphology of the epidermis and dermis.
    • For IHC, deparaffinize and rehydrate the sections.
    • Perform antigen retrieval as required for the specific antibody.
    • Incubate the sections with primary antibodies against barrier proteins such as Filaggrin, Loricrin, and Involucrin.
    • Incubate with a suitable secondary antibody conjugated to a fluorescent tag or an enzyme for colorimetric detection.
    • Mount the sections and visualize them using a microscope.
    • Quantify the staining intensity to compare protein expression levels between different treatment groups.

3. Gene Expression Analysis (RT-qPCR):

  • This technique is used to quantify the mRNA levels of genes involved in skin barrier function.

  • Procedure:

    • Harvest the epidermal layer from the 3D skin models.
    • Extract total RNA using a suitable kit.
    • Synthesize cDNA from the extracted RNA.
    • Perform quantitative real-time PCR (RT-qPCR) using specific primers for target genes (e.g., FLG, LOR, IVL, TGM1) and a housekeeping gene for normalization.
    • Calculate the relative gene expression using the ΔΔCt method. An increase in the expression of these genes suggests an enhancement of the skin barrier.

Signaling Pathway

Ceramides, including this compound, are known to influence keratinocyte differentiation and the expression of genes related to skin barrier function. One of the proposed signaling pathways involves the Peroxisome Proliferator-Activated Receptors (PPARs), particularly PPARδ (also known as PPARβ).

Ceramides can act as signaling molecules that lead to the activation of PPARδ. Activated PPARδ then forms a heterodimer with the Retinoid X Receptor (RXR). This complex translocates to the nucleus and binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event initiates the transcription of genes involved in:

  • Keratinocyte Differentiation: Upregulation of structural proteins like involucrin and loricrin.

  • Lipid Synthesis and Transport: Increased expression of genes like ABCA12, a transporter crucial for delivering glucosylceramides (precursors for ceramides) to the lamellar bodies for secretion into the intercellular space of the stratum corneum.

This creates a positive feedback loop where ceramides stimulate their own synthesis and the formation of a robust skin barrier.

Diagram: this compound-Mediated PPARδ Signaling Pathway in Keratinocytes

ppar_pathway cluster_cell Keratinocyte cluster_nucleus Nucleus cluster_outcome Biological Outcome cer3 This compound ppar PPARδ cer3->ppar Activates complex PPARδ-RXR Heterodimer ppar->complex rxr RXR rxr->complex ppre PPRE complex->ppre Binds to transcription Increased Transcription ppre->transcription target_genes Target Genes (e.g., ABCA12, Involucrin) diff Keratinocyte Differentiation target_genes->diff lipid_syn Lipid Synthesis & Transport target_genes->lipid_syn transcription->target_genes barrier Enhanced Skin Barrier Function diff->barrier lipid_syn->barrier

Caption: this compound activates the PPARδ pathway, leading to enhanced skin barrier function.

Conclusion

The application of this compound to 3D human skin equivalent models provides a robust in vitro system to study its effects on skin barrier restoration and maintenance. The protocols outlined above offer a framework for researchers to investigate the efficacy of this compound-containing formulations and to elucidate the underlying molecular mechanisms. The quantitative data from such studies are invaluable for the development of innovative and effective dermatological and cosmetic products targeting compromised skin barrier conditions.

References

Revolutionizing Drug Delivery: A Deep Dive into Ceramide NP Liposomes and Nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of advanced drug delivery, the encapsulation of therapeutic agents within biocompatible nanocarriers is paramount for enhancing efficacy and minimizing side effects. Among these, Ceramide NP, a key lipid component of the skin's barrier, is gaining significant attention for its role in creating stable and effective liposomal and nanoemulsion-based drug delivery systems. These platforms offer promising avenues for topical and systemic therapies, particularly in dermatology and beyond.

This comprehensive application note provides detailed protocols for the preparation of Ceramide NP liposomes and nanoemulsions, alongside a comparative analysis of their physicochemical properties. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development, offering a foundational understanding and practical guidance for harnessing the potential of ceramide-based nanocarriers.

Comparative Analysis of Ceramide NP Nanocarriers

The choice between a liposomal and a nanoemulsion formulation for drug delivery depends on the specific therapeutic application, the physicochemical properties of the drug, and the desired release profile. Below is a summary of key quantitative data for typical Ceramide NP liposome and nanoemulsion preparations.

ParameterCeramide NP LiposomesCeramide NP Nanoemulsions
Particle Size (nm) 120 - 140[1][2]110 - 120[3][4]
Polydispersity Index (PDI) 0.2 - 0.3[1]< 0.1
Zeta Potential (mV) -20 to +15Not explicitly stated for Ceramide NP, but generally measured.
Encapsulation Efficiency (%) > 90~ 85

Experimental Protocols

Detailed methodologies for the preparation and characterization of Ceramide NP liposomes and nanoemulsions are outlined below. These protocols are designed to be reproducible and can be adapted for specific research needs.

Protocol 1: Preparation of Ceramide NP Liposomes via Thin-Film Hydration

This classic method is widely used for the preparation of multilamellar vesicles (MLVs) and can be followed by sonication or extrusion to produce small unilamellar vesicles (SUVs).

Materials:

  • Ceramide NP

  • Phospholipid (e.g., Soy Lecithin, Phosphatidylcholine)

  • Cholesterol

  • Oleic Acid

  • Organic Solvent (e.g., Chloroform/Methanol mixture, 1:1 v/v)

  • Aqueous Buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)

Equipment:

  • Rotary evaporator

  • Sonicator (probe or bath)

  • Round-bottom flask

  • Water bath

Procedure:

  • Lipid Film Formation: Dissolve Ceramide NP, phospholipid, cholesterol, and oleic acid in the organic solvent mixture in a round-bottom flask.

  • Solvent Evaporation: Evaporate the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 45°C) to form a thin, uniform lipid film on the inner wall of the flask.

  • Hydration: Hydrate the lipid film with the aqueous buffer by rotating the flask in a water bath at a temperature above the lipid phase transition temperature. This process leads to the spontaneous formation of multilamellar liposomes.

  • Size Reduction (Optional): To obtain smaller and more uniform liposomes, the suspension can be sonicated or subjected to extrusion through polycarbonate membranes of a defined pore size.

Protocol 2: Preparation of Ceramide NP Nanoemulsions via Ultrasonic Emulsification

This high-energy method is effective for producing oil-in-water (O/W) nanoemulsions with small droplet sizes.

Materials:

  • Ceramide NP

  • Oil Phase (e.g., Octyldodecanol)

  • Aqueous Phase (e.g., Deionized water, Glycerin)

  • Surfactant (e.g., Tween 80)

Equipment:

  • Ultrasonic processor (probe or bath)

  • Beakers

  • Magnetic stirrer

Procedure:

  • Phase Preparation: Dissolve Ceramide NP in the oil phase. Separately, prepare the aqueous phase containing the surfactant and any water-soluble components like glycerin.

  • Coarse Emulsion Formation: Slowly add the oil phase to the aqueous phase while continuously stirring to form a coarse emulsion.

  • Ultrasonication: Subject the coarse emulsion to high-power ultrasonication. The ultrasonic waves create intense disruptive forces that break down the large oil droplets into nano-sized droplets. The duration and power of sonication are critical parameters to control the final droplet size.

Characterization of Ceramide NP Nanocarriers

A thorough characterization is essential to ensure the quality, stability, and efficacy of the prepared liposomes and nanoemulsions.

Characterization TechniqueParameter MeasuredDescription
Dynamic Light Scattering (DLS) Particle Size, Polydispersity Index (PDI), Zeta PotentialDLS is a non-invasive technique used to measure the size distribution and surface charge of nanoparticles in suspension.
High-Performance Liquid Chromatography (HPLC) Encapsulation Efficiency, Drug LoadingHPLC is used to quantify the amount of Ceramide NP encapsulated within the nanocarriers and the amount that is free in the surrounding medium.
Transmission Electron Microscopy (TEM) / Field Emission Scanning Electron Microscopy (FE-SEM) Morphology, SizeThese microscopy techniques provide direct visualization of the shape and size of the liposomes or nanoemulsion droplets.
Attenuated Total Reflectance-Infrared (ATR-IR) Spectroscopy Lipid Chain ConformationATR-IR can be used to study the molecular interactions and the organization of the lipid components within the nanocarrier structure.
In Vitro Release Studies Drug Release ProfileTechniques like dialysis or Franz diffusion cells are used to evaluate the rate and extent of Ceramide NP release from the nanocarriers over time.

Visualizing the Process and Pathway

To further aid in the understanding of these systems, the following diagrams illustrate the experimental workflows and a key signaling pathway influenced by ceramide delivery.

Liposome_Preparation_Workflow cluster_liposome Ceramide NP Liposome Preparation (Thin-Film Hydration) Lipid Dissolution Lipid Dissolution Solvent Evaporation Solvent Evaporation Lipid Dissolution->Solvent Evaporation Organic Solvent Hydration Hydration Solvent Evaporation->Hydration Lipid Film Size Reduction Size Reduction Hydration->Size Reduction MLVs Characterization Characterization Size Reduction->Characterization SUVs

Caption: Workflow for Ceramide NP Liposome Preparation.

Nanoemulsion_Preparation_Workflow cluster_nanoemulsion Ceramide NP Nanoemulsion Preparation (Ultrasonic Emulsification) Phase Preparation Phase Preparation Coarse Emulsion Coarse Emulsion Phase Preparation->Coarse Emulsion Oil & Aqueous Phases Ultrasonication Ultrasonication Coarse Emulsion->Ultrasonication Mixing Nanoemulsion Nanoemulsion Ultrasonication->Nanoemulsion Characterization Characterization Nanoemulsion->Characterization

Caption: Workflow for Ceramide NP Nanoemulsion Preparation.

Ceramide_Signaling_Pathway cluster_pathway Ceramide NP Signaling in Skin Barrier Restoration Ceramide_NP_Delivery Ceramide NP Delivery (Liposome/Nanoemulsion) Incorporate_SC Incorporation into Stratum Corneum Ceramide_NP_Delivery->Incorporate_SC Sphingosine_Metabolism Metabolism to Sphingosine-1-Phosphate (S1P) Ceramide_NP_Delivery->Sphingosine_Metabolism Barrier_Function Improved Barrier Function Incorporate_SC->Barrier_Function Keratinocyte_Regulation Regulation of Keratinocyte Proliferation & Differentiation Sphingosine_Metabolism->Keratinocyte_Regulation S1P Signaling Keratinocyte_Regulation->Barrier_Function

Caption: Ceramide NP's role in skin barrier signaling.

Conclusion

Ceramide NP-based liposomes and nanoemulsions represent versatile and potent platforms for drug delivery. The choice of formulation depends on the desired physicochemical characteristics and therapeutic goals. The protocols and comparative data presented herein provide a solid foundation for researchers to explore and optimize these nanocarriers for a wide range of applications, ultimately contributing to the development of more effective and targeted therapies. The ability of Ceramide NP to not only act as a carrier but also to actively participate in restoring the skin's natural barrier function makes it an exceptionally valuable component in dermatological and cosmetic formulations.

References

Application Notes and Protocols for Studying Ceramide 3's Role in Mitochondrial Function

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ceramide, a central molecule in sphingolipid metabolism, has emerged as a critical regulator of mitochondrial function and a key player in cellular stress responses, including apoptosis and mitophagy.[1][2] The accumulation of specific ceramide species, including those in the Ceramide 3 family, within mitochondria or at mitochondria-associated membranes (MAMs) can trigger a cascade of events that impact cellular fate.[3][4] These events include the modulation of the electron transport chain, production of reactive oxygen species (ROS), alteration of mitochondrial membrane permeability, and changes in mitochondrial dynamics.[5] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to investigate the multifaceted role of this compound in mitochondrial physiology and pathology.

Application Note 1: Analysis of Ceramide-Induced Changes in Mitochondrial Respiration

Ceramides can directly interact with and modulate the activity of the mitochondrial electron transport chain (ETC). Short- and long-chain ceramides have been shown to inhibit mitochondrial respiration, primarily by affecting the activity of Complex I and Complex III. This leads to decreased oxygen consumption and can contribute to cellular dysfunction. Measuring the oxygen consumption rate (OCR) is a fundamental technique to assess the bioenergetic impact of this compound.

Quantitative Data Summary: Effects of Ceramides on Mitochondrial Respiration
Ceramide SpeciesTarget ComplexObserved EffectEffective ConcentrationCell/System TypeReference
C2-CeramideComplex IIIInhibition of activity5-7 µM (half-maximal)Isolated mitochondria
C2-CeramideComplex I & IIIInhibition of oxygen consumption20 µMIsolated cardiac mitochondria, Permeabilized myocardium
C16-CeramideComplex I & IIIInhibition of oxygen consumption20 µMIsolated cardiac mitochondria
C2-CeramideComplex IVStimulation of activity20 µMIsolated cardiac mitochondria
C16-CeramideComplex IVInhibition of activity20 µMIsolated cardiac mitochondria
Experimental Protocol: High-Resolution Respirometry in Permeabilized Cells

This protocol details the measurement of OCR in cells permeabilized with digitonin, allowing for the direct assessment of substrate-driven respiration in the presence of exogenous this compound.

Materials:

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Digitonin

  • Mitochondrial respiration medium (e.g., MiR05)

  • Respiratory substrates (e.g., pyruvate, malate, succinate, ADP)

  • ETC inhibitors (e.g., rotenone, antimycin A)

  • Cell-permeable C2- or C6-ceramide (N-acetylsphingosine or N-hexanoylsphingosine)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

Procedure:

  • Cell Preparation: Harvest cultured cells by trypsinization, wash with PBS, and resuspend in mitochondrial respiration medium at a concentration of 1-2 x 10^6 cells/mL.

  • Permeabilization: Add digitonin (10-20 µg/mL) to the cell suspension to selectively permeabilize the plasma membrane while leaving the mitochondrial membranes intact. Titrate digitonin concentration for the specific cell type to ensure optimal permeabilization.

  • Respirometry Setup: Calibrate the respirometer according to the manufacturer's instructions. Add the permeabilized cell suspension to the oxygraph chambers.

  • Baseline Respiration (State 2): Add mitochondrial substrates for Complex I (e.g., pyruvate and malate) to measure leak respiration.

  • Ceramide Treatment: Inject the desired concentration of ceramide (e.g., 20 µM C2-ceramide) or vehicle control into the chamber and monitor the effect on respiration.

  • State 3 Respiration: Add a saturating concentration of ADP to stimulate ATP synthesis and measure maximal coupled respiration.

  • Complex II Respiration: Inhibit Complex I with rotenone, then add succinate to measure Complex II-driven respiration.

  • Maximal Respiration: Add a chemical uncoupler (e.g., FCCP) to measure the maximal capacity of the ETC.

  • Residual Oxygen Consumption: Add antimycin A to inhibit Complex III and determine the non-mitochondrial oxygen consumption.

  • Data Analysis: Normalize OCR data to cell number or protein content. Compare the respiratory rates between ceramide-treated and control groups.

G Workflow for Measuring Mitochondrial Respiration cluster_prep Cell Preparation cluster_respirometry High-Resolution Respirometry cluster_analysis Data Analysis p1 Harvest & Wash Cells p2 Resuspend in Respiration Medium p1->p2 p3 Permeabilize with Digitonin p2->p3 r1 Add Cells to Oxygraph Chamber p3->r1 r2 Measure Baseline Respiration (State 2) with Pyruvate/Malate r1->r2 r3 Inject Ceramide or Vehicle r2->r3 r4 Measure Coupled Respiration (State 3) with ADP r3->r4 r5 Measure Maximal Respiration with Uncoupler (FCCP) r4->r5 a1 Normalize OCR to Cell Count r5->a1 a2 Compare Treatment vs. Control a1->a2

Caption: Workflow for Measuring Mitochondrial Respiration.

Application Note 2: Measurement of Ceramide-Induced Mitochondrial ROS

Ceramide accumulation can disrupt the electron transport chain, particularly at Complex III, leading to an increase in the production of mitochondrial reactive oxygen species (ROS). This oxidative stress is a key component of ceramide-mediated cytotoxicity.

Experimental Protocol: Detection of Mitochondrial Superoxide

This protocol uses MitoSOX™ Red, a fluorescent probe that selectively detects superoxide in the mitochondria of live cells.

Materials:

  • Live-cell imaging microscope with fluorescence capabilities

  • MitoSOX™ Red reagent

  • Cell culture medium (phenol red-free)

  • Hoechst 33342 (for nuclear counterstain)

  • C2-ceramide

  • Antimycin A (positive control)

  • Vehicle control (e.g., DMSO)

Procedure:

  • Cell Seeding: Plate cells on glass-bottom dishes suitable for microscopy and allow them to adhere overnight.

  • Treatment: Treat cells with the desired concentration of C2-ceramide (e.g., 50 µM), a positive control (e.g., Antimycin A), or a vehicle control for the desired time period (e.g., 1-4 hours).

  • Probe Loading: Prepare a 5 µM working solution of MitoSOX™ Red in warm, serum-free medium. Remove the treatment medium, wash cells once with warm PBS, and incubate with the MitoSOX™ Red solution for 10-15 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with warm PBS.

  • Counterstaining (Optional): Incubate cells with Hoechst 33342 in culture medium for 10 minutes to stain the nuclei.

  • Imaging: Immediately image the cells using a fluorescence microscope. Use an excitation/emission of ~510/580 nm for MitoSOX™ Red and ~350/461 nm for Hoechst.

  • Quantification: Measure the mean fluorescence intensity of MitoSOX™ Red in the mitochondrial region of multiple cells per condition using image analysis software (e.g., ImageJ). Normalize the ROS signal to the number of cells.

G Ceramide-Induced Mitochondrial ROS Production Cer Ceramide Accumulation ETC Electron Transport Chain (Complex III Inhibition) Cer->ETC ROS Increased Mitochondrial ROS (Superoxide Production) ETC->ROS Damage Oxidative Damage to Lipids, Proteins, DNA ROS->Damage Apoptosis Apoptosis ROS->Apoptosis Damage->Apoptosis

Caption: Ceramide-Induced Mitochondrial ROS Production.

Application Note 3: Assessing Mitochondrial Outer Membrane Permeabilization (MOMP)

A pivotal event in ceramide-induced apoptosis is MOMP. Ceramide can form channels in the outer mitochondrial membrane, facilitating the release of pro-apoptotic proteins like cytochrome c into the cytosol. This event commits the cell to apoptosis.

Experimental Protocol: Cytochrome c Release Assay by Western Blot

This protocol describes the detection of cytochrome c in the cytosolic fraction of cells as an indicator of MOMP.

Materials:

  • Cell lysis buffer for mitochondrial isolation (e.g., containing digitonin or saponin)

  • Dounce homogenizer

  • Centrifuge and microcentrifuge

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and Western blot apparatus

  • Primary antibodies: anti-cytochrome c, anti-COX IV (mitochondrial loading control), anti-GAPDH (cytosolic loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cells with an apoptosis-inducing stimulus that involves ceramide, or with exogenous ceramide, for the desired time. Include a negative control.

  • Cell Harvesting: Harvest ~5-10 x 10^6 cells, wash with ice-cold PBS, and pellet by centrifugation.

  • Cytosolic Fractionation: a. Resuspend the cell pellet in 1 mL of ice-cold lysis buffer. b. Incubate on ice for 10-15 minutes to allow plasma membrane permeabilization. c. Homogenize the cells with 20-30 strokes of a Dounce homogenizer. d. Centrifuge the homogenate at 800 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells. e. Transfer the supernatant to a new tube and centrifuge at 12,000 x g for 20 minutes at 4°C to pellet the mitochondria. f. The resulting supernatant is the cytosolic fraction. The pellet contains the mitochondria.

  • Protein Quantification: Determine the protein concentration of the cytosolic fractions.

  • Western Blotting: a. Load equal amounts of protein (20-30 µg) from each cytosolic fraction onto an SDS-PAGE gel. b. Transfer proteins to a PVDF or nitrocellulose membrane. c. Block the membrane and probe with primary antibodies against cytochrome c, COX IV (to check for mitochondrial contamination), and GAPDH. d. Incubate with the appropriate HRP-conjugated secondary antibody. e. Detect the signal using a chemiluminescence substrate. An increase in the cytochrome c band in the cytosol indicates MOMP.

G Ceramide-Mediated Apoptotic Signaling Pathway cluster_upstream Upstream Signaling cluster_mito Mitochondrial Events cluster_downstream Downstream Execution Stress Cellular Stress (e.g., UV, TNF-α) CerSynth Ceramide Synthesis (de novo or SM hydrolysis) Stress->CerSynth CerMito Mitochondrial Ceramide Accumulation CerSynth->CerMito MOMP MOMP (Ceramide Channels, Bax/Bak) CerMito->MOMP CytC Cytochrome c Release MOMP->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp3 Caspase-3 Activation Apoptosome->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Ceramide-Mediated Apoptotic Signaling Pathway.

Application Note 4: Investigating Ceramide's Role in Mitochondrial Dynamics and Mitophagy

Mitochondria are dynamic organelles that constantly undergo fission and fusion. Ceramide has been shown to promote mitochondrial fission, a process mediated by proteins like Drp-1 and Fis1. This fragmentation can be a prelude to mitophagy, the selective autophagic removal of damaged mitochondria, a process where ceramide can act as a signal for autophagosome recruitment.

Experimental Protocol: Visualizing Mitophagy by Fluorescence Microscopy

This protocol assesses the colocalization of mitochondria with autophagosomes as a measure of mitophagy.

Materials:

  • Cells stably expressing GFP-LC3 or transfected with a GFP-LC3 plasmid

  • MitoTracker™ Red CMXRos

  • Live-cell imaging microscope

  • Ceramide synthase 1 (CerS1) inducer (e.g., tetracycline in a Tet-On system) or exogenous ceramide

  • Lysosomal inhibitor (e.g., Bafilomycin A1 or Chloroquine) to block autophagosome degradation and allow accumulation.

Procedure:

  • Cell Culture: Plate GFP-LC3 expressing cells on glass-bottom dishes.

  • Induce Mitophagy: a. Treat cells with an inducer of endogenous C18-ceramide (if using an inducible CerS1 system) or an exogenous ceramide. b. In parallel, treat cells with a lysosomal inhibitor (e.g., 100 nM Bafilomycin A1) for the last 2-4 hours of the experiment to visualize autophagic flux.

  • Mitochondrial Staining: During the last 30 minutes of treatment, incubate cells with MitoTracker™ Red (100-200 nM) in pre-warmed medium at 37°C.

  • Washing: Wash cells gently with warm PBS or culture medium.

  • Imaging: Acquire images using a confocal microscope. Capture both the GFP channel (LC3, autophagosomes) and the red channel (MitoTracker, mitochondria).

  • Analysis: a. Observe the formation of punctate GFP-LC3 structures, indicating autophagosome formation. b. Quantify the colocalization between GFP-LC3 puncta and MitoTracker Red-stained mitochondria using image analysis software. An increase in colocalization in ceramide-treated cells indicates an increase in mitophagy.

G Ceramide's Role in Mitophagy MitoStress Mitochondrial Stress/ Damage CerS1 CerS1 Activation/ C18-Ceramide Generation MitoStress->CerS1 Fission Drp1-Mediated Mitochondrial Fission MitoStress->Fission CerLC3 Ceramide-LC3B-II Binding on Mitochondrial Membrane CerS1->CerLC3 Fission->CerLC3 required for Autophagosome Autophagosome Recruitment CerLC3->Autophagosome Mitophagy Lethal Mitophagy Autophagosome->Mitophagy

References

Troubleshooting & Optimization

Improving the stability of Ceramide NP in research formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of Ceramide NP in research formulations.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Ceramide NP is precipitating or crystallizing out of my formulation over time. What are the common causes and solutions?

A1: Crystallization of Ceramide NP is a common stability issue, often stemming from several factors:

  • Poor Solubility: Ceramide NP is a waxy, lipophilic solid with very low water solubility.[1][2] It requires a carefully selected solvent system or incorporation into a lipid phase.

  • Improper Dispersion: If not properly dispersed and integrated into the formulation, Ceramide NP can aggregate and crystallize.

  • Temperature Fluctuations: Temperature changes during storage can affect the solubility of Ceramide NP and promote crystallization.[3]

  • Inadequate Emulsification: In emulsion systems, a weak or unstable emulsion can lead to the separation of the lipid phase, causing the Ceramide NP to crystallize.

Troubleshooting Steps:

  • Optimize the Oil Phase: Ensure Ceramide NP is fully dissolved in the oil phase before emulsification. This may require heating the oil phase to 80-90°C for powdered Ceramide NP.[4]

  • Incorporate Co-solvents and Fatty Acids: The addition of fatty acids and cholesterol can improve the integration of Ceramide NP into the lipid matrix and mimic the natural skin barrier composition, enhancing stability.[5] Studies suggest an ideal molar ratio of ceramides to cholesterol to fatty acids of 3:1:1 for optimal barrier repair.

  • Utilize Penetration Enhancers: Ingredients like oleic acid can help maintain the fluidity of the lipid phase and prevent crystallization.

  • Consider Encapsulation Technologies: Encapsulated forms of Ceramide NP, such as liposomes or nanostructured lipid carriers (NLCs), offer improved stability and bioavailability.

Q2: What is the optimal pH range for formulations containing Ceramide NP?

A2: Ceramide NP is most stable in a pH range of 4.5 to 6.5. Highly acidic or alkaline environments can lead to the degradation of its structure. It is crucial to measure and adjust the pH of the aqueous phase before emulsification, especially when working with water-in-oil emulsions.

Q3: How does temperature affect the stability of my Ceramide NP formulation during preparation and storage?

A3: Temperature is a critical parameter for both the formulation process and long-term stability.

  • Formulation: While powdered Ceramide NP may require high temperatures (80-90°C) to dissolve in the oil phase, most pre-dispersed or liquid forms of ceramides are heat-sensitive and should be added to formulations at 40°C or lower. For sensitive-skin formulations, a cold-process emulsification or adding the ceramide phase post-emulsion below 45°C is recommended.

  • Storage: Formulations should be stored at controlled room temperature (25 ± 2°C) with controlled relative humidity (60% ± 5%). Accelerated stability studies are often conducted at 40 ± 2°C with 75% ± 5% relative humidity to assess long-term stability. Temperature fluctuations can induce structural reorganization of the lipid phases, potentially affecting stability.

Q4: I am observing a change in the viscosity and texture of my Ceramide NP emulsion. What could be the cause?

A4: Changes in emulsion viscosity and texture can indicate instability. Potential causes include:

  • Droplet Size and Polydispersity Index (PDI): An increase in droplet size or PDI over time suggests droplet coalescence, which can lead to phase separation. This can be monitored using dynamic light scattering (DLS).

  • Zeta Potential: A low zeta potential (close to zero) indicates a lack of electrostatic repulsion between droplets, increasing the likelihood of aggregation and instability.

  • Ingredient Interactions: Incompatibility between Ceramide NP and other formulation ingredients can disrupt the emulsion structure. It's important to ensure all components are compatible.

Troubleshooting Workflow for Emulsion Instability

G Troubleshooting Emulsion Instability observe_instability Observe Change in Viscosity/Texture measure_properties Measure Droplet Size (DLS), PDI, and Zeta Potential observe_instability->measure_properties evaluate_results Evaluate Results measure_properties->evaluate_results check_compatibility Review Ingredient Compatibility evaluate_results->check_compatibility If size/PDI increased or ZP is low optimize_process Optimize Homogenization Process evaluate_results->optimize_process If initial properties are poor reformulate Reformulate check_compatibility->reformulate If incompatibility is suspected adjust_stabilizers Adjust Stabilizer/Emulsifier Concentration check_compatibility->adjust_stabilizers If compatibility is confirmed optimize_process->reformulate adjust_stabilizers->reformulate

Caption: Workflow for troubleshooting Ceramide NP emulsion instability.

Q5: What are the best practices for incorporating Ceramide NP into an emulsion?

A5: The method of incorporation depends on the form of Ceramide NP being used.

  • Powdered Ceramide NP: Disperse in a compatible oil and heat to 80-90°C to ensure complete dissolution before adding to the oil phase of the emulsion.

  • Pre-dispersed/Liquid Ceramide NP: These are often heat-sensitive and should be added during the cool-down phase of emulsification, typically below 40°C. Always follow the supplier's recommendations.

  • General Procedure for Oil-in-Water Emulsion:

    • Heat the oil and water phases separately.

    • Add the Ceramide NP to the oil phase.

    • Combine the two phases with high-shear mixing to create a uniform emulsion.

    • Cool the emulsion before adding other temperature-sensitive active ingredients.

Data Presentation

Table 1: Recommended Formulation Parameters for Ceramide NP Stability

ParameterRecommended Range/ValueRationale
pH 4.5 - 6.5Prevents degradation of the ceramide structure.
Usage Level 0.2% - 5%Effective concentration range for skin barrier benefits.
Processing Temperature (Powder) 80 - 90°C (in oil)Ensures complete dissolution of powdered Ceramide NP.
Processing Temperature (Liquid/Dispersed) < 40 - 45°CAvoids degradation of heat-sensitive ceramide forms.
Storage Temperature 25 ± 2°CMaintains long-term stability.

Table 2: Solubility of Ceramide NP in Various Solvents

SolventSolubilityNotes
Water InsolubleCeramide NP is highly hydrophobic.
Ethanol Soluble
Methanol Soluble
Propylene Glycol (10%) LowUsed as a medium in solubility studies.
PEG 400 (10%) LowUsed as a medium in solubility studies.
Tween 80 (2%) LowUsed as a medium in solubility studies.

Experimental Protocols

Protocol 1: Preparation of Ceramide NP-Loaded Liposomes via Thin-Film Hydration

This protocol describes the preparation of liposomes to encapsulate Ceramide NP, which can improve its stability and delivery.

Materials:

  • Ceramide NP

  • Phospholipid (e.g., Phosphatidylcholine)

  • Cholesterol

  • Oleic Acid

  • Chloroform/Methanol mixture (1:1, v/v)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Weigh the desired amounts of phospholipid, Ceramide NP, cholesterol, and oleic acid.

  • Dissolve all lipid components in the chloroform/methanol mixture in a round-bottom flask.

  • Evaporate the organic solvents using a rotary evaporator under vacuum at 45°C to form a thin lipid film on the flask wall.

  • Hydrate the lipid film by adding PBS (pH 7.4) to the flask and agitating.

  • Sonicate the resulting suspension to reduce the particle size and form unilamellar liposomes.

Experimental Workflow for Liposome Preparation

G Workflow for Ceramide NP Liposome Preparation dissolve Dissolve Lipids in Organic Solvent evaporate Evaporate Solvent to Form Thin Film dissolve->evaporate hydrate Hydrate Film with Aqueous Buffer (PBS) evaporate->hydrate sonicate Sonicate to Form Liposomes hydrate->sonicate characterize Characterize Liposomes (Size, PDI, Zeta Potential) sonicate->characterize

Caption: Step-by-step workflow for preparing Ceramide NP-loaded liposomes.

Protocol 2: Quantification of Ceramide NP using High-Performance Liquid Chromatography (HPLC)

This method is used to determine the concentration and stability of Ceramide NP in a formulation.

Instrumentation:

  • Reversed-phase HPLC system with a UV-Vis detector.

  • C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Methanol:Acetonitrile (3:2, v/v).

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 10 µL.

  • Oven Temperature: 45°C.

  • Detection Wavelength: 210 nm.

Sample Preparation:

  • For encapsulation efficiency studies, centrifuge the liposome formulation to separate the encapsulated from the non-encapsulated Ceramide NP.

  • Dissolve the supernatant containing non-encapsulated Ceramide NP in a suitable solvent system (e.g., Methanol:THF).

  • Filter the sample through a 0.45 µm membrane filter before injection.

Signaling and Degradation Pathways

Ceramide Degradation Pathway

Ceramides can be metabolized by ceramidases into sphingosine and a free fatty acid. Sphingosine can then be phosphorylated to form sphingosine-1-phosphate (S1P), a key signaling molecule.

G Ceramide Degradation Pathway Ceramide Ceramide (e.g., Ceramide NP) Sphingosine Sphingosine Ceramide->Sphingosine Hydrolysis FFA Free Fatty Acid Ceramide->FFA Hydrolysis S1P Sphingosine-1-Phosphate (S1P) Sphingosine->S1P Phosphorylation Ceramidase Ceramidase Ceramidase->Ceramide SphK Sphingosine Kinase SphK->Sphingosine

Caption: Simplified metabolic pathway of Ceramide degradation.

References

Optimizing Ceramide 3 delivery systems for enhanced skin penetration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing Ceramide 3 delivery systems for enhanced skin penetration.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound formulation showing poor stability and forming aggregates?

A1: this compound is a lipophilic and waxy molecule with a tendency to recrystallize, leading to formulation instability and aggregation.[1][2][3] Several factors can contribute to this:

  • High Concentration: Exceeding the optimal concentration of this compound can lead to supersaturation and subsequent crystallization. Typical usage levels range from 0.5% to 5%.[4][5]

  • Incorrect Lipid Ratio: The molar ratio of ceramides to other lipids like cholesterol and free fatty acids is crucial for stability and proper integration into the skin's lipid matrix. An incorrect ratio can disrupt the lamellar structure and promote instability.

  • Inadequate Solubilization: Due to its poor aqueous solubility, this compound requires specific formulation strategies, such as incorporation into the oil phase of an emulsion at elevated temperatures (often exceeding 85°C), to ensure it is properly dissolved.

  • Temperature Sensitivity: Ceramides are sensitive to heat and should typically be added to formulations at controlled temperatures, often below 40°C, unless a high-temperature dispersion in oil is required. Exposure to light and air can also cause degradation.

Q2: My this compound delivery system shows low encapsulation efficiency. What are the possible reasons?

A2: Low encapsulation efficiency can be attributed to several factors related to the formulation and processing parameters:

  • Poor Solubility in the Lipid Phase: If this compound is not fully dissolved in the lipid phase during the preparation of carriers like liposomes or nanoparticles, it can be expelled from the carrier during formation.

  • Formulation Composition: The choice of lipids, surfactants, and other excipients can significantly impact the encapsulation of this compound. For instance, in liposomal formulations, the presence of cholesterol and specific phospholipids can influence the stability and loading capacity of the vesicles.

  • Processing Method: The method used to prepare the delivery system (e.g., thin-film hydration, high-pressure homogenization) and the specific parameters (e.g., sonication time, pressure) can affect the efficiency of ceramide entrapment.

Q3: I am observing inconsistent results in my in vitro skin permeation studies using Franz diffusion cells. What could be the cause?

A3: Inconsistent results in Franz diffusion cell experiments can arise from several sources of variability:

  • Membrane Integrity and Variability: The use of human or animal skin as a membrane introduces inherent biological variability. It is crucial to ensure the integrity of the skin and to standardize the skin source and preparation.

  • Experimental Conditions: Maintaining consistent temperature (typically 32°C for skin studies), stirring rate, and receptor medium composition is critical for reproducible results. The receptor medium must ensure sink conditions, meaning the concentration of the diffused substance remains low.

  • Formulation Application: The amount of formulation applied to the membrane and the method of application should be standardized across all cells.

  • Air Bubbles: The presence of air bubbles between the membrane and the receptor medium can impede diffusion and lead to inaccurate results.

Q4: How can I visualize the penetration of my this compound delivery system into the skin?

A4: Confocal Laser Scanning Microscopy (CLSM) and Confocal Raman Spectroscopy are powerful, non-invasive techniques for visualizing and quantifying the penetration of fluorescently labeled delivery systems into the skin.

  • Confocal Laser Scanning Microscopy (CLSM): This technique allows for the visualization of fluorescently-labeled this compound or delivery system components within different layers of the skin, providing qualitative and semi-quantitative information on penetration depth and distribution.

  • Confocal Raman Spectroscopy: This method can be used to track the penetration of unlabeled ceramides and assess their effect on the molecular composition and structure of the stratum corneum in vivo.

Troubleshooting Guides

Issue 1: Formulation Instability - Crystallization and Aggregation
Symptom Possible Cause Troubleshooting Step
Visible crystals or particles in the formulation over time.This compound recrystallization due to high concentration or improper solubilization.Optimize this compound concentration (typically 0.5-5%). Ensure complete dissolution in the oil phase at an appropriate temperature (e.g., >85°C) before emulsification.
Increased viscosity or gelation of the formulation upon storage.Aggregation of the this compound delivery system.Incorporate stabilizers or adjust the lipid composition. For nanoemulsions, optimize surfactant concentration. For liposomes, the inclusion of cholesterol can improve membrane fluidity and stability.
Phase separation in emulsions.Instability of the emulsion (e.g., coalescence, flocculation).Re-evaluate the emulsifier system (type and concentration). Optimize homogenization parameters (speed and time).
Issue 2: Low Skin Penetration of this compound
Symptom Possible Cause Troubleshooting Step
Low amount of this compound detected in the receptor medium of Franz cells.Poor penetration of the delivery system through the stratum corneum.Reduce the particle size of the delivery system (e.g., nanoemulsions, nanoparticles) to facilitate passage through the intercellular spaces of the stratum corneum.
This compound accumulates on the skin surface with limited penetration into deeper layers.The delivery system is not effectively interacting with and disrupting the stratum corneum lipids.Incorporate penetration enhancers into the formulation. Optimize the lipid composition of the delivery system to mimic the skin's natural lipids, which can improve compatibility and penetration.
High variability in penetration results between skin samples.Inherent differences in skin barrier properties.Use a larger number of skin replicates to obtain statistically significant data. Ensure consistent skin preparation and handling procedures.

Quantitative Data Summary

Table 1: Physicochemical Properties of this compound Delivery Systems

Delivery SystemThis compound Concentration (%)Particle Size (nm)Polydispersity Index (PDI)Encapsulation Efficiency (%)Reference
LiposomesNot Specified121< 0.292.8
LiposomesNot Specified80 - 200< 0.2Not Specified
Liposomes (Optimized)Not SpecifiedNot SpecifiedNot Specified93.84 ± 0.87
NanoemulsionNot Specified112.5Not Specified85
NanoemulsionNot Specified114 - 1580.092 - 0.112Not Specified
Solid Lipid NanoparticlesNot Specified1030.18790
Cassava Starch NanoparticlesNot Specified1620.17185

Table 2: Stability of this compound Nanoemulsions Under Different Storage Conditions

Storage TemperatureDurationParticle Size ChangePDI ChangeStability AssessmentReference
4°C4 monthsStable (114-158 nm)Stable (0.092-0.112)High stability
25°C4 monthsIncreased to ~200 nmNot SpecifiedStable, suitable for practical applications
37°C1 monthSignificant increaseNot SpecifiedLimited stability

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded Liposomes via Thin-Film Hydration
  • Lipid Film Preparation: Dissolve this compound, phospholipids (e.g., phosphatidylcholine), and cholesterol in a suitable organic solvent mixture (e.g., chloroform:methanol, 1:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 45°C) to form a thin, uniform lipid film on the flask wall.

  • Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional): To obtain smaller, unilamellar vesicles (SUVs), the MLV suspension can be sonicated using a probe sonicator or subjected to high-pressure homogenization.

  • Purification: Remove non-encapsulated this compound by centrifugation or size exclusion chromatography.

  • Characterization: Characterize the liposomes for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.

Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
  • Apparatus Setup: Assemble the Franz diffusion cells, which consist of a donor and a receptor chamber separated by a skin membrane.

  • Membrane Preparation: Use either excised human or animal skin. Carefully remove subcutaneous fat and equilibrate the skin in phosphate-buffered saline (PBS) before mounting it on the diffusion cell with the stratum corneum side facing the donor chamber.

  • Receptor Chamber: Fill the receptor chamber with a suitable receptor medium (e.g., PBS with a solubilizing agent for the lipophilic ceramide) and ensure no air bubbles are trapped beneath the skin. Maintain the temperature at 32 ± 1°C using a circulating water bath to mimic skin surface temperature.

  • Formulation Application: Apply a known quantity of the this compound formulation to the skin surface in the donor chamber.

  • Sampling: At predetermined time intervals, withdraw aliquots from the receptor medium for analysis and replace with an equal volume of fresh, pre-warmed receptor medium to maintain sink conditions.

  • Quantification: Analyze the concentration of this compound in the collected samples using a validated analytical method such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

  • Skin Analysis (Optional): At the end of the experiment, the skin can be removed, and the amount of this compound retained in different skin layers can be determined using techniques like tape stripping followed by extraction and analysis.

Protocol 3: Skin Analysis by Tape Stripping
  • Tape Application: Apply an adhesive tape strip to a specific area of the skin (either in vivo or on excised skin after a permeation study) and press down firmly with a standardized pressure for a defined period.

  • Tape Removal: Remove the tape strip smoothly and consistently. The first strip removes the outermost layer of the stratum corneum.

  • Sequential Stripping: Repeat the process with new tape strips on the same area to progressively remove deeper layers of the stratum corneum.

  • Extraction: Extract the collected stratum corneum from the tape strips using a suitable solvent.

  • Quantification: Analyze the extracted this compound content using an appropriate analytical method like HPLC-MS. The amount of protein on each tape strip can also be quantified to normalize the ceramide content.

Visualizations

Experimental_Workflow cluster_formulation Formulation & Characterization cluster_invitro In Vitro Testing cluster_visualization Visualization & Analysis Formulation This compound Delivery System Formulation Characterization Physicochemical Characterization (Size, PDI, EE%) Formulation->Characterization Franz_Cell Franz Diffusion Cell Permeation Study Characterization->Franz_Cell Optimized Formulation Tape_Stripping Tape Stripping & Quantification Franz_Cell->Tape_Stripping Data_Analysis Data Analysis & Optimization Franz_Cell->Data_Analysis CLSM Confocal Microscopy (CLSM/Raman) Tape_Stripping->CLSM CLSM->Data_Analysis

Caption: Experimental workflow for optimizing this compound delivery.

Signaling_Pathway Ceramide_Delivery Topical this compound Delivery System Stratum_Corneum Stratum Corneum Penetration Ceramide_Delivery->Stratum_Corneum Lipid_Lamellae Integration into Intercellular Lipid Lamellae Stratum_Corneum->Lipid_Lamellae Barrier_Function Enhanced Skin Barrier Function Lipid_Lamellae->Barrier_Function TEWL Reduced Transepidermal Water Loss (TEWL) Barrier_Function->TEWL Hydration Improved Skin Hydration Barrier_Function->Hydration

Caption: this compound's mechanism for improving skin barrier function.

Troubleshooting_Logic Start Low Skin Penetration Check_Size Is Particle Size > 200nm? Start->Check_Size Check_Lipids Is Lipid Ratio Optimized? Check_Size->Check_Lipids No Optimize_Size Reduce Particle Size (e.g., Homogenization) Check_Size->Optimize_Size Yes Check_Enhancer Penetration Enhancer Used? Check_Lipids->Check_Enhancer Yes Optimize_Lipids Adjust Ceramide: Cholesterol:FFA Ratio Check_Lipids->Optimize_Lipids No Add_Enhancer Incorporate Penetration Enhancer Check_Enhancer->Add_Enhancer No Re_Evaluate Re-evaluate Penetration Check_Enhancer->Re_Evaluate Yes Optimize_Size->Re_Evaluate Optimize_Lipids->Re_Evaluate Add_Enhancer->Re_Evaluate

Caption: Troubleshooting logic for low this compound skin penetration.

References

Technical Support Center: Ceramide NP Quantification by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of Ceramide NP using mass spectrometry.

Frequently Asked Questions (FAQs)

Sample Preparation

Question: What is the recommended method for extracting Ceramide NP from biological samples?

Answer: A widely used and effective method for extracting ceramides, including Ceramide NP, from various biological matrices like plasma, tissues, and cells is the Bligh and Dyer extraction method.[1][2] This liquid-liquid extraction technique separates lipids from other cellular components. For plasma samples, an additional step of isolating sphingolipids using silica gel column chromatography before LC-MS/MS analysis may be necessary to improve purity and reduce matrix effects.[1][2]

Question: My sample has a very low expected concentration of Ceramide NP. How can I improve my recovery?

Answer: For samples with low lipid content, optimizing the extraction protocol is crucial. Ensure that the solvent-to-sample ratio is appropriate and that the mixing during extraction is thorough to maximize lipid recovery. Additionally, minimizing the number of sample transfer steps can reduce loss. For particularly challenging samples, techniques like solid-phase extraction (SPE) can be employed to enrich for ceramides and remove interfering substances.

Question: What are common pitfalls during sample preparation that can affect quantification?

Answer: Common issues include incomplete extraction, lipid degradation, and contamination. To mitigate these:

  • Incomplete Extraction: Ensure proper homogenization of tissues and thorough vortexing of liquid samples with the extraction solvents.

  • Degradation: Work quickly and on ice to minimize enzymatic activity. Store samples at -80°C until analysis.[1]

  • Contamination: Use high-purity solvents and clean glassware to avoid interference from external lipids or plasticizers.

Internal Standards

Question: Why is an internal standard necessary for accurate quantification of Ceramide NP?

Answer: An internal standard (IS) is critical for accurate quantification as it helps to correct for variations in sample preparation, injection volume, and instrument response (ion suppression or enhancement). The IS is added at a known concentration to all samples, calibrators, and quality controls. The ratio of the analyte's peak area to the IS's peak area is then used for quantification, which provides more reliable and reproducible results.

Question: What type of internal standard is best for Ceramide NP quantification?

Answer: The ideal internal standard is structurally very similar to the analyte but can be distinguished by the mass spectrometer. Two excellent choices are:

  • Stable Isotope-Labeled Ceramide NP: A deuterated version of Ceramide NP (e.g., Ceramide [NP]-D3-18) is considered the gold standard. It co-elutes with the endogenous Ceramide NP and experiences similar ionization efficiency and matrix effects, providing the most accurate correction.

  • Non-physiological Odd-Chain Ceramides: Ceramides with odd-numbered fatty acid chains, such as C17 or C25 ceramide, are also widely used because they are not naturally present in most biological samples.

Liquid Chromatography

Question: What type of HPLC column is recommended for separating Ceramide NP?

Answer: Reversed-phase (RP) HPLC is a common and effective technique for separating ceramides. A C8 or C18 column is typically used. The separation is based on the hydrophobicity of the different ceramide species. Normal-phase (NP) HPLC can also be used, which separates lipids based on the polarity of their head groups.

Question: I am seeing poor peak shape and resolution. What are the potential causes?

Answer: Poor peak shape can be caused by several factors:

  • Inappropriate Mobile Phase: Ensure the mobile phase composition is optimized for your column and analytes. A common mobile phase for reversed-phase separation of ceramides includes water with a formic acid additive (Mobile Phase A) and a mixture of acetonitrile and isopropanol with formic acid (Mobile Phase B).

  • Column Overload: Injecting too much sample can lead to broad, asymmetric peaks. Try diluting your sample.

  • Column Contamination or Degradation: If the column has been used extensively, it may be contaminated or the stationary phase may be degraded. Flushing the column or replacing it may be necessary.

Mass Spectrometry

Question: Which ionization technique, ESI or APCI, is better for Ceramide NP analysis?

Answer: Electrospray ionization (ESI) is the most commonly used and generally more suitable technique for analyzing ceramides. ESI is a "soft" ionization technique that is well-suited for polar molecules like ceramides, often resulting in strong signals for protonated molecules [M+H]+ or other adducts with minimal fragmentation in the source. Atmospheric pressure chemical ionization (APCI) is typically better for less polar molecules and may be less efficient for ceramides.

Question: I am observing a low signal for my Ceramide NP. How can I improve sensitivity?

Answer: To improve signal intensity:

  • Optimize MS Parameters: Fine-tune the source parameters such as capillary voltage, cone voltage, source temperature, and desolvation gas flow to maximize the signal for your specific Ceramide NP species.

  • Use an Appropriate Mobile Phase Additive: Adding a small amount of an acid, like formic acid (e.g., 0.1-0.2%), to the mobile phase can promote the formation of protonated molecules [M+H]+ in positive ion mode, which often gives a stronger signal.

  • Check for Ion Suppression: Co-eluting compounds from the sample matrix can suppress the ionization of your analyte. Improving chromatographic separation or using a more effective sample clean-up procedure can mitigate this. The use of a stable isotope-labeled internal standard can also help to correct for ion suppression.

Question: How do I identify the correct precursor and product ions for Ceramide NP in MRM mode?

Answer: The selection of precursor and product ions for Multiple Reaction Monitoring (MRM) is crucial for specificity and sensitivity.

  • Precursor Ion: In positive ion mode ESI, the precursor ion for Ceramide NP is typically the protonated molecule, [M+H]+.

  • Product Ions: The fragmentation of ceramides in the collision cell produces characteristic product ions. For Ceramide NP, which has a phytosphingosine backbone, fragmentation in positive mode often results in abundant ions corresponding to the sphingoid base at m/z 282, 300, and 318. A common high-intensity fragment ion used for quantification is m/z 264, which arises from the loss of water from the sphingosine backbone. In negative ion mode, the deprotonated molecule [M-H]- is the precursor, and fragmentation often yields an ion corresponding to the fatty acyl chain (RCOO-), which can be used for unambiguous identification.

Troubleshooting Guides

Problem: High Variability in Quantitative Results
Potential Cause Troubleshooting Step
Inconsistent Sample Preparation Ensure a standardized and reproducible extraction protocol is followed for all samples. Use an internal standard added early in the process to account for extraction variability.
Injection Volume Inaccuracy Check the autosampler for proper function and ensure there are no air bubbles in the syringe. An internal standard will help correct for minor injection volume differences.
Matrix Effects Dilute the sample to reduce the concentration of interfering matrix components. Improve chromatographic separation to ensure the analyte does not co-elute with suppressing agents. Utilize a stable isotope-labeled internal standard that co-elutes with the analyte.
Instrument Instability Run system suitability tests before the analytical batch to ensure the LC-MS system is performing consistently. Monitor the signal of the internal standard across all samples; significant variation may indicate a problem.
Problem: No Peak Detected for Ceramide NP
Potential Cause Troubleshooting Step
Concentration Below Limit of Detection (LOD) Concentrate the sample extract or use a more sensitive instrument if available. The limit of detection for LC-ESI-MS/MS methods can be in the low pg/ml range.
Incorrect MRM Transition Verify the precursor and product ion m/z values for your specific Ceramide NP species. Infuse a standard solution directly into the mass spectrometer to confirm the fragmentation pattern and optimize collision energy.
Sample Degradation Ensure samples were stored properly at -80°C and handled on ice during preparation.
LC Method Issues Check if the retention time has shifted significantly. Inject a standard to confirm the expected retention time. Ensure the gradient is appropriate to elute the ceramide from the column.

Experimental Protocols

Representative Protocol for Ceramide NP Quantification in Plasma
  • Internal Standard Spiking: To 100 µL of plasma, add a known amount (e.g., 50 ng) of an appropriate internal standard (e.g., C17 Ceramide or deuterated Ceramide NP).

  • Lipid Extraction (Bligh & Dyer):

    • Add 375 µL of chloroform:methanol (1:2, v/v) to the plasma sample. Vortex thoroughly.

    • Add 125 µL of chloroform. Vortex.

    • Add 125 µL of water. Vortex.

    • Centrifuge to separate the phases.

    • Collect the lower organic phase containing the lipids.

    • Repeat the extraction on the remaining aqueous phase with an additional 250 µL of chloroform.

    • Pool the organic phases.

  • Solvent Evaporation: Dry the combined organic extracts under a stream of nitrogen gas.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 50:50 Mobile Phase A:Mobile Phase B).

  • LC-MS/MS Analysis:

    • HPLC: Use a C8 or C18 reversed-phase column.

    • Mobile Phase A: Water with 0.2% formic acid.

    • Mobile Phase B: Acetonitrile/Isopropanol (60:40, v/v) with 0.2% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of Mobile Phase A and ramp up to a high percentage of Mobile Phase B to elute the lipids.

    • Mass Spectrometry: Operate in positive ion ESI mode using MRM to monitor the specific precursor-product ion transition for Ceramide NP and the internal standard.

Quantitative Data Summary

Table 1: Performance Characteristics of a Validated LC-ESI-MS/MS Method for Ceramide Quantification

Parameter Value/Range Reference
Limit of Quantification (LOQ) 0.01 - 0.50 ng/mL for various ceramides
Limit of Detection (LOD) 3 ng/mL (for exogenous Ceramide NP)
Linearity Range 10 - 800 ng/mL
Recovery from Plasma 78 - 91%
Recovery from Liver Tissue 70 - 99%
Recovery from Muscle Tissue 71 - 95%
Within-run Precision (RSD) 0.9 - 5.4%
Between-run Precision (RSD) 2.1 - 7.4%

Visualizations

G cluster_prep cluster_analysis cluster_data start Start: Biological Sample (Plasma, Tissue, Cells) is Add Internal Standard (e.g., C17-Cer or d-CerNP) start->is prep Sample Preparation extraction Lipid Extraction (e.g., Bligh & Dyer) is->extraction dry Dry Down Extract extraction->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute lc HPLC Separation (Reversed-Phase) reconstitute->lc analysis LC-MS/MS Analysis ms Mass Spectrometry (ESI-MRM) lc->ms integrate Peak Integration ms->integrate data Data Processing calculate Calculate Analyte/IS Ratio integrate->calculate quantify Quantification using Calibration Curve calculate->quantify end End: Quantitative Result quantify->end

Caption: Experimental workflow for Ceramide NP quantification.

G issue issue cause cause solution solution start Issue: No/Low Signal issue1 MRM transition correct? start->issue1 Check MS Settings cause1a Incorrect precursor/ product ions selected issue1->cause1a No issue2 Signal low across all samples? issue1->issue2 Yes solution1a Verify ions with standard infusion. Use characteristic fragments (e.g., m/z 264, 282, 300). cause1a->solution1a Fix cause2a Poor ionization or high ion suppression issue2->cause2a Yes issue3 Analyte present in sample? issue2->issue3 No, only in samples solution2a Optimize source parameters. Improve sample cleanup. Check mobile phase additives. cause2a->solution2a Fix cause3a Concentration is below LOD issue3->cause3a No cause3b Severe matrix effect in specific samples issue3->cause3b Yes solution3a Concentrate sample extract. Increase injection volume. cause3a->solution3a Fix solution3b Dilute sample. Use stable isotope-labeled IS. cause3b->solution3b Fix

Caption: Troubleshooting logic for low or no signal issues.

References

Method refinement for accurate Ceramide 3 analysis in complex biological samples

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the accurate analysis of Ceramide 3 (Ceramide NS) in complex biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for quantifying this compound in biological samples?

A1: The most widely used and reliable method for the quantification of this compound and other ceramide species in biological samples is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] This technique offers high sensitivity and specificity, allowing for the accurate measurement of various ceramide species within a complex lipid mixture.

Q2: Which lipid extraction method is recommended for this compound analysis?

A2: The choice of extraction method can significantly impact the recovery of ceramides. The Bligh and Dyer method, or its modifications, is frequently cited for the extraction of lipids, including ceramides, from tissues and plasma. For cultured cells, a double extraction procedure using a methanol:chloroform mixture (e.g., 1:2 v/v) has been shown to be effective. It is crucial to minimize the oxidation of unsaturated lipids during extraction by adding inhibitors like butylated hydroxytoluene (BHT).

Q3: How can I improve the sensitivity of my this compound measurement, especially in samples with low abundance?

A3: To enhance sensitivity, several strategies can be employed. Optimizing the mass spectrometer's source parameters and ionization conditions is a critical first step. For plasma samples, an additional cleanup step using silica gel column chromatography to isolate sphingolipids from more abundant lipids can significantly improve sensitivity and reduce matrix effects. Utilizing a highly sensitive detection method like Multiple Reaction Monitoring (MRM) in tandem mass spectrometry is also essential.

Q4: What are common challenges in this compound analysis and how can I overcome them?

A4: Common challenges include the low abundance of ceramides in complex lipid profiles, the potential for ion suppression in mass spectrometry, and the need for specific and sensitive detection. To address these, it's important to use a robust extraction method, incorporate internal standards for accurate quantification, and consider a chromatographic separation step to resolve different lipid classes. For instance, one-phase extractions might be insufficient for nonpolar lipids like some ceramides, leading to their loss.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Signal for this compound 1. Inefficient lipid extraction. 2. Low abundance in the sample. 3. Suboptimal mass spectrometry settings. 4. Degradation of the analyte.1. Optimize the extraction protocol; consider a Bligh and Dyer or Folch method. Ensure complete solvent evaporation and proper reconstitution. 2. Increase the starting sample amount if possible. For plasma, consider a pre-enrichment step for sphingolipids. 3. Infuse a ceramide standard to optimize MS parameters (e.g., cone voltage, collision energy). 4. Handle samples on ice and store extracts at -80°C under an inert gas like argon to prevent degradation.
Poor Peak Shape in Chromatography 1. Inappropriate column chemistry. 2. Suboptimal mobile phase composition. 3. Sample overload.1. A C8 or C18 reversed-phase column is commonly used for ceramide separation. A C6-phenyl column has also been reported for very long-chain ceramides. 2. Optimize the gradient elution program. Common mobile phases include acetonitrile, isopropanol, and water with additives like formic acid or ammonium acetate. 3. Reduce the injection volume or dilute the sample.
High Variability in Quantitative Results 1. Inconsistent sample preparation. 2. Lack of or inappropriate internal standard. 3. Matrix effects leading to ion suppression or enhancement.1. Ensure precise and consistent execution of the extraction and handling procedures for all samples. 2. Use a non-endogenous, odd-chain ceramide (e.g., C17:0-ceramide) or a stable isotope-labeled ceramide as an internal standard. 3. Evaluate matrix effects by post-column infusion of a standard. If significant, improve sample cleanup or use a matrix-matched calibration curve.
Co-elution with Other Lipids 1. Insufficient chromatographic separation.1. Adjust the gradient profile of the liquid chromatography to improve the resolution between different lipid species. 2. Consider using a different stationary phase or a longer column.

Quantitative Data Summary

The following tables summarize key quantitative parameters from published methods for this compound (or general ceramide) analysis.

Table 1: Performance of LC-MS/MS Methods for Ceramide Quantification

Parameter Method 1 (Kasumov et al., 2010) Method 2 (Bielohuby et al., 2014) Method 3 (Mas-Bargues et al., 2020)
Instrumentation LC-ESI-MS/MSHPLC-MS/MSLC-MS/MS
Sample Matrix Human plasma, rat tissuesHuman plasmaHuman serum
Internal Standard C17 and C25 ceramidesDeuterated Cer(22:0) and Cer(24:0)Stable isotope-labeled ceramides
Lower Limit of Quantification (LLOQ) 0.01-0.50 ng/mL0.02 µg/mL (Cer 22:0), 0.08 µg/mL (Cer 24:0)Not explicitly stated
Linear Dynamic Range Not explicitly stated0.02–4 µg/ml (Cer 22:0), 0.08–16 µg/ml (Cer 24:0)Not explicitly stated
Recovery 78–91% (plasma), 70–99% (liver), 71–95% (muscle)109% (Cer 22:0), 114% (Cer 24:0)Not explicitly stated
Run Time 21 minutes5 minutes5 minutes

Experimental Protocols

Protocol 1: Lipid Extraction from Cultured Cells

This protocol is adapted from methods described for the extraction of ceramides from mammalian cells.

  • Cell Harvesting: Aspirate the culture medium and wash the adherent cells with ice-cold phosphate-buffered saline (PBS).

  • Lysis and Internal Standard Spiking: Add 1 mL of methanol to the plate, scrape the cells, and transfer the suspension to a glass vial. Sonicate for 5 minutes. Add a known amount of internal standard (e.g., C17:0-ceramide).

  • Lipid Extraction: Add 2 mL of chloroform to the cell lysate, vortex thoroughly, and sonicate for 5 minutes. Centrifuge at a low speed to separate the phases.

  • Phase Separation: Carefully collect the lower organic phase into a new glass tube.

  • Re-extraction: Add another 2 mL of chloroform to the remaining aqueous phase, vortex, sonicate, and centrifuge again. Combine the lower organic phase with the first extract.

  • Drying and Reconstitution: Evaporate the pooled organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the lipid extract in an appropriate volume of the initial mobile phase for LC-MS/MS analysis.

  • Storage: Store the reconstituted samples at -80°C until analysis.

Protocol 2: LC-MS/MS Analysis of Ceramides

This is a generalized protocol based on common parameters from various studies.

  • Chromatographic Separation:

    • HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

    • Column: A reversed-phase C8 or C18 column (e.g., 2.1 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium acetate.

    • Mobile Phase B: Acetonitrile/Isopropanol (e.g., 10:90 v/v) with 0.1% formic acid and 10 mM ammonium acetate.

    • Gradient: A suitable gradient from a lower to a higher percentage of mobile phase B over a run time of approximately 5-20 minutes to separate the ceramide species.

    • Flow Rate: 0.2-0.6 mL/min.

    • Injection Volume: 10-25 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Ionization Mode: Positive ion mode is typically used for ceramide analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for targeted quantification. The precursor ion is typically the [M+H]⁺ or [M+H-H₂O]⁺ adduct, and a common product ion at m/z 264.3, corresponding to the sphingosine backbone, is often monitored.

    • Data Analysis: Quantify the endogenous this compound by comparing its peak area to that of the internal standard and using a calibration curve prepared with known concentrations of a this compound standard.

Visualizations

Signaling Pathways

This compound, as a key ceramide species, is involved in various cellular signaling pathways that regulate processes like apoptosis, cell cycle arrest, and inflammation.

Ceramide_Signaling Stress_Stimuli Stress Stimuli (e.g., TNF-α, Chemotherapy) Sphingomyelin Sphingomyelin Stress_Stimuli->Sphingomyelin Activates SMase De_Novo_Synthesis De Novo Synthesis Ceramide3 This compound De_Novo_Synthesis->Ceramide3 Sphingomyelin->Ceramide3 Hydrolysis PP2A PP2A Ceramide3->PP2A Activates JNK_SAPK JNK/SAPK Pathway Ceramide3->JNK_SAPK Activates Cell_Cycle_Arrest Cell Cycle Arrest Ceramide3->Cell_Cycle_Arrest Promotes Inflammation Inflammation (NF-κB, MAPK) Ceramide3->Inflammation Activates Akt Akt (Pro-survival) PP2A->Akt Inhibits Apoptosis Apoptosis Akt->Apoptosis Inhibits JNK_SAPK->Apoptosis Promotes Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis cluster_DataProc Data Processing Sample_Collection Biological Sample (Plasma, Tissue, Cells) Add_IS Add Internal Standard Sample_Collection->Add_IS Lipid_Extraction Lipid Extraction (e.g., Bligh & Dyer) Add_IS->Lipid_Extraction LC_Separation LC Separation (Reversed-Phase) Lipid_Extraction->LC_Separation MS_Detection MS/MS Detection (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification (vs. Internal Standard) Peak_Integration->Quantification Final_Result Final_Result Quantification->Final_Result This compound Concentration Troubleshooting_Flowchart Start Start Analysis Check_Signal Is this compound Signal Detected? Start->Check_Signal Check_Peak_Shape Is Peak Shape Good? Check_Signal->Check_Peak_Shape Yes Troubleshoot_Signal Troubleshoot Signal: - Check Extraction Efficiency - Optimize MS Parameters - Increase Sample Amount Check_Signal->Troubleshoot_Signal No Check_Variability Is Variability Low? Check_Peak_Shape->Check_Variability Yes Troubleshoot_Peak Troubleshoot Peak Shape: - Optimize LC Gradient - Check Column Integrity - Dilute Sample Check_Peak_Shape->Troubleshoot_Peak No Troubleshoot_Variability Troubleshoot Variability: - Standardize Sample Prep - Verify Internal Standard - Assess Matrix Effects Check_Variability->Troubleshoot_Variability No End Successful Analysis Check_Variability->End Yes Troubleshoot_Signal->Start Re-analyze Troubleshoot_Peak->Start Re-analyze Troubleshoot_Variability->Start Re-analyze

References

Addressing challenges in synthesizing specific Ceramide 3 analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of specific Ceramide 3 (Ceramide NP) analogs.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges encountered during the synthesis, purification, and characterization of this compound analogs.

Q1: I am observing low yields in my N-acylation reaction to form the ceramide analog. What are the potential causes and solutions?

A1: Low yields in the N-acylation step are a common issue. Several factors can contribute to this problem. A systematic troubleshooting approach is recommended.

  • Poor Activation of the Carboxylic Acid: The carboxylic acid corresponding to the desired acyl chain needs to be effectively activated for efficient amide bond formation with the sphingoid base.

    • Solution: Ensure your activating agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC), are fresh and active.[1][2] Consider adding an auxiliary nucleophile like Hydroxybenzotriazole (HOBt) to form a more reactive activated ester and minimize side reactions.[1]

  • Side Reactions: Concurrent esterification of the hydroxyl groups on the sphingoid base can compete with the desired N-acylation, reducing the yield of the target ceramide analog.[3]

    • Solution: Using a carbodiimide-mediated coupling can help avoid esterification.[3] Alternatively, if using an acyl chloride, subsequent mild alkaline hydrolysis can selectively remove the ester byproducts. Employing protecting group strategies for the hydroxyl groups of the sphingoid base can also prevent this side reaction, although this adds extra steps to the synthesis.

  • Suboptimal Reaction Conditions: Factors such as solvent, temperature, and reaction time can significantly impact yield.

    • Solution: Tetrahydrofuran (THF) and Dichloromethane (DCM) are commonly used solvents for these reactions. Ensure the reaction is carried out under anhydrous conditions to prevent hydrolysis of the activated species. Optimization of reaction time and temperature may be necessary for your specific analog.

Q2: My final product shows multiple spots on the Thin-Layer Chromatography (TLC) plate, indicating impurities. How can I improve the purity?

A2: Achieving high purity is crucial. The presence of multiple spots on TLC suggests either starting material carryover, side products, or diastereoisomers.

  • Inefficient Purification: Standard purification methods may not be sufficient for closely related impurities.

    • Solution: Column chromatography using silica gel is a standard method for purifying ceramides. A gradient elution system, for example, with ethyl acetate and benzene, can be effective. For diastereomers formed when using racemic starting materials, TLC can sometimes separate them, and this separation can be scaled up using preparative chromatography.

  • Formation of Diastereoisomers: If you are using racemic starting materials for a chiral synthesis, you will likely form diastereomers which can be difficult to separate.

    • Solution: Whenever possible, use optically active starting materials to achieve a stereoselective synthesis.

Q3: I am struggling with the characterization of my synthesized this compound analog. Which analytical techniques are most appropriate?

A3: Proper characterization is essential to confirm the structure and purity of your synthesized analog. A combination of techniques is often required.

  • Structural Elucidation: Confirming the covalent structure of the molecule.

    • Solution: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed structural information about both the sphingoid base and the fatty acid chain without derivatization.

  • Purity and Molecular Weight Confirmation:

    • Solution: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for ceramide analysis due to its high sensitivity and specificity. It can separate different ceramide species and provide accurate mass information. High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV) can also be used for purity assessment.

  • Qualitative and Semi-Quantitative Analysis:

    • Solution: Thin-Layer Chromatography (TLC) is a cost-effective method for initial assessment of reaction completion and purity.

Quantitative Data Summary

ParameterTypical Range/ValueAnalytical TechniqueReference
Reaction Yield (Carbodiimide Coupling) 60-75%Gravimetric
IC50 of Analog 403 (NSCLC cell lines) ~2-18 µMWST-1 Assay
IC50 of Analog 953 (NSCLC cell lines) ~2-18 µMWST-1 Assay
Increase in Total Intracellular Ceramides (with analogs 315 & 403) 2.5 to 4.0-foldMass Spectrometry

Experimental Protocols

Protocol 1: General Synthesis of a this compound Analog via Carbodiimide Coupling

This protocol is a generalized procedure based on established methods.

  • Dissolve Reactants: Dissolve the sphingoid base (e.g., phytosphingosine for this compound) and the desired fatty acid in an appropriate solvent mixture (e.g., CH₂Cl₂ and CH₃CN).

  • Add Coupling Reagents: Add the carbodiimide coupling agent (e.g., EDC or DCC) and an activator such as HOBt to the solution.

  • Reaction: Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours). Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, filter the reaction mixture to remove any precipitated urea byproduct (if DCC is used). Wash the organic phase with aqueous solutions such as 5% NaHCO₃ and 15% NaCl to remove unreacted starting materials and byproducts.

  • Purification: Dry the organic phase over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: Characterization by LC-MS/MS

This protocol outlines a general approach for the analysis of synthesized ceramide analogs.

  • Sample Preparation: Dissolve a small amount of the purified ceramide analog in a suitable solvent (e.g., methanol/chloroform mixture).

  • Chromatographic Separation: Inject the sample into a Liquid Chromatography system equipped with a C18 reversed-phase column. Use a gradient elution with mobile phases such as water with 0.1% formic acid and 10 mM ammonium acetate (Mobile Phase A) and a mixture of methanol/acetonitrile with the same additives (Mobile Phase B).

  • Mass Spectrometric Detection: Couple the LC system to a tandem mass spectrometer (e.g., a triple quadrupole or a high-resolution instrument like Q-TOF or Orbitrap). Operate the mass spectrometer in a positive ion mode to detect the protonated molecular ions of the ceramide analogs.

  • Data Analysis: Identify the ceramide analog based on its retention time and the mass-to-charge ratio (m/z) of its molecular ion. Perform fragmentation analysis (MS/MS) to confirm the structure by observing characteristic fragment ions corresponding to the sphingoid base and the fatty acyl chain.

Visualizations

Ceramide_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Start Sphingoid Base + Fatty Acid Activation Carboxylic Acid Activation (e.g., EDC/HOBt) Start->Activation Coupling N-Acylation (Amide Bond Formation) Activation->Coupling Crude Crude Ceramide Analog Coupling->Crude ColumnChromatography Column Chromatography Crude->ColumnChromatography Pure Pure Ceramide Analog ColumnChromatography->Pure LCMS LC-MS/MS Pure->LCMS NMR NMR Spectroscopy Pure->NMR TLC TLC Analysis Pure->TLC Final Verified Product LCMS->Final NMR->Final TLC->Final

Caption: Experimental workflow for the synthesis, purification, and characterization of this compound analogs.

Troubleshooting_Logic cluster_yield Low Yield Troubleshooting cluster_purity Impurity Troubleshooting Start Problem Encountered LowYield Low Reaction Yield? Start->LowYield ImpureProduct Impure Product (TLC)? Start->ImpureProduct CheckActivation Check Activity of Coupling Reagents LowYield->CheckActivation Yes ConsiderSideReactions Investigate Side Reactions (Esterification) LowYield->ConsiderSideReactions Yes OptimizeConditions Optimize Reaction Conditions LowYield->OptimizeConditions Yes ImprovePurification Refine Purification Method ImpureProduct->ImprovePurification Yes CheckDiastereomers Consider Diastereomer Formation ImpureProduct->CheckDiastereomers Yes

Caption: A logical flowchart for troubleshooting common issues in ceramide analog synthesis.

Ceramide_Signaling_Overview cluster_pathways Ceramide Metabolic Pathways cluster_functions Cellular Functions Ceramide Ceramide Apoptosis Apoptosis Ceramide->Apoptosis CellCycleArrest Cell Cycle Arrest Ceramide->CellCycleArrest Differentiation Differentiation Ceramide->Differentiation DeNovo De Novo Synthesis DeNovo->Ceramide Sphingomyelin Sphingomyelin Hydrolysis Sphingomyelin->Ceramide Salvage Salvage Pathway Salvage->Ceramide

Caption: Simplified overview of ceramide synthesis pathways and its role in cellular signaling.

References

Strategies to Prevent Ceramide 3 Degradation During In Vitro Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the stability of key molecules like Ceramide 3 (also known as Ceramide NP) throughout in vitro experimentation is paramount for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to directly address common challenges encountered when working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in in vitro settings?

A1: this compound degradation in vitro can be attributed to two main factors:

  • Enzymatic Degradation: The most significant cause of degradation is hydrolysis by cellular enzymes called ceramidases. These enzymes cleave the amide bond of ceramide, breaking it down into sphingosine and a fatty acid. There are several types of ceramidases, including acid, neutral, and alkaline ceramidases, each with optimal activity at different pH levels.

  • Physicochemical Instability: this compound is sensitive to environmental factors. High temperatures can lead to thermal degradation, while exposure to light and extreme pH conditions can also compromise its integrity. Its poor aqueous solubility can also lead to precipitation and aggregation, effectively reducing its bioavailability in cell culture.

Q2: How should I store my this compound stock solutions to ensure stability?

A2: To maintain the integrity of this compound, proper storage is crucial. It is recommended to store this compound as a crystalline solid at -20°C for long-term stability, which can be effective for at least four years. For stock solutions, it is best to dissolve this compound in an appropriate organic solvent like ethanol, DMSO, or a mixture of ethanol and dodecane (98:2, v/v). These stock solutions should be stored in tightly sealed vials, protected from light, at -20°C. To avoid repeated freeze-thaw cycles, it is advisable to prepare small aliquots.

Q3: My this compound is precipitating in the cell culture medium. What can I do?

A3: Precipitation of this compound in aqueous media is a common issue due to its hydrophobic nature. Here are a few strategies to overcome this:

  • Use of a Carrier: Complexing this compound with bovine serum albumin (BSA) can enhance its solubility and delivery to cells.

  • Solvent Choice: While dissolving in ethanol or DMSO is common, ensure the final concentration of the organic solvent in your cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.

  • Vehicle Optimization: A mixture of ethanol and dodecane (98:2, v/v) has been reported to effectively disperse ceramides in aqueous solutions.

  • Sonication: Gentle sonication of the medium after adding the ceramide stock solution can help in creating a more uniform dispersion.

  • Temperature Considerations: When preparing the medium, slightly warming it (e.g., to 37°C) before adding the ceramide stock can aid in dissolution, but avoid excessive heat.

Q4: Can I use heat to dissolve this compound in my formulation?

A4: While some protocols for cosmetic formulations suggest heating to dissolve ceramides in the oil phase, this should be approached with caution in in vitro studies. This compound is known to be heat-sensitive, and high temperatures can lead to degradation. If heating is necessary, it should be done at the lowest effective temperature and for the shortest possible duration. It is crucial to validate that the heating process does not degrade the ceramide using analytical methods like HPLC.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments with this compound.

Problem Potential Cause Recommended Solution
Inconsistent or no biological effect observed 1. Degradation of this compound: The ceramide may have been degraded by cellular ceramidases or due to improper storage and handling. 2. Poor bioavailability: this compound may be precipitating in the culture medium, preventing it from reaching the cells. 3. Incorrect concentration: The effective concentration at the cellular level may be lower than anticipated.1. Inhibit ceramidases: Add a broad-spectrum ceramidase inhibitor to your cell culture. 2. Confirm integrity: Analyze the purity of your this compound stock and its concentration in the medium over time using HPLC or mass spectrometry. 3. Improve solubility: Use a carrier like BSA or optimize the solvent system.
High variability between experimental replicates 1. Inconsistent preparation of this compound solution: Differences in the dispersion of the lipophilic ceramide in the aqueous medium. 2. Cell density variations: Different numbers of cells can lead to varied metabolic rates and responses. 3. Batch-to-batch variation of serum: Components in fetal bovine serum (FBS) can vary and may affect ceramide stability or cellular response.1. Standardize preparation: Develop a consistent protocol for preparing and adding the this compound solution to the medium, including vortexing or sonication steps. 2. Ensure consistent cell seeding: Use a cell counter to plate the same number of cells for each experiment. 3. Test serum batches: If possible, test new batches of FBS for their effect on your assay before use in critical experiments.
Evidence of cellular toxicity not related to the expected biological effect 1. Solvent toxicity: The concentration of the organic solvent (e.g., DMSO, ethanol) used to dissolve this compound may be too high. 2. Ceramide aggregation: Large aggregates of ceramide can be cytotoxic.1. Perform solvent controls: Always include a vehicle control (medium with the same concentration of solvent) in your experiments. 2. Reduce solvent concentration: Aim for a final solvent concentration below 0.5%. 3. Improve dispersion: Ensure the ceramide is well-dispersed to avoid the formation of large aggregates.

Quantitative Data Summary

The following tables provide a summary of quantitative data relevant to the stability and inhibition of this compound degradation.

Table 1: Stability of Ceramide NP (this compound) under Different Storage Conditions

Condition Observation Reference
25°C / 60% RH (30 days)Monophasic features observed in a liposomal formulation.
40°C / 75% RH (30 days)Liposomal formulation became unstable, with a dramatic increase in particle size and polydispersity index.
-20°C (Crystalline solid)Stable for ≥ 4 years.

Table 2: Solubility of Ceramide NP in Various Media

Receptor Medium Solubility Reference
PBS pH 7.4Low solubility
10% PEG 400High solubility
2% Tween 80High solubility
1% Bovine Serum Albumin (BSA) in PBSNot effectively solved
25% Ethyl AlcoholDisperses Ceramide NP grains

Table 3: IC50 Values of Selected Ceramidase Inhibitors

Inhibitor Target Ceramidase Cell Line IC50 Value Reference
Ceranib-1Human CeramidaseSKOV355 µM
Ceranib-2Human CeramidaseSKOV328 µM
W000113414_I13Acid Ceramidase-6.6 µM
W000113402_O07Acid Ceramidase-7.9 µM
W000113402_C12Acid CeramidaseA375 (cell-based)32 µM
TSANeutral Ceramidase-4 µM
Compound 26Neutral Ceramidase-1.6 µM

Experimental Protocols

Protocol 1: General Procedure for Solubilizing this compound for Cell Culture

Materials:

  • This compound (Ceramide NP) powder

  • Anhydrous ethanol or DMSO

  • Sterile, fatty acid-free Bovine Serum Albumin (BSA) solution (e.g., 10% w/v in PBS)

  • Sterile phosphate-buffered saline (PBS)

  • Cell culture medium

Procedure:

  • Prepare a stock solution of this compound:

    • Dissolve this compound powder in anhydrous ethanol or DMSO to a high concentration (e.g., 10-20 mM). Vortex or gently warm (not exceeding 37°C) to aid dissolution.

  • Complexation with BSA (optional but recommended):

    • In a sterile tube, add the desired volume of the this compound stock solution.

    • Slowly add the this compound solution to a sterile BSA solution while vortexing gently. A molar ratio of 1:1 (Ceramide:BSA) is a good starting point.

    • Incubate the mixture for 15-30 minutes at 37°C to allow for complex formation.

  • Addition to Cell Culture Medium:

    • Add the this compound solution (or this compound-BSA complex) dropwise to the pre-warmed cell culture medium while gently swirling.

    • Do not exceed a final solvent concentration of 0.5% in the medium.

    • Use the prepared medium immediately.

Protocol 2: In Vitro this compound Stability Assay using HPLC

Objective: To determine the stability of this compound in a specific buffer or cell culture medium over time at different temperatures.

Materials:

  • This compound stock solution

  • Test buffer (e.g., PBS at different pH values) or cell culture medium

  • HPLC system with a UV or mass spectrometer detector

  • C18 reverse-phase HPLC column

  • Acetonitrile, methanol, isopropanol, and water (HPLC grade)

  • Formic acid (optional, for mobile phase)

Procedure:

  • Sample Preparation:

    • Prepare solutions of this compound in the test buffer or medium at a known concentration (e.g., 50 µM).

    • Aliquot the solution into multiple sterile, sealed vials for each time point and temperature condition to be tested (e.g., 0, 2, 4, 8, 24 hours at 4°C, 25°C, and 37°C).

  • Incubation:

    • Place the vials at the designated temperatures.

  • Sample Collection and Extraction:

    • At each time point, remove a vial from each temperature condition.

    • Extract the lipids from the aqueous sample. A common method is the Bligh-Dyer extraction:

      • Add methanol and chloroform to the sample in a ratio of 2:1:0.8 (methanol:chloroform:sample).

      • Vortex thoroughly and centrifuge to separate the phases.

      • Collect the lower organic phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

    • Reconstitute the dried lipid extract in a known volume of the mobile phase (e.g., methanol/isopropanol).

  • HPLC Analysis:

    • Inject the reconstituted sample into the HPLC system.

    • Use a C18 column and a suitable mobile phase gradient (e.g., a gradient of acetonitrile/isopropanol in water) to separate this compound from potential degradation products.

    • Detect this compound using a UV detector (around 205-210 nm) or, for higher specificity and sensitivity, a mass spectrometer.

  • Data Analysis:

    • Quantify the peak area of this compound at each time point.

    • Plot the concentration of this compound versus time for each temperature condition to determine the degradation rate.

Visualizations

Ceramide-Induced Apoptosis Signaling Pathway Ceramide-Induced Apoptosis Signaling Pathway Stress_Stimuli Stress Stimuli (e.g., UV, Chemotherapy) Sphingomyelinase Sphingomyelinase Activation Stress_Stimuli->Sphingomyelinase Death_Receptors Death Receptors (e.g., Fas, TNFR) Death_Receptors->Sphingomyelinase Ceramide Ceramide Accumulation Sphingomyelinase->Ceramide Hydrolyzes Sphingomyelin Mitochondria Mitochondria Ceramide->Mitochondria Bax_Bak Bax/Bak Activation Ceramide->Bax_Bak Bcl2 Bcl-2 Inhibition Ceramide->Bcl2 Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_3 Caspase-3 Activation Apoptosome->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis Bax_Bak->Mitochondria

Caption: Ceramide-induced apoptosis signaling pathway.

Experimental Workflow for this compound Stability Assay Experimental Workflow for this compound Stability Assay start Start prep_solution Prepare this compound Solution in Test Medium/Buffer start->prep_solution aliquot Aliquot Samples for Each Time Point and Temperature prep_solution->aliquot incubate Incubate at Designated Temperatures aliquot->incubate collect_samples Collect Samples at Specified Time Intervals incubate->collect_samples extract_lipids Perform Lipid Extraction (e.g., Bligh-Dyer) collect_samples->extract_lipids reconstitute Reconstitute Dried Lipids in Mobile Phase extract_lipids->reconstitute hplc_analysis Analyze by HPLC-UV/MS reconstitute->hplc_analysis data_analysis Quantify Peak Area and Determine Degradation Rate hplc_analysis->data_analysis end End data_analysis->end

Caption: Workflow for this compound stability assay.

Troubleshooting this compound In Vitro Issues Troubleshooting this compound In Vitro Issues start Start: Issue with This compound Experiment issue What is the primary issue? start->issue no_effect Inconsistent or No Biological Effect issue->no_effect No Effect precipitation Precipitation or Aggregation in Medium issue->precipitation Precipitation toxicity Unexpected Cellular Toxicity issue->toxicity Toxicity check_degradation Check for Degradation: - Use Ceramidase Inhibitors - Analyze by HPLC/MS no_effect->check_degradation improve_solubility1 Improve Solubility: - Use BSA as a carrier - Optimize solvent system no_effect->improve_solubility1 improve_solubility2 Improve Solubility: - Use BSA or different solvent - Gentle sonication precipitation->improve_solubility2 check_concentration Check Concentration: - Is the concentration too high? precipitation->check_concentration solvent_control Run Vehicle Control: - Is the solvent toxic? toxicity->solvent_control reduce_solvent Reduce Final Solvent Concentration (<0.5%) toxicity->reduce_solvent check_aggregates Check for Aggregates: - Improve dispersion toxicity->check_aggregates

Caption: Troubleshooting flowchart for this compound.

Technical Support Center: Optimizing Ceramide 3 Studies in Skin Models

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Ceramide 3 in skin models. This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your culture conditions and experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound (Ceramide NP) in skin models?

A1: this compound, also known as Ceramide NP, is a crucial component of the skin's lipid barrier, primarily located in the stratum corneum.[1][2][3][4] It consists of a phytosphingosine base and a non-hydroxylated fatty acid, typically stearic acid.[3] Its main function is to form a protective layer that limits transepidermal water loss (TEWL) and protects the skin from environmental stressors and damage. Along with cholesterol and free fatty acids, this compound helps maintain the structural integrity and permeability of the skin barrier. Reduced levels of this compound are associated with impaired barrier function and skin conditions like atopic dermatitis.

Q2: Which type of skin model is most suitable for studying this compound?

A2: The choice of skin model depends on the specific research question.

  • 3D Human Skin Equivalents (HSEs): These models, which include a stratified epidermis on a dermal equivalent, are highly relevant as they mimic the structure and lipid composition of native human skin, including the formation of a stratum corneum where this compound is abundant.

  • Ex vivo Skin Explants: These are sections of human skin cultured in the lab. They provide a model that is very close to in vivo conditions and are useful for studying the effects of topical treatments on this compound levels.

  • Keratinocyte Monolayer Cultures: While less complex, these are useful for studying the fundamental cellular and molecular mechanisms of this compound synthesis and regulation in response to specific stimuli like calcium.

Q3: How does calcium concentration in the culture medium affect this compound production?

A3: Calcium is a key regulator of keratinocyte differentiation and, consequently, ceramide synthesis. A calcium gradient exists in the epidermis, which drives the differentiation process. In vitro, switching keratinocyte cultures from low calcium (around 0.07 mM) to high calcium (1.2 mM or higher) induces differentiation, which is associated with increased ceramide production as part of stratum corneum formation. However, the response can vary between 2D and 3D culture systems. While high calcium robustly induces differentiation in 2D cultures, in 3D models, the effect might be less pronounced due to factors like calcium sequestration within the matrix.

Troubleshooting Guide

Issue 1: Low or inconsistent this compound levels in my 3D skin model.

Possible Cause Troubleshooting Suggestion
Suboptimal Keratinocyte Differentiation Ensure your culture medium contains an adequate calcium concentration (typically >1.2 mM) to promote terminal differentiation. Verify the expression of differentiation markers like keratin 10.
Inadequate Lipid Precursors Supplement the culture medium with a balanced mixture of physiological lipids, including essential fatty acids like linoleic acid, cholesterol, and other ceramides. A common recommendation is a 3:1:1 ratio of ceramides, cholesterol, and free fatty acids for optimal barrier formation.
Nutrient Depletion in Culture Medium Ensure regular changes of the culture medium to provide a consistent supply of nutrients required for lipid synthesis.
Incorrect Timing of Harvest Harvest the skin models at a time point when the stratum corneum is fully formed and mature. This can be determined through histological analysis or by measuring transepidermal water loss (TEWL).

Issue 2: Difficulty in extracting and quantifying this compound accurately.

Possible Cause Troubleshooting Suggestion
Inefficient Lipid Extraction Use a robust lipid extraction method, such as a modified Bligh and Dyer or Folch method, which is suitable for complex tissues like skin models. Ensure complete separation of the lipid-containing organic phase from the aqueous phase.
Co-elution with Other Lipid Species during LC-MS/MS Optimize the liquid chromatography (LC) method to achieve good separation of different ceramide classes and other lipid species. Consider using a different column or modifying the mobile phase gradient.
Ion Suppression in Mass Spectrometry To minimize ion suppression, use an atmospheric pressure chemical ionization (APCI) source, which can be less prone to this effect for nonpolar molecules like ceramides compared to electrospray ionization (ESI). Utilize deuterated internal standards for each ceramide class to correct for variations in ionization efficiency.
Low Sensitivity for High Mass Ceramides Employ a highly sensitive mass spectrometer and optimize the settings for the detection of higher mass ceramide species.

Experimental Protocols

Protocol 1: Culturing a 3D Human Skin Equivalent for this compound Analysis
  • Dermal Equivalent Preparation:

    • Prepare a collagen-based hydrogel containing human dermal fibroblasts.

    • Allow the hydrogel to contract for 5-7 days to form a dermal equivalent.

  • Keratinocyte Seeding:

    • Seed human primary keratinocytes onto the surface of the dermal equivalent.

  • Submerged Culture:

    • Culture the model submerged in a low-calcium (e.g., 0.07 mM) keratinocyte growth medium for 2-3 days to allow for cell proliferation.

  • Air-Liquid Interface Culture:

    • Raise the model to the air-liquid interface to induce epidermal stratification and differentiation.

    • Switch to a high-calcium (e.g., 1.2 mM) differentiation medium.

    • Supplement the medium with a lipid mixture (e.g., ceramides, cholesterol, free fatty acids) to support barrier formation.

  • Maturation and Harvest:

    • Culture at the air-liquid interface for 10-14 days to allow for the formation of a fully stratified epidermis and a mature stratum corneum.

    • Harvest the tissue for lipid analysis.

Protocol 2: Lipid Extraction and this compound Quantification by LC-MS/MS
  • Sample Preparation:

    • Harvest the 3D skin model and separate the epidermis from the dermis if required.

    • Homogenize the tissue in a suitable solvent.

  • Lipid Extraction:

    • Perform a lipid extraction using a mixture of chloroform and methanol (e.g., Folch method).

    • Add a known amount of a deuterated this compound internal standard to the sample before extraction for accurate quantification.

    • Separate the phases by centrifugation and collect the lower organic phase containing the lipids.

  • Drying and Reconstitution:

    • Dry the extracted lipids under a stream of nitrogen gas.

    • Reconstitute the dried lipid extract in a solvent compatible with the LC-MS/MS system (e.g., heptane-chloroform-methanol).

  • LC-MS/MS Analysis:

    • Inject the sample into a liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

    • Use a suitable column (e.g., a normal phase or reversed-phase column) to separate the different lipid species.

    • Set the mass spectrometer to detect the specific precursor and product ions for this compound and its internal standard using Multiple Reaction Monitoring (MRM).

  • Data Analysis:

    • Quantify the amount of this compound by comparing the peak area of the endogenous this compound to that of the internal standard.

Visualizations

Signaling and Synthesis Pathways

Ceramide_Synthesis_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Lamellar_Bodies Lamellar Bodies cluster_SC Stratum Corneum Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA SPT SPT Serine + Palmitoyl-CoA->SPT 3-Ketosphinganine 3-Ketosphinganine SPT->3-Ketosphinganine KSR KSR 3-Ketosphinganine->KSR Dihydrosphingosine\n(Sphinganine) Dihydrosphingosine (Sphinganine) KSR->Dihydrosphingosine\n(Sphinganine) CerS3 CerS3 Dihydrosphingosine\n(Sphinganine)->CerS3 Dihydroceramide Dihydroceramide CerS3->Dihydroceramide Acyl-CoA Acyl-CoA Acyl-CoA->CerS3 DEGS1 DEGS1 Dihydroceramide->DEGS1 Ceramide Ceramide DEGS1->Ceramide This compound (NP) This compound (NP) Ceramide->this compound (NP) Specifically with Phytosphingosine base & non-hydroxy fatty acid SMS SMS Ceramide->SMS Transport GCS GCS Ceramide->GCS Transport Sphingomyelin Sphingomyelin aSMase Acid Sphingomyelinase Sphingomyelin->aSMase Secretion SMS->Sphingomyelin Glucosylceramide Glucosylceramide bGC β-glucocerebrosidase Glucosylceramide->bGC Secretion GCS->Glucosylceramide Extracellular\nthis compound Extracellular This compound bGC->Extracellular\nthis compound aSMase->Extracellular\nthis compound

Caption: De novo synthesis and other pathways leading to this compound formation in the epidermis.

Experimental Workflow

Experimental_Workflow cluster_Culture 3D Skin Model Culture cluster_Analysis This compound Analysis A Prepare Dermal Equivalent (Fibroblasts in Collagen) B Seed Keratinocytes A->B C Submerged Culture (Low Ca2+) B->C D Air-Liquid Interface (High Ca2+ & Lipid Supplementation) C->D E Harvest Mature Model (10-14 days) D->E G Add Deuterated Internal Standard E->G F Lipid Extraction (e.g., Folch method) H LC-MS/MS Analysis F->H G->F I Data Processing and Quantification H->I

Caption: Experimental workflow for culturing 3D skin models and analyzing this compound.

Logical Relationship

Logical_Relationship Culture Optimal Culture Conditions Calcium High Calcium (>1.2mM) Culture->Calcium Lipids Lipid Supplementation (Ceramides, Cholesterol, FFAs) Culture->Lipids ALI Air-Liquid Interface Culture->ALI Differentiation Keratinocyte Differentiation Calcium->Differentiation Lipids->Differentiation ALI->Differentiation Ceramide_Synth Increased Ceramide Synthesis (incl. This compound) Differentiation->Ceramide_Synth Barrier Improved Skin Barrier Function Ceramide_Synth->Barrier

Caption: Key factors influencing this compound synthesis and skin barrier function in vitro.

References

Improving the signal-to-noise ratio in Raman spectroscopy of Ceramide 3

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in Raman spectroscopy of Ceramide 3.

Troubleshooting Guides

Issue: Low Signal-to-Noise Ratio (SNR) in this compound Raman Spectra

Symptom: The Raman peaks characteristic of this compound are weak and difficult to distinguish from the background noise.

Possible Causes:

  • High Fluorescence Background: Biological samples, or impurities within the sample, can fluoresce, overwhelming the weak Raman signal.[1][2][3]

  • Inherently Weak Raman Scattering: Raman scattering is a naturally inefficient process, leading to low signal intensity.[4][5]

  • Inappropriate Experimental Parameters: Suboptimal settings for laser power, integration time, or objective magnification can lead to a poor SNR.

  • Instrumental Misalignment: Poor alignment of the laser, collection optics, or detector can significantly reduce signal intensity.

  • Sample-Related Issues: The concentration of this compound may be too low, or the sample may be degrading under the laser.

  • Detector Noise: Thermal noise, shot noise, or readout noise from the detector can contribute to a high noise level.

Suggested Solutions:

  • Reduce Fluorescence:

    • Change Laser Wavelength: Shift to a longer wavelength excitation laser (e.g., 785 nm or 1064 nm) to minimize fluorescence. The 785 nm laser is a common choice that balances signal strength and fluorescence reduction.

    • Photobleaching: Expose the sample to the laser for a period before acquisition to "burn out" the fluorescent species.

    • Computational Correction: Utilize baseline correction algorithms to computationally remove the fluorescence background from the collected spectra.

  • Optimize Experimental Parameters:

    • Increase Integration Time: A longer integration time allows the detector to collect more Raman scattered photons, thus increasing the signal. However, be mindful of potential sample damage and detector saturation.

    • Increase Laser Power: A higher laser power will increase the Raman signal. However, this also increases the risk of sample damage, so it's crucial to find a balance.

    • Use a Higher Magnification Objective: An objective with a higher numerical aperture (NA) will collect more of the scattered light.

  • Enhance Signal Collection:

    • Confocal Raman Microscopy: Employing confocal optics can help reject out-of-focus light and reduce background signal, thereby improving the SNR.

    • Use Reflective Substrates: Using a reflective substrate for the sample can increase the collected Raman scatter.

  • Minimize Noise:

    • Cool the Detector: For CCD detectors, cooling reduces thermal noise.

    • Use Denoising Algorithms: Apply computational methods like Savitzky-Golay smoothing or wavelet transforms to reduce noise in the spectrum.

Frequently Asked Questions (FAQs)

Q1: What are the characteristic Raman peaks for this compound?

A1: The Raman spectrum of this compound, like other lipids, is characterized by several key vibrational modes. Important peaks are typically found in the C-H stretching region (2800-3100 cm⁻¹) and the fingerprint region (800-1800 cm⁻¹). Key bands include those associated with CH₂ symmetric and asymmetric stretching at approximately 2850 cm⁻¹ and 2885 cm⁻¹, respectively, and CH₃ symmetric stretching around 2935 cm⁻¹. The fingerprint region contains bands related to C-C skeletal stretching (around 1060, 1080, and 1130 cm⁻¹), CH₂ twisting and scissoring (around 1283 and 1480 cm⁻¹), and C=O stretching.

Q2: How do I choose the right laser wavelength for my this compound experiment?

A2: The choice of laser wavelength is a critical trade-off between Raman scattering efficiency and fluorescence interference. Shorter wavelengths (e.g., 532 nm) provide a stronger Raman signal but are more likely to induce fluorescence in biological samples. Longer wavelengths (e.g., 785 nm or 1064 nm) significantly reduce fluorescence but result in a weaker Raman signal. For many biological applications, including the study of ceramides, a 785 nm laser is a good starting point as it offers a reasonable compromise.

Q3: What is a typical integration time and laser power to start with for this compound analysis?

A3: Optimal integration time and laser power are sample-dependent. A good starting point would be a laser power of 10-50 mW at the sample and an integration time of 1-10 seconds. It is recommended to start with a lower laser power to avoid sample damage and gradually increase it while monitoring the signal. Similarly, begin with a shorter integration time and increase it as needed to improve the SNR, being careful not to saturate the detector.

Q4: Can I use computational methods to improve my low SNR spectra?

A4: Yes, several computational methods can significantly improve the quality of your spectra after data acquisition. These include:

  • Baseline Correction: Algorithms like adaptive iteratively reweighted Penalized Least Squares (airPLS) can effectively remove fluorescence background.

  • Smoothing: Savitzky-Golay filtering is a common technique to reduce high-frequency noise while preserving the shape of the Raman peaks.

  • Denoising Algorithms: More advanced methods like wavelet transforms or principal component analysis (PCA) can be used to separate the Raman signal from the noise.

  • Ensemble learning approaches have also been proposed to recover and denoise Raman measurements with low SNR.

Data Presentation

Table 1: Impact of Key Experimental Parameters on Signal-to-Noise Ratio (SNR)

ParameterEffect on SignalEffect on NoiseOverall Impact on SNRConsiderations
Laser Power Increases (linearly)Increases (shot noise)Generally improves, but can be limited by sample damageRisk of sample degradation or burning at high powers.
Integration Time Increases (linearly)Increases (shot & dark noise)Improves, but with diminishing returnsLong times can lead to sample damage and detector saturation.
Laser Wavelength Decreases with longer λ (λ⁻⁴)Can decrease (reduced fluorescence)Wavelength-dependent trade-offShorter wavelengths give stronger signals but higher fluorescence risk.
Objective NA Increases with higher NA-ImprovesHigher NA objectives have shorter working distances.
Confocal Pinhole Size Decreases with smaller pinholeDecreases (rejects background)Can improve by rejecting out-of-focus noiseSmaller pinhole reduces the signal from the focal plane.

Experimental Protocols

Protocol: Raman Spectroscopy of this compound
  • Sample Preparation:

    • For pure this compound, press a small amount into a thin pellet or deposit it onto a suitable substrate (e.g., calcium fluoride or a reflective slide).

    • For this compound in a mixture or biological matrix, ensure the sample is homogeneous. For in-vivo skin measurements, clean the skin area to be analyzed.

  • Instrument Setup and Calibration:

    • Turn on the Raman spectrometer and allow the laser and detector to stabilize.

    • Calibrate the spectrometer using a standard reference material (e.g., silicon or a polystyrene bead) to ensure wavenumber accuracy.

  • Parameter Optimization (Initial Test):

    • Place a test sample on the microscope stage.

    • Select the excitation laser (e.g., 785 nm).

    • Start with a low laser power (e.g., 10 mW) and a short integration time (e.g., 1 second).

    • Acquire a spectrum and check for signal and signs of sample damage (e.g., discoloration or burning).

    • Gradually increase the laser power and integration time to find the optimal balance between signal strength and sample integrity.

  • Data Acquisition:

    • Once the optimal parameters are determined, acquire spectra from multiple points on the sample to ensure reproducibility.

    • Acquire a background spectrum from the substrate or a sample-free region to subtract from the sample spectra.

  • Data Pre-processing:

    • Subtract the background spectrum from the raw sample spectra.

    • Perform cosmic ray removal.

    • Apply a baseline correction algorithm to remove fluorescence background.

    • Use a smoothing filter (e.g., Savitzky-Golay) to reduce noise.

  • Data Analysis:

    • Identify and analyze the characteristic Raman peaks of this compound.

    • Perform quantitative analysis by measuring peak intensities or areas.

Mandatory Visualization

TroubleshootingWorkflow Troubleshooting Low SNR in this compound Raman Spectroscopy start Start: Low SNR Spectrum check_fluorescence High Fluorescence Background? start->check_fluorescence change_wavelength Switch to longer wavelength laser (e.g., 785 nm) check_fluorescence->change_wavelength Yes photobleach Apply photobleaching check_fluorescence->photobleach Yes baseline_correction Use baseline correction algorithm check_fluorescence->baseline_correction Yes optimize_parameters Optimize Experimental Parameters check_fluorescence->optimize_parameters No change_wavelength->optimize_parameters photobleach->optimize_parameters baseline_correction->optimize_parameters increase_integration Increase integration time optimize_parameters->increase_integration Yes increase_power Increase laser power (cautiously) optimize_parameters->increase_power Yes check_alignment Check Instrument Alignment optimize_parameters->check_alignment No improvement increase_integration->check_alignment increase_power->check_alignment realign Realign optics check_alignment->realign Misaligned denoise Apply Denoising Algorithm check_alignment->denoise Aligned realign->denoise end Improved SNR Spectrum denoise->end

Caption: A workflow diagram for troubleshooting low SNR.

ExperimentalParameters Relationship of Experimental Parameters to SNR cluster_params Controllable Parameters cluster_effects Primary Effects laser_power Laser Power raman_signal Raman Signal Strength laser_power->raman_signal + sample_damage Sample Damage laser_power->sample_damage + integration_time Integration Time integration_time->raman_signal + laser_wavelength Laser Wavelength laser_wavelength->raman_signal - (λ⁻⁴) fluorescence Fluorescence laser_wavelength->fluorescence - snr Signal-to-Noise Ratio (SNR) raman_signal->snr + noise Noise Level noise->snr - fluorescence->noise + sample_damage->noise + (potential for new signals)

References

Validation & Comparative

The Role of Ceramide 3 in Skin Barrier Repair: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramide 3, also known as Ceramide NP, is a cornerstone of skin barrier integrity. As a major lipid component of the stratum corneum, its role in maintaining hydration, preventing water loss, and protecting against environmental aggressors is well-established. This guide provides an objective comparison of this compound's performance against other key skincare ingredients, supported by experimental data and detailed methodologies, to aid in research and development.

Comparative Performance Analysis

The efficacy of this compound in skin barrier repair is best understood in comparison to other ceramides and popular active ingredients. While direct head-to-head clinical data for all compounds is not always available in a single study, the following tables summarize the known functions and available quantitative data to draw meaningful comparisons.

Table 1: this compound vs. Other Ceramides
FeatureThis compound (NP)Ceramide AP (6)Ceramide EOP (1)
Primary Function Reinforces the skin barrier and is vital for maintaining hydration, preventing dryness and flakiness.[1]Assists in regulating cell turnover and the skin's natural exfoliation process; beneficial for preventing rough or scaly skin.A primary ceramide in the outermost layer of the skin, it helps form a protective barrier, preventing water loss and shielding from environmental factors.
Mechanism of Action As a key component of the cell membrane, it replenishes lost ceramides, strengthens the intercellular lipid structure, and reduces water loss.[1]Promotes normal desquamation of the skin, preventing peeling and making the skin surface smoother.[1]Supports lipid bilayer reconstruction and is ideal for very dry, aged, or inflamed skin.[2]
Key Benefits Excellent moisturizing effects, promotes filaggrin expression, increases skin water content, and repairs damaged skin barriers.[1]Improves dry and sensitive skin conditions and has antioxidant properties.Crucial for the structural integrity of the skin barrier.
Table 2: this compound vs. Other Barrier Repair Ingredients
FeatureThis compound (NP)Hyaluronic AcidNiacinamide (Vitamin B3)
Primary Function Reinforces and repairs the skin's lipid barrier to lock in moisture.Attracts and binds water to the skin for immediate hydration.A versatile ingredient that strengthens the skin barrier, reduces inflammation, and regulates sebum production.
Mechanism of Action Integrates into the stratum corneum's lipid matrix to reduce transepidermal water loss (TEWL).A humectant that can hold up to 1,000 times its weight in water, drawing moisture to the skin's surface.Stimulates the synthesis of ceramides and other lipids within the skin, thereby indirectly enhancing barrier function.
Key Benefits Long-term hydration by preventing moisture escape, ideal for compromised barriers.Provides immediate plumping and hydration.Boosts the skin's natural production of ceramides, has anti-inflammatory properties, and can improve skin texture.

Quantitative Data from Clinical and In Vitro Studies

The following tables present quantitative data from studies evaluating the efficacy of this compound and comparator ingredients on key skin barrier function parameters.

Table 3: Impact on Skin Hydration and Transepidermal Water Loss (TEWL)
TreatmentStudy PopulationDurationChange in Skin HydrationChange in TEWLSource
Emulsion with Ceramide 1 & 315 healthy women with SLS-irritated skin28 days+21.9% ± 1.8%-36.7% ± 4.7%
Control Emulsion15 healthy women with SLS-irritated skin28 days+8.9% ± 0.9%-5.1% ± 0.8%
Ceramide-containing lotion32 healthy volunteers with dry skin24 hoursSignificant increase from baseline (p<0.001)Significantly lower than control at 24h (p<0.05)
Cream with Ceramide 1 & 3, Cholesterol, and Linoleic AcidHealthy volunteers24 hoursSignificantly greater than reference moisturizers (p<0.05)Significant decrease of ~22% from baseline (p<0.001)
Crosslinked Resilient Hyaluronic Acid (RHA)Human skin explants9 days+7.6% increase in epidermal water content-27.8% reduction
High Molecular Weight Hyaluronic Acid (HMW HA)Human skin explants9 daysNot specified-15.6% reduction
Low Molecular Weight Hyaluronic Acid (LMW HA)Human skin explants9 daysNot specified+55.5% increase
2% NiacinamideClinical studiesNot specified+35% increase in stratum corneum hydration-24% reduction

Experimental Protocols

In Vivo Evaluation of Skin Barrier Function
  • Objective: To assess the effect of topical formulations on skin hydration and transepidermal water loss (TEWL).

  • Subjects: Healthy volunteers with normal or dry skin, or patients with conditions like atopic dermatitis. A washout period where subjects refrain from using other topical products is typically required.

  • Barrier Disruption (Optional): The skin barrier can be experimentally disrupted using methods like tape stripping or application of an irritant such as sodium lauryl sulfate (SLS) to evaluate the reparative capacity of the test product.

  • Treatment Protocol: A standardized amount of the test product (e.g., 2 mg/cm²) is applied to a defined area on the forearm. A control site may be left untreated or treated with a placebo vehicle.

  • Measurements:

    • Skin Hydration: Measured using a Corneometer®, which determines the electrical capacitance of the skin, a value correlated with its moisture content.

    • TEWL: Measured using a Tewameter® or VapoMeter®, which quantifies the rate of water vapor diffusing from the skin into the atmosphere. Measurements are taken at baseline and at specified time points after product application (e.g., 2, 4, 12, 24 hours).

  • Environmental Control: Measurements are conducted in a controlled environment with stable temperature and humidity to minimize external influences on the readings.

In Vitro Skin Penetration and Lipid Analysis
  • Objective: To determine the penetration of active ingredients into the skin and analyze changes in the stratum corneum lipid composition.

  • Skin Model:

    • Ex Vivo Human or Animal Skin: Skin explants obtained from surgical procedures are mounted on Franz diffusion cells. This model maintains the three-dimensional structure of the skin.

    • Reconstructed Human Epidermis (RHE): 3D models of the human epidermis are cultured from keratinocytes, providing a standardized and ethically sourced alternative.

  • Treatment Protocol: The test formulation is applied to the surface of the skin model.

  • Penetration Analysis:

    • The receptor fluid in the Franz cell is collected at various time points and analyzed using techniques like High-Performance Liquid Chromatography (HPLC) to quantify the amount of the substance that has permeated the skin.

  • Stratum Corneum Lipid Analysis:

    • Tape Stripping: Layers of the stratum corneum are sequentially removed using adhesive tape.

    • Lipid Extraction: Lipids are extracted from the tape strips using organic solvents.

    • Lipid Separation and Quantification: The extracted lipids are analyzed using High-Performance Thin-Layer Chromatography (HPTLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify different ceramide species and other lipids.

Signaling Pathways and Experimental Workflows

Ceramide Biosynthesis and Signaling

Ceramides are synthesized in the endoplasmic reticulum through the de novo pathway, starting from the condensation of serine and palmitoyl-CoA. They can also be generated through the breakdown of sphingomyelin by sphingomyelinase or recycled via the salvage pathway. This compound (NP) is synthesized from dihydroceramide by the enzyme dihydroceramide desaturase. Beyond their structural role, ceramides are bioactive molecules that can influence cellular processes like proliferation, differentiation, and apoptosis.

Ceramide_Biosynthesis cluster_pathways Ceramide Metabolic Pathways Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine SPT Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-KSR Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide CerS Ceramide Ceramide Dihydroceramide->Ceramide DEGS Sphingomyelin Sphingomyelin Ceramide->Sphingomyelin SMS Glucosylceramide Glucosylceramide Ceramide->Glucosylceramide GCS Sphingosine Sphingosine Ceramide->Sphingosine CDase Sphingomyelin->Ceramide SMase Glucosylceramide->Ceramide GBA S1P Sphingosine-1-Phosphate Sphingosine->S1P SPHK Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_CoA->Dihydroceramide

Caption: Simplified diagram of ceramide biosynthesis and metabolism pathways.

Experimental Workflow for Evaluating Skin Barrier Repair

The following diagram illustrates a typical workflow for assessing the efficacy of a topical formulation containing this compound on skin barrier repair.

Experimental_Workflow Subject_Recruitment Subject Recruitment (e.g., Dry Skin Phenotype) Baseline_Measurements Baseline Measurements (TEWL, Hydration) Subject_Recruitment->Baseline_Measurements Barrier_Disruption Barrier Disruption (Optional) (e.g., SLS Application) Baseline_Measurements->Barrier_Disruption Product_Application Product Application (this compound Formulation vs. Control) Baseline_Measurements->Product_Application No Disruption Arm Barrier_Disruption->Product_Application Post_Treatment_Measurements Post-Treatment Measurements (Multiple Time Points) Product_Application->Post_Treatment_Measurements Lipid_Analysis Stratum Corneum Lipid Analysis (Tape Stripping & LC-MS) Product_Application->Lipid_Analysis Data_Analysis Data Analysis (Statistical Comparison) Post_Treatment_Measurements->Data_Analysis Lipid_Analysis->Data_Analysis

Caption: A typical experimental workflow for clinical evaluation of skin barrier repair.

References

A Comparative Analysis of Ceramide 3 and Other Key Ceramide Species in Skin Barrier Function and Cellular Signaling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramides, a class of sphingolipids, are integral components of the stratum corneum and crucial regulators of cellular processes. Among the diverse range of ceramide species, Ceramide 3 (also known as Ceramide NP) is one of the most abundant and well-studied. This guide provides a comparative analysis of this compound against other prominent ceramide species, namely Ceramide AP, Ceramide EOP, and Ceramide NS, with a focus on their impact on skin barrier function and induction of apoptosis. The information presented is supported by experimental data and detailed methodologies to assist in research and development.

Structural and Functional Overview of Ceramide Species

Ceramides are composed of a sphingoid base linked to a fatty acid via an amide bond. The nomenclature of ceramides reflects their structure: the first letter denotes the type of fatty acid, and the second letter indicates the type of sphingoid base.[1]

  • This compound (NP): Consists of a non-hydroxy fatty acid (N) and a phytosphingosine base (P). It is a key component of the skin's lipid barrier, contributing significantly to its structural integrity and water retention capacity.[2][3]

  • Ceramide AP (α-hydroxy-N-stearoylphytosphingosine): Contains an alpha-hydroxy fatty acid (A) and a phytosphingosine base (P). The additional hydroxyl group allows for increased hydrogen bonding, which is believed to stabilize the lipid matrix.[2][3]

  • Ceramide EOP (Esterified Omega-hydroxy-phytosphingosine): Features an esterified omega-hydroxy fatty acid (EO) and a phytosphingosine base (P). This unique structure with a long-chain fatty acid is crucial for the formation of the lamellar lipid structure and overall barrier competence.

  • Ceramide NS (N-stearoyl-sphingosine): Composed of a non-hydroxy fatty acid (N) and a sphingosine base (S). It is also abundant in the stratum corneum and plays a role in maintaining barrier function.

Comparative Performance in Skin Barrier Function

The primary role of ceramides in the skin is to form a protective barrier that prevents transepidermal water loss (TEWL) and protects against environmental aggressors. Different ceramide species contribute uniquely to this function.

Transepidermal Water Loss (TEWL) and Skin Hydration

Experimental evidence suggests that combinations of ceramides often yield synergistic effects on improving skin barrier function. A study evaluating oil-in-water emulsions containing Ceramide 1 (EOP) and this compound (NP) on sodium lauryl sulfate-irritated skin demonstrated a significant improvement in skin hydration and a reduction in TEWL.

Treatment GroupMaximum Increase in Skin Hydration (4 weeks)Maximum Decrease in TEWL (4 weeks)
Emulsion with Ceramide 1 & 321.9 ± 1.8%36.7 ± 4.7%
Control Emulsion8.9 ± 0.9%5.1 ± 0.8%
Data from a study on SLS-irritated skin in 15 healthy Asian women.

Another study highlighted that a ceramide-containing cleanser used for 28 days on oily skin resulted in a 13.42% decrease in TEWL and a 47.37% increase in skin hydration. While this study does not isolate the effects of individual ceramides, it underscores the collective benefit of ceramide mixtures in barrier repair. Furthermore, research indicates that the ratio of certain ceramides, such as NP to NS, can be a marker for skin barrier function, with a lower ratio correlating with impaired barrier function.

Skin Elasticity

The elasticity of the skin is another important parameter of its overall health and function. The Cutometer® is a widely used instrument to measure the viscoelastic properties of the skin. Studies have shown that topical application of ceramide-containing formulations can improve skin elasticity. For instance, a study on the effects of oral intake of beet extract containing glucosylceramide (a precursor to ceramides) showed a dose-dependent improvement in skin elasticity indices (R2 and R7) after 8 weeks. While this was an oral supplementation study, it points to the systemic and topical benefits of ceramides on skin's mechanical properties.

Role in Cellular Signaling: A Focus on Apoptosis

Beyond their structural role in the skin barrier, ceramides are potent signaling molecules involved in various cellular processes, including apoptosis (programmed cell death). The accumulation of ceramides can trigger cell death through both caspase-dependent and caspase-independent pathways.

Caspase Activation

Caspases are a family of protease enzymes that play a crucial role in the execution phase of apoptosis. Ceramide accumulation has been shown to lead to the activation of key executioner caspases, such as caspase-3. One study demonstrated that treating non-small cell lung cancer cells with a short-chain ceramide analog (C2-ceramide) significantly increased caspase-3 activity, leading to apoptosis.

While direct comparative studies on the apoptotic potency of different long-chain ceramide species are limited, it is understood that the balance and composition of various ceramides can influence the cellular decision between survival and death. For example, some studies suggest that sphingosine (a precursor of certain ceramides) may act earlier in the apoptotic pathway than ceramide itself.

Below is a simplified representation of a ceramide-induced apoptosis pathway.

Ceramide_Apoptosis_Pathway cluster_stimuli Apoptotic Stimuli cluster_ceramide_generation Ceramide Generation cluster_mitochondrial_pathway Mitochondrial Pathway cluster_execution Execution Phase Stimuli Stress Signals (e.g., UV, Chemotherapy) SMase Sphingomyelinase Stimuli->SMase activates SM Sphingomyelin Ceramide Ceramide (e.g., this compound) SM->Ceramide Mitochondrion Mitochondrion Ceramide->Mitochondrion acts on SMase->Ceramide produces CytoC Cytochrome c Mitochondrion->CytoC releases Apaf1 Apaf-1 CytoC->Apaf1 Apoptosome Apoptosome Apaf1->Apoptosome Casp9 Caspase-9 Casp9->Apoptosome Casp3 Caspase-3 Apoptosome->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis executes

Caption: Simplified Ceramide-Mediated Apoptosis Pathway.

Experimental Protocols

For researchers looking to conduct comparative studies on ceramides, the following are summaries of established experimental protocols.

Quantification of Ceramide Species by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for the quantification of different ceramide species in biological samples.

Sample Preparation (Skin Biopsy):

  • Homogenize the skin biopsy sample.

  • Extract lipids using a chloroform:methanol solvent mixture (e.g., 1:2 v/v) according to the Bligh and Dyer method.

  • Separate the organic phase containing the lipids.

  • Dry the organic phase under a stream of nitrogen and reconstitute the lipid extract in an appropriate solvent for LC-MS/MS analysis.

LC-MS/MS Analysis:

  • Inject the reconstituted sample into a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., C8 or C18 reversed-phase column).

  • Separate the different ceramide species based on their hydrophobicity using a gradient elution program.

  • Introduce the eluent into a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Quantify the individual ceramide species by comparing their peak areas to those of known concentrations of internal standards.

The following diagram illustrates the general workflow for LC-MS/MS analysis of ceramides.

LCMS_Workflow start Skin Biopsy Sample homogenization Homogenization start->homogenization extraction Lipid Extraction (Bligh & Dyer) homogenization->extraction drying Drying and Reconstitution extraction->drying lc_separation HPLC Separation (Reversed-Phase) drying->lc_separation ms_analysis Tandem Mass Spectrometry (MRM Mode) lc_separation->ms_analysis data_analysis Data Analysis and Quantification ms_analysis->data_analysis end Ceramide Profile data_analysis->end

Caption: LC-MS/MS Workflow for Ceramide Quantification.

In Vitro Skin Irritation Test Using Reconstructed Human Epidermis (RHE)

This test is used to assess the potential of a substance to cause skin irritation and is a validated alternative to animal testing.

Procedure:

  • Culture a reconstructed human epidermis (RHE) model (e.g., EpiDerm™, SkinEthic™ RHE) to the air-liquid interface.

  • Topically apply the test substance (e.g., a formulation containing a specific ceramide) to the surface of the RHE tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are also applied to separate tissues.

  • After a defined exposure period (e.g., 60 minutes), wash the test substance from the tissue surface.

  • Incubate the tissues in fresh medium for a post-exposure period (e.g., 42 hours).

  • Assess cell viability using the MTT assay. This involves incubating the tissues with MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), which is converted to a colored formazan product by metabolically active cells.

  • Extract the formazan and measure its absorbance using a spectrophotometer.

  • Calculate the percentage of cell viability relative to the negative control. A reduction in viability below a certain threshold (e.g., 50%) indicates irritation potential.

Measurement of Skin Elasticity Using a Cutometer®

The Cutometer® is a non-invasive device that measures the viscoelastic properties of the skin by applying negative pressure.

Procedure:

  • Acclimatize the subject to the controlled environmental conditions of the testing room (e.g., 20-22°C, 40-60% humidity) for at least 15-20 minutes.

  • Clean the measurement area of the skin.

  • Place the Cutometer® probe onto the skin surface. The device applies a defined negative pressure for a set time, drawing the skin into the probe, and then releases the pressure.

  • An optical system within the probe measures the vertical displacement of the skin during the suction and relaxation phases.

  • The resulting data is used to calculate various parameters of skin elasticity, such as R2 (gross elasticity) and R7 (biological elasticity).

  • Measurements are typically taken before and at various time points after the application of a topical product to assess its effect on skin elasticity.

Conclusion

This compound (NP) is a fundamental component of the skin barrier, and its efficacy in improving skin hydration and reducing TEWL is well-documented, particularly when used in combination with other ceramides like Ceramide EOP. Ceramide AP, with its additional hydroxyl group, is thought to contribute to the stability of the lipid matrix. In the context of cellular signaling, ceramides are established inducers of apoptosis, a process critical in tissue homeostasis and a potential target in drug development.

The choice of ceramide species for a particular application will depend on the desired outcome. For barrier repair and hydration, a combination of ceramides, including NP and EOP, appears to be most effective. For applications targeting apoptosis, the specific cellular context and the interplay with other signaling molecules will be critical considerations. The experimental protocols outlined in this guide provide a framework for conducting further comparative research to elucidate the specific roles and advantages of different ceramide species.

References

Synthetic vs. Natural Ceramide NP: A Comparative Efficacy Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ceramide NP, a fundamental lipid in the stratum corneum, is crucial for maintaining skin barrier function and hydration. Available in both natural and synthetic forms, the selection between these sources is a key consideration in the development of dermatological and cosmetic products. This guide provides an objective comparison of their efficacy, supported by experimental data, to inform formulation and research decisions. While direct head-to-head clinical trials are limited, this document synthesizes available data from studies on both synthetic and naturally-derived ceramides to offer a comparative perspective.

Data Summary: Synthetic vs. Natural Ceramide NP Efficacy

The following table summarizes quantitative data from various studies investigating the effects of synthetic (or skin-identical) and naturally-derived Ceramide NP on skin barrier function and hydration.

Ceramide TypeStudy PopulationTreatmentDurationKey Efficacy MetricsResultsReference
Synthetic/Skin-Identical Ceramide NP Patients with Contact DermatitisCream with skin-identical ceramide complex4 weeksTransepidermal Water Loss (TEWL), Stratum Corneum (SC) HydrationSlight, non-significant decrease in TEWL; Statistically significant improvement in skin hydration (p=0.023)[1][2]
Synthetic Ceramide (PC-104) Subjects with Mild-to-Moderate Atopic DermatitisCream with 1% synthetic ceramide PC-1044 weeksTEWL, Skin Hydration, Skin SmoothnessStatistically significant improvements in TEWL, skin hydration, and skin smoothness[3]
Bio-fermentation-derived Skin-Identical Ceramide NP Healthy VolunteersLight cream with DS-HydroCeramide50™14 daysTEWL, Skin Hydration27% decrease in TEWL after barrier disruption; Up to +13.4% increase in skin moisture 2 hours after application[4]
Naturally-Derived Ceramide NP (General) Healthy volunteers with dry skinLotion containing ceramides24 hoursSkin Hydration, TEWLSignificant increase in skin hydration (p < 0.001); Significant decrease in TEWL (p < 0.001)[5]
Ceramide Complex (Unspecified origin) Patients with Dry SkinCream with ceramide complex4 weeksTotal Ceramide Content, TEWL, Skin ConductanceSignificant increase in total ceramide content; Significant decrease in TEWL and increase in skin conductance compared to placebo

Note: The studies cited utilized different formulations and methodologies, making direct comparisons challenging. However, the data consistently demonstrates the efficacy of both synthetic and naturally-sourced ceramides in improving skin barrier function and hydration. Synthetic ceramides offer high purity and consistency, while natural ceramides are derived from plant sources like rice bran, wheat germ, and soybean. Both forms are designed to be structurally similar to the ceramides found naturally in human skin.

Key Experimental Protocols

The evaluation of Ceramide NP efficacy typically involves non-invasive biophysical measurements to assess skin barrier function and hydration levels.

Measurement of Transepidermal Water Loss (TEWL)
  • Objective: To quantify the rate of water evaporation from the skin, which is an indicator of the skin barrier's integrity. A lower TEWL value signifies a more intact and efficient barrier.

  • Instrumentation: An open-chamber device, such as a Tewameter®, is commonly used.

  • Methodology:

    • Subjects are acclimatized to a room with controlled temperature and humidity for a specified period (e.g., 20-30 minutes).

    • A probe is placed on the skin surface of the test area (e.g., forearm).

    • The probe measures the water vapor gradient in the air immediately above the skin.

    • Measurements are taken at baseline and at specified time points following product application.

    • The change in TEWL over time is calculated to determine the product's effect on barrier function.

Measurement of Stratum Corneum (SC) Hydration
  • Objective: To assess the water content of the outermost layer of the skin.

  • Instrumentation: A Corneometer® is a standard instrument for this measurement.

  • Methodology:

    • Similar to TEWL measurement, subjects are acclimatized to a controlled environment.

    • The Corneometer® probe, which measures the electrical capacitance of the skin, is pressed against the test area.

    • The capacitance value is directly proportional to the skin's hydration level.

    • Measurements are recorded at baseline and at various intervals after product application.

    • An increase in the Corneometer® readings indicates improved skin hydration.

Visualizing Ceramide NP's Role and Evaluation

To better understand the mechanisms and testing of Ceramide NP, the following diagrams illustrate its signaling pathway and a typical experimental workflow.

Ceramide_NP_Signaling_Pathway cluster_extracellular Extracellular Space (Stratum Corneum) cluster_corneocyte Corneocyte Topical_Ceramide_NP Topical Ceramide NP (Synthetic or Natural) Intercellular_Lipid_Matrix Intercellular Lipid Matrix Topical_Ceramide_NP->Intercellular_Lipid_Matrix Integrates into Lamellar_Bilayer_Formation Lamellar Bilayer Formation Intercellular_Lipid_Matrix->Lamellar_Bilayer_Formation Contributes to Barrier_Function Strengthened Skin Barrier Lamellar_Bilayer_Formation->Barrier_Function Results in Reduced_TEWL Reduced Transepidermal Water Loss (TEWL) Barrier_Function->Reduced_TEWL Leads to Increased_Hydration Increased Skin Hydration Barrier_Function->Increased_Hydration Maintains

Caption: Signaling pathway of topical Ceramide NP in enhancing skin barrier function.

Experimental_Workflow_Ceramide_Efficacy Subject_Recruitment Subject Recruitment (e.g., with dry skin) Baseline_Measurements Baseline Measurements (TEWL, Hydration) Subject_Recruitment->Baseline_Measurements Product_Application Randomized Product Application (Ceramide vs. Placebo) Baseline_Measurements->Product_Application Follow_up_Measurements Follow-up Measurements (e.g., 2, 4, 24 hours, 4 weeks) Product_Application->Follow_up_Measurements Data_Analysis Statistical Data Analysis Follow_up_Measurements->Data_Analysis Conclusion Conclusion on Efficacy Data_Analysis->Conclusion

Caption: A standard experimental workflow for evaluating the efficacy of Ceramide NP.

References

Ceramide 3: An In Vitro Examination of Its Anti-Inflammatory Properties Compared to Dexamethasone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide

Ceramide 3, also known as Ceramide NP, is a vital component of the skin's lipid barrier, playing a crucial role in maintaining moisture and protecting against environmental stressors. Recent scientific interest has focused on its potential anti-inflammatory properties. This guide provides an objective comparison of this compound's anti-inflammatory performance with the well-established corticosteroid, dexamethasone, based on available in vitro evidence. The information is intended to inform further research and drug development in dermatology and inflammatory diseases.

Comparative Analysis of Anti-Inflammatory Activity

While direct head-to-head in vitro studies comparing this compound and dexamethasone are limited, an indirect comparison can be drawn from studies on relevant cell lines, such as human keratinocytes (HaCaT), which are key players in skin inflammation.

Table 1: In Vitro Anti-Inflammatory Effects on Pro-Inflammatory Cytokines

CompoundCell LineInflammatory StimulusCytokineConcentration% Inhibition (vs. Stimulated Control)Citation
Dexamethasone Human Lung FibroblastsTNF-α (1 ng/mL)IL-6100 nM~70%[1]
Human Lung FibroblastsIL-1β (1 ng/mL)IL-6100 nM~80%[1]
Lipid Mixture with Ceramide NP Human Skin (in vivo)Barrier DisruptionIL-6Not ApplicableSignificant Decrease[2]
Human Skin (in vivo)Barrier DisruptionIL-2, IL-10, IL-13Not ApplicableSignificant Decrease[2]

Note: The data for the lipid mixture with Ceramide NP is from an in vivo study on human skin after barrier disruption by topical corticosteroid, which suggests an anti-inflammatory effect where Ceramide NP is a key component. The percentage of inhibition is not explicitly stated, but a statistically significant decrease was observed.

Experimental Protocols

To facilitate further research, detailed methodologies for key in vitro experiments are provided below.

Cell Culture and Induction of Inflammation
  • Cell Line: Human keratinocyte cell line (HaCaT).

  • Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Inflammatory Stimulus: To induce an inflammatory response, HaCaT cells are stimulated with a combination of Tumor Necrosis Factor-alpha (TNF-α) and Interferon-gamma (IFN-γ), typically at concentrations of 10 ng/mL each, for 24 hours.[3]

Quantification of Cytokine Production by ELISA
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of pro-inflammatory cytokines (e.g., IL-6, TNF-α) in the cell culture supernatant.

  • Procedure:

    • After the 24-hour stimulation period, the cell culture supernatant is collected.

    • Commercially available ELISA kits for the specific cytokines of interest are used according to the manufacturer's instructions.

    • The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison with a standard curve.

Analysis of NF-κB Activation by Western Blot
  • Principle: Western blotting is used to assess the activation of the NF-κB signaling pathway by measuring the levels of key proteins in cell lysates. Dexamethasone is known to up-regulate the expression of IκBα, an inhibitor of NF-κB, and down-regulate the expression of NF-κB nucleoprotein in HaCaT cells.

  • Procedure:

    • Following treatment with the test compounds and inflammatory stimuli, cells are lysed to extract total protein.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies specific for total and phosphorylated forms of NF-κB pathway proteins (e.g., p65, IκBα).

    • After incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system.

Signaling Pathways and Experimental Workflow

The anti-inflammatory effects of both this compound and dexamethasone are believed to be mediated, at least in part, through the modulation of key inflammatory signaling pathways.

G Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimulus e.g., TNF-α, IL-1β Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Releases NFkB_translocation NF-κB (p50/p65) NFkB_p50_p65->NFkB_translocation Translocates Gene_Expression Pro-inflammatory Gene Expression NFkB_translocation->Gene_Expression Induces Ceramide_3 This compound Ceramide_3->IKK Inhibits (?)

Caption: NF-κB signaling pathway and the hypothesized point of intervention for this compound.

G Experimental Workflow for In Vitro Anti-Inflammatory Validation Cell_Culture 1. Culture HaCaT Keratinocytes Pre_treatment 2. Pre-treat with this compound or Dexamethasone Cell_Culture->Pre_treatment Stimulation 3. Induce Inflammation (TNF-α/IFN-γ) Pre_treatment->Stimulation Incubation 4. Incubate for 24 hours Stimulation->Incubation Supernatant_Collection 5. Collect Supernatant Incubation->Supernatant_Collection Cell_Lysis 5. Lyse Cells Incubation->Cell_Lysis ELISA 6. Measure Cytokines (IL-6, TNF-α) by ELISA Supernatant_Collection->ELISA Western_Blot 6. Analyze NF-κB Pathway by Western Blot Cell_Lysis->Western_Blot Data_Analysis 7. Data Analysis and Comparison ELISA->Data_Analysis Western_Blot->Data_Analysis

Caption: A typical workflow for assessing the anti-inflammatory properties of test compounds in vitro.

References

A Comparative Lipidomic Analysis of Ceramide NP in Healthy vs. Diseased Skin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ceramide NP (Cer[NP]) levels and their implications in healthy versus diseased skin, specifically focusing on atopic dermatitis (AD) and psoriasis. The information presented is supported by experimental data from multiple studies, offering valuable insights for research and development in dermatology and cosmetology.

Ceramide NP, a subclass of ceramides composed of a non-hydroxy fatty acid linked to a phytosphingosine base, is a cornerstone of the skin's barrier function.[1] It is an integral component of the stratum corneum's extracellular lipid matrix, which is crucial for preventing excessive transepidermal water loss (TEWL) and protecting the body from external aggressors.[1][2] Alterations in the abundance and profile of Ceramide NP are strongly associated with the pathogenesis of inflammatory skin diseases such as atopic dermatitis and psoriasis.[3][4]

Quantitative Comparison of Ceramide NP Levels

The following table summarizes the key quantitative findings from comparative lipidomic studies on Ceramide NP in healthy and diseased skin. It is important to note that direct comparison of absolute concentrations across different studies can be challenging due to variations in analytical methods and sample normalization. Therefore, relative changes and ratios are often more informative.

ConditionCeramide NP AlterationKey Findings & Supporting Data
Healthy Skin BaselineIn healthy individuals, Ceramide NP is a significant component of the total ceramide pool in the stratum corneum. The ratio of Cer[NP] to Ceramide NS (Cer[NS]) is often used as a marker for skin barrier health and is correlated with skin hydration and barrier function.
Atopic Dermatitis (AD) DecreasedMultiple studies have reported a significant reduction in Ceramide NP levels in the lesional skin of atopic dermatitis patients compared to healthy controls. A meta-analysis indicated a 26% reduction in the relative abundance of Cer[NP] in lesional AD skin. The Cer[NP]/Cer[NS] ratio is also significantly lower in both lesional and non-lesional skin of AD patients, correlating with increased TEWL.
Psoriasis DecreasedPsoriatic lesions also exhibit a marked decrease in Ceramide NP levels. The same meta-analysis reported a 52% reduction in the relative abundance of Cer[NP] in psoriatic lesional skin. Studies have shown that successful treatment of psoriasis can lead to a normalization of the ceramide profile, with a significant increase in the abundance of Cer[NP] that correlates with the improvement of the skin barrier function.

Experimental Protocols

The quantification of Ceramide NP in skin samples is a multi-step process that requires careful sample collection, lipid extraction, and analysis using advanced analytical techniques.

Sample Collection: Stratum Corneum Tape Stripping

A non-invasive method for collecting the outermost layer of the epidermis.

  • Materials: D-Squame® adhesive tape discs, sterile forceps.

  • Procedure:

    • Clean the target skin area (e.g., forearm) with a dry wipe to remove surface contaminants.

    • Firmly press an adhesive tape disc onto the skin for a few seconds.

    • Remove the tape strip in a swift, consistent motion using sterile forceps.

    • Repeat the stripping process on the same site for a predetermined number of times (e.g., 10-20 strips) to collect sufficient stratum corneum.

    • Pool the tape strips for each subject in a labeled, solvent-resistant tube and store at -80°C until lipid extraction.

Lipid Extraction from Tape Strips

A modified Bligh-Dyer method is commonly used for efficient extraction of lipids from the collected stratum corneum.

  • Materials: Chloroform, methanol, 0.25 M KCl solution, nitrogen gas evaporator, glass centrifuge tubes.

  • Procedure:

    • Place the pooled tape strips in a glass centrifuge tube.

    • Add a mixture of chloroform and methanol (e.g., 2:1 v/v) to the tube to immerse the strips.

    • Vortex the tube vigorously for several minutes to facilitate lipid extraction.

    • Add a 0.25 M KCl solution to the mixture to induce phase separation.

    • Centrifuge the tube to separate the organic (lower) and aqueous (upper) phases.

    • Carefully collect the lower chloroform phase containing the lipids into a new tube.

    • Evaporate the solvent under a stream of nitrogen gas.

    • Re-dissolve the dried lipid extract in a suitable solvent (e.g., heptane:chloroform:methanol 95:2.5:2.5 v/v/v) for LC-MS/MS analysis.

Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the sensitive and specific quantification of individual ceramide species.

  • Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole or Q-TOF).

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with a binary solvent system, for example:

      • Mobile Phase A: Water with 0.2% formic acid.

      • Mobile Phase B: Acetonitrile/2-propanol (60:40, v/v) with 0.2% formic acid.

    • Gradient: A typical gradient would start with a higher percentage of mobile phase A and gradually increase the percentage of mobile phase B to elute the lipids based on their polarity.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for ceramide analysis.

    • Detection Mode: Multiple Reaction Monitoring (MRM) is employed for targeted quantification of Ceramide NP, using specific precursor-to-product ion transitions.

    • Quantification: Absolute quantification is achieved by using a calibration curve constructed with synthetic Ceramide NP standards and an appropriate internal standard (e.g., a deuterated ceramide analog).

Visualizing the Role of Ceramide NP in Skin Barrier Function

The following diagrams illustrate the experimental workflow for ceramide analysis and the structural role of Ceramide NP in the stratum corneum.

Experimental_Workflow SampleCollection Sample Collection (Tape Stripping) LipidExtraction Lipid Extraction (Bligh-Dyer) SampleCollection->LipidExtraction LCMS_Analysis LC-MS/MS Analysis LipidExtraction->LCMS_Analysis DataAnalysis Data Analysis (Quantification) LCMS_Analysis->DataAnalysis

Fig. 1: Experimental workflow for skin ceramide analysis.

Skin_Barrier_Signaling cluster_Healthy Healthy Skin Barrier cluster_Diseased Diseased Skin Barrier (AD, Psoriasis) Healthy_SC Organized Stratum Corneum Lipid Lamellae Barrier_H Intact Barrier Function (Low TEWL) Healthy_SC->Barrier_H CerNP_H Sufficient Ceramide NP CerNP_H->Healthy_SC CerNP_D Decreased Ceramide NP Hydration_H Optimal Hydration Barrier_H->Hydration_H Diseased_SC Disorganized Stratum Corneum Lipid Lamellae Barrier_D Impaired Barrier Function (High TEWL) Diseased_SC->Barrier_D CerNP_D->Diseased_SC Inflammation Inflammation & Dryness Barrier_D->Inflammation

Fig. 2: Role of Ceramide NP in skin barrier integrity.

Conclusion

The comparative lipidomic analysis consistently demonstrates a significant reduction in Ceramide NP levels in the stratum corneum of individuals with atopic dermatitis and psoriasis. This deficiency directly contributes to the compromised skin barrier function, leading to increased transepidermal water loss and heightened susceptibility to inflammation and external irritants. The presented experimental protocols provide a robust framework for the accurate quantification of Ceramide NP, which is essential for both basic research into the pathophysiology of skin diseases and the development of targeted therapeutic and cosmetic interventions aimed at restoring skin barrier integrity. The continued investigation into the specific roles of Ceramide NP and other lipid species will undoubtedly pave the way for more effective treatments for a range of dermatological conditions.

References

Synergistic Effects of Ceramide 3 with Other Skin Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The integrity of the skin barrier is paramount for maintaining healthy skin, preventing excessive water loss, and protecting against environmental aggressors. The stratum corneum (SC), the outermost layer of the epidermis, is often described as a "brick and mortar" structure, where the corneocytes ("bricks") are embedded in a lipid-rich matrix ("mortar"). This lipid matrix is primarily composed of ceramides, cholesterol, and free fatty acids. Ceramide 3 (also known as Ceramide NP) is a key component of this barrier. While essential on its own, research increasingly demonstrates that the efficacy of this compound in skin barrier repair and maintenance is significantly enhanced when formulated in combination with other physiological lipids. This guide provides a comparative analysis of the synergistic effects of this compound with cholesterol and fatty acids, supported by experimental data, detailed protocols, and visualizations of the underlying biological pathways.

Data Presentation: Synergistic Lipid Formulations for Skin Barrier Enhancement

The following tables summarize quantitative data from studies evaluating the effects of different lipid combinations on key skin health parameters.

Table 1: Synergistic Effect of Ceramide 1 and this compound on Skin Hydration and Transepidermal Water Loss (TEWL)

This table presents data from a study by Huang & Chang (2008), which investigated the effects of different ceramide emulsions on SLS-irritated skin over a 28-day period.

FormulationMean Increase in Skin Hydration (%)Mean Decrease in TEWL (%)
Emulsion with Ceramide 115.2 ± 1.528.9 ± 3.5
Emulsion with this compound18.7 ± 1.233.1 ± 4.1
Emulsion with Ceramide 1 & 321.9 ± 1.836.7 ± 4.7
Control Emulsion (without ceramides)8.9 ± 0.95.1 ± 0.8

Data is presented as mean ± standard deviation.

The data clearly indicates that the combination of Ceramide 1 and this compound results in a greater improvement in both skin hydration and barrier function (reduced TEWL) compared to the individual ceramides or the control emulsion, suggesting a synergistic relationship.[1][2]

Table 2: Efficacy of a Ceramide-Dominant Physiologic Lipid-Based Emulsion in Atopic Dermatitis

This table summarizes findings from a clinical study on a topical emulsion with a 3:1:1 molar ratio of ceramides, cholesterol, and free fatty acids for the treatment of mild-to-moderate atopic dermatitis (AD).

Assessment ParameterBaselineWeek 3p-value
Subjects reporting "no" or "a little" worry about AD53%77%<0.0001
Subjects reporting "no" or "minimal" negative impact on daily activities71%83%=0.0004

This study demonstrates the clinical efficacy of a ceramide-dominant, complete lipid mixture in improving the quality of life for individuals with a compromised skin barrier.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the evaluation of skin barrier function.

Measurement of Transepidermal Water Loss (TEWL)

Objective: To assess the integrity of the skin barrier by measuring the amount of water evaporating from the skin surface.

Instrumentation: Tewameter® (e.g., TM300, Courage + Khazaka, Germany) or similar open-chamber evaporimeter.

Protocol:

  • Acclimatization: Subjects are required to acclimatize to a controlled environment (typically 20-22°C and 40-60% relative humidity) for at least 20-30 minutes prior to measurement.

  • Measurement Site Selection: A flat, non-hairy skin surface, such as the volar forearm, is selected. The measurement sites are marked to ensure consistency across different time points.

  • Probe Placement: The Tewameter® probe is held perpendicular to the skin surface with gentle, consistent pressure.

  • Data Acquisition: The instrument records the water vapor pressure gradient, and the software calculates the TEWL in g/m²/h. Measurements are taken until a stable reading is obtained (typically over 30-60 seconds).

  • Replicates: At least three independent measurements are taken at each site, and the average value is recorded.

  • Baseline and Post-Treatment: Measurements are taken at baseline before product application and at specified time points after application (e.g., 1, 2, 4, 24, and 48 hours, or over a period of several weeks for long-term studies).

Assessment of Skin Hydration (Corneometry)

Objective: To measure the hydration level of the stratum corneum.

Instrumentation: Corneometer® (e.g., CM 825, Courage + Khazaka, Germany).

Protocol:

  • Acclimatization: Similar to TEWL measurements, subjects must acclimatize to a controlled environment.

  • Measurement Site Selection: The measurement sites are selected and marked on a suitable skin area, typically the volar forearm.

  • Probe Application: The Corneometer® probe is pressed against the skin surface with a constant pressure.

  • Measurement Principle: The instrument measures the electrical capacitance of the skin, which is directly related to its water content. The result is given in arbitrary units (A.U.).

  • Replicates: Multiple readings (e.g., 3-5) are taken at each site, and the average is calculated.

  • Data Collection: Measurements are performed at baseline and at various time points following the application of the test product.

Evaluation of Skin Elasticity (Cutometry)

Objective: To assess the viscoelastic properties of the skin, including firmness and elasticity.

Instrumentation: Cutometer® (e.g., MPA 580, Courage + Khazaka, Germany).

Protocol:

  • Acclimatization: Subjects should be in a relaxed, supine or seated position in a temperature and humidity-controlled room for at least 20 minutes before the measurement.

  • Measurement Site Selection: The area of interest (e.g., cheek, forearm) is cleaned gently.

  • Probe Application: The Cutometer® probe, with a specific aperture size (e.g., 2 mm), is placed on the skin surface.

  • Measurement Principle: The instrument applies a negative pressure to pull the skin into the probe's aperture and then releases it. An optical system measures the depth of penetration and the ability of the skin to return to its original state.

  • Parameters: Key parameters such as R0 (firmness), R2 (gross elasticity), and R7 (biological elasticity) are recorded.

  • Data Analysis: Changes in these parameters from baseline after a period of product application are analyzed to determine the product's effect on skin elasticity.

Signaling Pathways and Experimental Workflow

The synergistic action of this compound and other lipids is not only structural but also involves the modulation of key cellular signaling pathways that regulate inflammation and cellular homeostasis.

Modulation of Inflammatory Signaling Pathways

Ceramides are known to be bioactive lipids that can influence intracellular signaling cascades. In the context of skin inflammation, an imbalance in ceramide levels or composition can contribute to the activation of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK). The synergistic application of a balanced lipid mixture can help to restore homeostasis and downregulate these inflammatory responses.

G cluster_0 External Stressors (e.g., Irritants, UV) cluster_1 Cellular Response cluster_2 Synergistic Lipid Intervention stressors Irritants, UV Radiation receptors Cell Surface Receptors stressors->receptors mapk MAPK Pathway receptors->mapk nfkb NF-κB Pathway receptors->nfkb inflammation Inflammatory Cytokine Production (e.g., TNF-α, IL-1β) mapk->inflammation nfkb->inflammation lipids This compound + Cholesterol + Fatty Acids homeostasis Restored Barrier Function & Homeostasis lipids->homeostasis homeostasis->mapk Inhibition homeostasis->nfkb Inhibition

Caption: Modulation of inflammatory pathways by synergistic lipids.

Experimental Workflow for Evaluating Lipid Formulations

The following diagram illustrates a typical workflow for a clinical study evaluating the efficacy of a topical lipid formulation.

G cluster_0 Phase 1: Subject Recruitment & Baseline cluster_1 Phase 2: Product Application cluster_2 Phase 3: Follow-up Measurements cluster_3 Phase 4: Data Analysis recruit Subject Recruitment (e.g., healthy volunteers, patients with dry skin) baseline Baseline Measurements (TEWL, Corneometry, Cutometry) recruit->baseline application Randomized, Controlled Product Application (e.g., split-face/split-arm design) baseline->application followup Measurements at Pre-defined Time Points (e.g., 24h, 1 week, 4 weeks) application->followup analysis Statistical Analysis (Comparison between treatment and control groups) followup->analysis conclusion Conclusion on Product Efficacy analysis->conclusion

Caption: Clinical study workflow for lipid formulation evaluation.

Conclusion

References

Comparative studies of Ceramide 3 delivery via liposomes versus nanoemulsions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the effective delivery of active ingredients is paramount. This guide provides a comparative analysis of two popular nanocarriers, liposomes and nanoemulsions, for the delivery of Ceramide 3, a crucial lipid for skin barrier function.

Ceramides, particularly this compound (also known as Ceramide NP), play a vital role in maintaining the skin's barrier integrity and preventing transepidermal water loss.[1][2] However, their high lipophilicity and poor solubility pose significant challenges for formulation and effective skin penetration.[2][3][4] Liposomes and nanoemulsions have emerged as promising delivery systems to overcome these limitations. This guide objectively compares their performance based on available experimental data.

Performance Comparison: Liposomes vs. Nanoemulsions

The selection of an appropriate delivery system for this compound hinges on several key performance indicators. The following table summarizes the quantitative data from various studies to facilitate a direct comparison between liposomal and nanoemulsion formulations.

Performance MetricLiposomesNanoemulsionsKey Observations
Particle Size Typically ranges from 100 nm to micro-scale, highly dependent on preparation method. Optimized formulations can achieve sizes around 100 nm.Generally smaller and more uniform, with droplet sizes typically in the range of 20-200 nm. Optimized formulations have achieved particle sizes of approximately 112.5 nm.Nanoemulsions often offer a smaller and more consistent particle size, which can be advantageous for skin penetration.
Polydispersity Index (PDI) Can be high, indicating a wide particle size distribution, though optimization can yield lower PDI values.Generally exhibit a low PDI (e.g., 0.2-0.3), indicating a homogeneous distribution of droplets.Nanoemulsions tend to have a lower PDI, suggesting greater formulation uniformity.
Encapsulation Efficiency High encapsulation efficiency has been reported, with optimized liposomes reaching up to 93.84 ± 0.87%.High encapsulation efficiency is also achievable, with reports of up to 85%. Nanoemulsions can incorporate a high percentage of ceramides, up to 48.4% of the total lipid weight.Both systems can effectively encapsulate this compound, with liposomes showing slightly higher reported efficiency in some studies.
Stability Stability can be a concern. Liposomes may not maintain monophasic features under accelerated stability conditions. However, dispersibility can be maintained for at least 15 days under specific conditions.Nanoemulsions generally demonstrate excellent long-term dispersion stability, even under harsh conditions like high temperatures or salinity. They can remain stable for extended periods (e.g., 120 days).Nanoemulsions typically offer superior long-term stability compared to liposomes.
Skin Penetration & Efficacy Liposomal formulations have been shown to effectively repair a disrupted skin barrier. They can enhance the penetration of active ingredients by interacting with the stratum corneum.Nanoemulsions enhance skin permeability without damaging the skin's natural barrier. They have been shown to be more effective in increasing skin hydration and elasticity compared to some other formulations. The smaller droplet size of nanoemulsions is believed to facilitate deeper skin penetration.Both carriers enhance skin delivery and efficacy. Nanoemulsions may have an edge due to their smaller particle size and stability, leading to potentially deeper and more consistent penetration.

Experimental Workflows and Methodologies

To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are crucial. Below is a diagram illustrating a typical workflow for a comparative study of this compound delivery systems, followed by detailed methodologies for key experiments.

G cluster_0 Formulation & Characterization cluster_1 Stability Assessment cluster_2 In Vitro & Ex Vivo Evaluation cluster_3 In Vivo Efficacy Formulation Formulation of this compound (Liposomes & Nanoemulsions) Characterization Physicochemical Characterization (Particle Size, PDI, Zeta Potential) Formulation->Characterization Stability Stability Studies (Varying Temperature & Time) Formulation->Stability Release In Vitro Release Study (Franz Diffusion Cells) Formulation->Release EE Encapsulation Efficiency Characterization->EE Permeation Ex Vivo Skin Permeation (Porcine/Human Skin) Release->Permeation Efficacy In Vivo Skin Barrier Repair Model (TEWL, Skin Hydration) Permeation->Efficacy

Comparative Experimental Workflow

Detailed Experimental Protocols

Preparation of this compound Loaded Liposomes

Method: Thin-film hydration followed by sonication.

  • Lipid Film Formation: this compound, L-α-dipalmitoylphosphatidylcholine (DPPC), and cholesterol are dissolved in a chloroform-methanol mixture (2:1 v/v) in a round-bottom flask.

  • Solvent Evaporation: The organic solvent is removed under reduced pressure using a rotary evaporator at a temperature above the lipid phase transition temperature to form a thin lipid film on the flask wall.

  • Hydration: The lipid film is hydrated with a phosphate-buffered saline (PBS) solution (pH 7.4) by rotating the flask. This results in the formation of multilamellar vesicles (MLVs).

  • Size Reduction: The MLV suspension is then subjected to probe sonication or high-pressure homogenization to reduce the particle size and form small unilamellar vesicles (SUVs).

Preparation of this compound Loaded Nanoemulsions

Method: High-pressure homogenization.

  • Phase Preparation: The oil phase, consisting of this compound dissolved in a suitable oil (e.g., octyldodecanol), is prepared. The aqueous phase is prepared by dissolving a surfactant (e.g., Tween 80) and a co-surfactant (e.g., glycerin) in distilled water.

  • Pre-emulsification: The oil phase is added to the aqueous phase under high-speed stirring to form a coarse emulsion.

  • Homogenization: The coarse emulsion is then passed through a high-pressure homogenizer for several cycles at a specified pressure until a translucent nanoemulsion with the desired droplet size is obtained.

Particle Size and Polydispersity Index (PDI) Analysis

Method: Dynamic Light Scattering (DLS).

  • Sample Preparation: The liposomal or nanoemulsion formulation is diluted with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Measurement: The diluted sample is placed in a cuvette and analyzed using a DLS instrument at a fixed scattering angle (e.g., 90°) and temperature (e.g., 25°C).

  • Data Analysis: The instrument's software calculates the average particle size (Z-average) and the PDI based on the fluctuations in scattered light intensity.

Encapsulation Efficiency (EE) Determination

Method: Ultracentrifugation.

  • Separation of Free Drug: The formulation is centrifuged at high speed (e.g., 15,000 rpm) for a specified time to separate the encapsulated this compound (in pellets for liposomes or the creamy layer for nanoemulsions) from the unencapsulated (free) this compound in the supernatant.

  • Quantification: The amount of free this compound in the supernatant is quantified using a validated analytical method such as High-Performance Liquid Chromatography (HPLC).

  • Calculation: The EE is calculated using the following formula: EE (%) = [(Total amount of this compound - Amount of free this compound) / Total amount of this compound] x 100

In Vitro Release Study

Method: Franz Diffusion Cell System.

  • Membrane Mounting: A synthetic membrane (e.g., cellulose acetate) is mounted between the donor and receptor compartments of the Franz diffusion cell.

  • Sample Application: A known amount of the this compound formulation is placed in the donor compartment.

  • Receptor Medium: The receptor compartment is filled with a suitable medium (e.g., PBS with a solubilizing agent) and maintained at 32 ± 0.5°C with constant stirring.

  • Sampling: At predetermined time intervals, aliquots are withdrawn from the receptor compartment and replaced with fresh medium.

  • Analysis: The concentration of this compound in the collected samples is determined by HPLC to calculate the cumulative release over time.

Ex Vivo Skin Permeation Study

Method: Franz Diffusion Cell System with excised skin.

  • Skin Preparation: Full-thickness abdominal skin from a suitable animal model (e.g., porcine) is excised, and subcutaneous fat is removed.

  • Mounting: The skin is mounted on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Study Protocol: The procedure is similar to the in vitro release study, with the formulation applied to the skin surface.

  • Analysis: The amount of this compound that has permeated through the skin into the receptor medium is quantified at various time points. After the experiment, the skin can be sectioned to determine the amount of this compound retained in different skin layers (epidermis and dermis).

Conclusion

Both liposomes and nanoemulsions are effective delivery systems for improving the solubility and skin penetration of this compound. Nanoemulsions tend to offer advantages in terms of smaller, more uniform particle size and superior long-term stability, which may translate to enhanced skin penetration and efficacy. However, liposomes can achieve very high encapsulation efficiencies and have a long history of use in dermatological and cosmetic formulations. The optimal choice of delivery system will depend on the specific product requirements, desired release profile, and stability considerations. The experimental protocols provided in this guide offer a framework for conducting robust comparative studies to inform formulation development.

References

Validating the Therapeutic Potential of Ceramide 3 in Atopic Dermatitis Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Atopic dermatitis (AD) is a chronic inflammatory skin condition characterized by a compromised skin barrier and immune dysregulation. A key factor in the impaired barrier function is a deficiency in specific stratum corneum lipids, most notably ceramides. Among these, Ceramide 3 (also known as Ceramide NP) has garnered significant attention for its therapeutic potential. This guide provides an objective comparison of this compound's performance with other alternatives in atopic dermatitis models, supported by experimental data, detailed methodologies, and pathway visualizations to aid in research and development.

Performance Comparison of this compound and Alternatives in Atopic Dermatitis

The efficacy of topical treatments for atopic dermatitis is often evaluated by their ability to restore the skin barrier, reduce inflammation, and alleviate clinical symptoms. Key metrics include the reduction in the Severity Scoring of Atopic Dermatitis (SCORAD) index and the decrease in Transepidermal Water Loss (TEWL).

Table 1: Clinical Efficacy of Ceramide-Containing Formulations Compared to Other Treatments
Treatment ComparisonKey Outcome MeasuresResultsReference
Ceramide-Containing Cream vs. Simple Hydrating Cream Eczema Severity Score (ESS)84% reduction with ceramide cream vs. 50% with hydrating cream (p=0.0001).[1]Marseglia et al.
Ceramide-Dominant Cream vs. Fluticasone Propionate 0.05% SCORADNo statistically significant difference in SCORAD reduction between the two treatments. Ceramide formulation showed a 50.7% decrease (p<0.001).[1]Sugarman et al.
Ceramide-Magnesium Cream vs. Hydrocortisone Cream SCORAD and TEWLComparable significant improvement in both SCORAD and TEWL for both treatments after 6 weeks.[2][3]Kownacki et al.
Ceramide-Magnesium Cream vs. Emollient (Cold Cream) SCORAD and TEWLSignificantly greater decrease in SCORAD and TEWL with the Ceramide-Magnesium cream compared to the emollient.[2]Kownacki et al.
Shea Butter-Ceramide Cream vs. 1% Hydrocortisone Cream SCORAD and POEMSignificant improvement in both groups after 8 weeks, with no significant difference in SCORAD reduction between the two treatments for mild to moderate AD.Udompataikul et al.
Meta-Analysis: Ceramide Moisturizers vs. Other Moisturizers Change in SCORADSignificantly higher improvement in SCORAD with ceramide-containing moisturizers (mean difference: -0.98, 95% CI [-1.63, -0.33], P = 0.003).Nugroho et al.
Meta-Analysis: Ceramide Moisturizers vs. Other Moisturizers TEWLNo significant difference in TEWL values between ceramide-containing moisturizers and other treatments (mean difference: -3.56, 95% CI [-8.63, 1.52], P = 0.17).Nugroho et al.

Signaling Pathways and Mechanism of Action

This compound plays a crucial role in the structural integrity of the skin barrier. In atopic dermatitis, a deficiency in ceramides leads to a disorganized lipid lamellae in the stratum corneum, resulting in increased TEWL and enhanced penetration of allergens and irritants. This, in turn, triggers an inflammatory cascade. Replenishing this compound levels helps to restore the barrier, reduce water loss, and subsequently dampen the inflammatory response.

Atopic_Dermatitis_Pathway cluster_0 Epidermal Barrier Disruption cluster_1 Immune Dysregulation cluster_2 Therapeutic Intervention Ceramide_Deficiency This compound Deficiency Disrupted_Lipid_Lamellae Disrupted Lipid Lamellae Ceramide_Deficiency->Disrupted_Lipid_Lamellae Increased_TEWL Increased TEWL Disrupted_Lipid_Lamellae->Increased_TEWL Allergen_Penetration Allergen/Irritant Penetration Disrupted_Lipid_Lamellae->Allergen_Penetration Inflammatory_Cytokines Th2 Cytokines (IL-4, IL-13) Allergen_Penetration->Inflammatory_Cytokines Inflammation Inflammation (Erythema, Pruritus) Inflammatory_Cytokines->Inflammation Topical_Ceramide_3 Topical this compound Restore_Barrier Restore Barrier Function Topical_Ceramide_3->Restore_Barrier Reduced_TEWL Reduced_TEWL Restore_Barrier->Reduced_TEWL Decreased TEWL Reduced_Penetration Reduced_Penetration Restore_Barrier->Reduced_Penetration Reduced Allergen Penetration Reduced_Inflammation Reduced_Inflammation Reduced_Penetration->Reduced_Inflammation Reduced Inflammation Experimental_Workflow cluster_0 Patient Recruitment & Baseline Assessment cluster_1 Treatment Phase cluster_2 Follow-up Assessments cluster_3 Data Analysis Recruitment Patient Recruitment (Mild-to-Moderate AD) Baseline Baseline Assessment: - SCORAD - TEWL - Skin Hydration Recruitment->Baseline Randomization Randomization to Treatment Groups: - this compound Formulation - Placebo/Alternative Baseline->Randomization Application Topical Application (e.g., Twice daily for 4-8 weeks) Randomization->Application Follow_up Follow-up Assessments at specified intervals (e.g., Weeks 2, 4, 8) Application->Follow_up Measurements Repeat Measurements: - SCORAD - TEWL - Skin Hydration - Adverse Event Monitoring Follow_up->Measurements Analysis Statistical Analysis of Changes from Baseline Measurements->Analysis

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Ceramide 3 in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides a detailed, step-by-step guide for the proper disposal of Ceramide 3, aligning with standard laboratory safety protocols and regulatory considerations.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care to minimize exposure and ensure personal and environmental safety.

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Eye Protection: Safety goggles with side-shields.[1]

  • Hand Protection: Protective gloves. Gloves should be inspected before use and disposed of properly after handling the compound.[2]

  • Body Protection: An impervious lab coat or other protective clothing is recommended to avoid skin contact.[1]

  • Respiratory Protection: In cases of dust or aerosol formation, a suitable respirator should be used.[1]

Engineering Controls:

  • Work in a well-ventilated area, preferably under a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[3]

  • Ensure that a safety shower and eyewash station are readily accessible.

II. This compound Disposal Protocol: A Step-by-Step Guide

The disposal of this compound should be conducted in a manner that complies with local, state, and federal regulations. The following steps provide a general framework for proper disposal.

Step 1: Waste Identification and Segregation

  • Pure this compound: Unused or expired pure this compound should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, absorbent pads, and empty containers, should also be disposed of as chemical waste.

Step 2: Waste Collection and Storage

  • Collect waste this compound and contaminated materials in a suitable, clearly labeled, and closed container.

  • Store the waste container in a designated, cool, dry, and well-ventilated area away from incompatible materials.

Step 3: Accidental Spill Clean-up and Disposal In the event of a spill, follow these procedures:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the area and ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the substance to enter drains or water courses.

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust formation, and place it into a designated waste container.

    • For solutions, absorb the spill with an inert, non-combustible absorbent material such as sand, diatomite, or a universal binder.

  • Decontamination: Decontaminate the spill area and any equipment used for clean-up with a suitable solvent like alcohol, and dispose of the cleaning materials as hazardous waste.

Step 4: Final Disposal

  • Dispose of waste this compound and contaminated materials through a licensed and qualified hazardous waste disposal company.

  • Do not dispose of this compound down the drain or in regular trash unless explicitly permitted by your institution's environmental health and safety (EHS) office and local regulations. While some sources suggest that small quantities might be disposed of with household waste, this is not a standard or recommended practice in a professional laboratory setting.

  • Ensure that all disposal activities are in full compliance with all applicable local, state, and federal environmental regulations.

III. Summary of Safety and Disposal Information

The following table summarizes key safety and disposal information for this compound based on available Safety Data Sheets (SDS).

ParameterInformationSource Citation
Personal Protective Equipment Safety goggles, protective gloves, impervious clothing, suitable respirator.
Handling Precautions Handle in a well-ventilated place. Avoid contact with skin and eyes. Avoid formation of dust and aerosols.
Storage Conditions Store in a tightly closed container in a dry, cool, and well-ventilated place.
Spill Containment Prevent further leakage or spillage. Keep away from drains and water courses.
Spill Clean-up Absorb with inert material (e.g., sand, universal binder). Decontaminate surfaces with alcohol.
Disposal Method Dispose of through a licensed disposal company. Keep in suitable, closed containers for disposal.
Environmental Precautions Avoid release to the environment. Toxic to aquatic life with long-lasting effects.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Ceramide3_Disposal_Workflow cluster_0 Waste Generation & Assessment cluster_1 Segregation & Collection cluster_2 Storage & Disposal start This compound Waste Generated waste_type Identify Waste Type (Pure compound, contaminated labware, etc.) start->waste_type is_hazardous Consult SDS & Local Regulations: Is waste considered hazardous? waste_type->is_hazardous collect_hazardous Collect in a labeled, sealed hazardous waste container is_hazardous->collect_hazardous Yes collect_non_hazardous Collect in a designated non-hazardous waste container is_hazardous->collect_non_hazardous No store_waste Store in a designated waste accumulation area collect_hazardous->store_waste disposal_in_house Dispose of according to institutional non-hazardous waste procedures collect_non_hazardous->disposal_in_house disposal_vendor Arrange for pickup by a licensed waste disposal vendor store_waste->disposal_vendor end Disposal Complete disposal_vendor->end disposal_in_house->end

Caption: Workflow for the safe disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.